3-Methylpyrazole
描述
Structure
3D Structure
属性
IUPAC Name |
5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-3-5-6-4/h2-3H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVUYEYANWFIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073260 | |
| Record name | 3-Methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 36.5 deg C; [ChemIDplus] Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Methylpyrazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10191 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1453-58-3, 88054-14-2 | |
| Record name | 3-Methylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7KU1RRO6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methylpyrazole: A Comprehensive Technical Guide for Researchers
CAS Number: 1453-58-3
This technical guide provides an in-depth overview of 3-Methylpyrazole, a versatile heterocyclic organic compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and key applications, supplemented with experimental protocols and pathway diagrams.
Core Properties of this compound
This compound, also known as 3-MP, is a pyrazole derivative with a methyl group at the third carbon position.[1] It is a colorless to pale yellow liquid or solid, depending on purity and temperature.[1] The compound is moderately soluble in water and shows greater solubility in organic solvents.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1453-58-3 | [1][2] |
| Molecular Formula | C₄H₆N₂ | |
| Molecular Weight | 82.10 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 36.5 °C | |
| Boiling Point | 204 °C (lit.) | |
| Density | 1.02 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.495 (lit.) | |
| Water Solubility | Miscible | |
| pKa | 14.56 ± 0.10 (Predicted) |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported. A common and effective method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.
Experimental Protocol: Synthesis via Knorr Pyrazole Synthesis
This protocol outlines a general procedure for the synthesis of pyrazole derivatives, which can be adapted for this compound.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone for 3,5-dimethylpyrazole, adaptable for this compound)
-
Hydrazine derivative (e.g., hydrazine hydrate or hydrazine sulfate)
-
Solvent (e.g., ethanol, water)
-
Base (e.g., sodium hydroxide, if using hydrazine salt)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
Dissolve the hydrazine derivative in the chosen solvent. If using a hydrazine salt, dissolve it in an aqueous base solution.
-
Cool the reaction mixture in an ice bath.
-
Add the 1,3-dicarbonyl compound dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, continue stirring at a low temperature for a specified period.
-
If inorganic salts precipitate, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and extract the product with ether.
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the ether extract over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain the crude this compound.
-
The product can be further purified by recrystallization or distillation.
Key Applications and Experimental Methodologies
This compound is a valuable compound with diverse applications in agriculture, coordination chemistry, and biomedical research.
Nitrification Inhibition in Agriculture
This compound and its derivatives are effective nitrification inhibitors. They delay the bacterial oxidation of ammonium to nitrate in the soil, which can reduce nitrogen loss and enhance fertilizer efficiency.
This protocol provides a method to assess the inhibitory effect of this compound on nitrification.
Materials:
-
Soil sample
-
Ammonium-containing fertilizer (e.g., urea)
-
This compound solution of known concentration
-
Incubation containers
-
Reagents for ammonium and nitrate determination
Procedure:
-
Prepare soil microcosms by placing a known weight of soil into incubation containers.
-
Treat the soil samples with the ammonium-containing fertilizer.
-
Add different concentrations of the this compound solution to the respective treatment groups. A control group without the inhibitor should be included.
-
Incubate the soil samples under controlled temperature and moisture conditions.
-
At regular time intervals, collect soil samples from each treatment group.
-
Extract the soil samples and analyze the concentrations of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N).
-
The inhibition of nitrification is determined by comparing the rate of nitrate formation in the inhibitor-treated samples to the control.
Ligand in Coordination Chemistry
The nitrogen atoms in the pyrazole ring of this compound can act as electron donors, making it an excellent ligand for the formation of coordination complexes with various metal ions. These complexes have potential applications in catalysis and materials science.
This protocol describes the synthesis of a copper coordination complex using a pyrazole-based ligand, which can be adapted for this compound.
Materials:
-
This compound
-
A copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)
-
Solvent (e.g., acetonitrile)
-
Diethyl ether
Procedure:
-
Dissolve this compound in acetonitrile.
-
In a separate flask, dissolve the copper(II) salt in acetonitrile.
-
Add the this compound solution to the copper(II) salt solution.
-
Heat the reaction mixture to reflux for a specified period (e.g., 4 hours).
-
Monitor the formation of the complex, which may be indicated by a color change.
-
After the reaction is complete, evaporate the solvent.
-
Wash the resulting solid with diethyl ether and dry it at room temperature to obtain the this compound-copper complex.
Modulation of Biological Pathways
Recent research has indicated that pyrazole derivatives can modulate various signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
This protocol outlines how to determine the effect of this compound on the phosphorylation (activation) of p38 MAPK in a cell-based assay.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound solution
-
Stimulus to activate the p38 MAPK pathway (e.g., anisomycin, as a positive control)
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to the desired confluency.
-
Treat the cells with different concentrations of this compound for a specific duration. Include a vehicle control (e.g., DMSO) and a positive control for p38 MAPK activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and then transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-p38 MAPK and total p38 MAPK.
-
The level of p38 MAPK activation is determined by the ratio of phospho-p38 MAPK to total p38 MAPK.
-
Visualizing Relationships and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Logical Workflow for Investigating Biological Activity
Caption: General workflow for assessing the biological activity of this compound.
Simplified p38 MAPK Signaling Pathway
Caption: A simplified diagram of the p38 MAPK signaling cascade and the potential point of modulation by this compound.
References
A Technical Guide to the Synthesis of 3-Methylpyrazole via the Knorr Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-methylpyrazole, a valuable heterocyclic scaffold in medicinal chemistry. The core of this synthesis is the Knorr pyrazole synthesis, a classic and efficient cyclocondensation reaction. This document outlines the reaction mechanism, detailed experimental considerations, and representative protocols relevant to researchers in organic synthesis and drug development.
Introduction: The Knorr Pyrazole Synthesis
The synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine derivative is known as the Knorr pyrazole synthesis , first reported in 1883.[1][2] It is a variation of the more general Paal-Knorr synthesis, which is typically associated with the formation of pyrroles from 1,4-dicarbonyls.[3][4] The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the pyrazole core, a privileged structure found in numerous pharmaceuticals, including celecoxib and other clinically significant agents.[5]
The reaction is typically performed under acidic conditions, which catalyze the condensation and subsequent dehydration to form the stable aromatic pyrazole ring.
Reaction Mechanism and Regioselectivity
The mechanism of the Knorr pyrazole synthesis proceeds through a well-established pathway involving acid catalysis.
-
Hydrazone Formation : The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto one of the protonated carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization : The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the remaining carbonyl group in an intramolecular fashion.
-
Dehydration : The resulting non-aromatic cyclic intermediate readily undergoes dehydration to form the final, stable aromatic pyrazole ring.
For the synthesis of this compound, an unsymmetrical 1,3-dicarbonyl, such as formylacetone (3-oxobutanal) or a synthetic equivalent, is required. When using unsubstituted hydrazine (H₂N-NH₂), the initial condensation can occur at either the aldehyde or the ketone, potentially leading to two regioisomeric products. However, for this compound, the product is the same regardless of the initial site of attack due to tautomerism (this compound and 5-methylpyrazole are the same compound). The use of a protected aldehyde, such as a dimethyl acetal (e.g., 4,4-dimethoxy-2-butanone), is often preferred as the free 1,3-ketoaldehyde can be unstable.
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocols
While specific protocols for the Knorr synthesis of this compound are not abundant in readily available literature, the synthesis of the parent pyrazole ring from a malondialdehyde equivalent is well-documented. The following protocol is an analogous procedure for unsubstituted pyrazole, which can be adapted for this compound by substituting the starting dicarbonyl.
Protocol 1: Synthesis of Pyrazole from 1,1,3,3-Tetramethoxypropane (Analogous Procedure)
This procedure is adapted from a patented method for producing the parent pyrazole ring. It utilizes a protected form of malondialdehyde. A similar approach using a protected form of formylacetone would be a logical starting point for synthesizing this compound.
Materials:
-
1,1,3,3-Tetramethoxypropane
-
Hydrazine Hydrate
-
Acid (for pH adjustment, e.g., HCl)
-
Organic Solvent (for extraction, e.g., Ether)
-
Sodium Bicarbonate (for neutralization)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 1,1,3,3-tetramethoxypropane (1.0 eq).
-
Hydrazine Addition: Add hydrazine hydrate (1.0 - 1.2 eq). The reaction is typically conducted in an aqueous medium.
-
pH Adjustment: Adjust the pH of the reaction mixture to between 1 and 4 using a suitable acid.
-
Reaction: Maintain the reaction at a temperature between 30-70°C for several hours until completion, monitored by a suitable technique (e.g., TLC or GC).
-
Work-up: Cool the mixture and neutralize with a base such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Quantitative Data for Analogous Pyrazole Synthesis
| Reactant 1 | Amount (mol) | Reactant 2 | pH | Temperature (°C) | Yield (%) |
| 1,1,3,3-Tetramethoxypropane | 0.375 | Hydrazine Hydrate | 1 - 2 | 60 - 70 | 84 |
General Laboratory Workflow
The following diagram illustrates a typical workflow for the Knorr pyrazole synthesis in a research setting, from reaction setup to final product isolation.
Caption: A typical laboratory workflow for Knorr pyrazole synthesis.
Safety Considerations
-
Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reaction: The initial condensation can be exothermic. Ensure controlled, dropwise addition of reagents and have cooling baths available if necessary.
-
Acids: Handle acids with care, using appropriate PPE.
Conclusion
The Knorr pyrazole synthesis remains a highly effective and versatile method for the preparation of this compound and other substituted pyrazoles. Its operational simplicity, use of readily available starting materials, and generally high yields make it a valuable tool for medicinal chemists and researchers in drug development. Careful control of reaction conditions, particularly pH and temperature, is crucial for optimizing yield and purity. By understanding the underlying mechanism and experimental parameters, researchers can effectively leverage this reaction to construct diverse pyrazole-containing molecules for further investigation.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpyrazole is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique structural features, including the pyrazole ring and the methyl substituent, impart a specific set of physical and chemical properties that are critical for its application in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its reactivity and stability. Furthermore, this document visualizes key related processes, including a general synthesis workflow, a representative biological signaling pathway where pyrazole derivatives are active, and a standard bioassay workflow.
Physical Properties of this compound
The physical characteristics of this compound are fundamental to its handling, formulation, and application in various chemical processes. A summary of its key physical properties is presented in the tables below.
General and Thermodynamic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₂ | [1][2] |
| Molecular Weight | 82.10 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Melting Point | 36.5 - 37 °C | |
| Boiling Point | 204 °C (lit.) | |
| Flash Point | 103.5 °C (218.3 °F) - closed cup | |
| Density | 1.02 g/mL at 25 °C (lit.) |
Solubility and Partitioning Properties
| Property | Value | Reference(s) |
| Water Solubility | Miscible | |
| Solubility in Organic Solvents | Soluble in DMSO and Methanol (Sparingly) | |
| pKa | 14.56 ± 0.10 (Predicted) |
Optical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Refractive Index (n20/D) | 1.495 (lit.) | |
| ¹H NMR | Spectra available | |
| ¹³C NMR | Spectra available | |
| IR Spectra | Spectra available | |
| Mass Spectrometry | Spectra available |
Chemical Properties of this compound
Reactivity and Chemical Behavior
This compound exhibits the characteristic reactivity of an aromatic heterocyclic compound. The pyrazole ring is relatively stable due to its aromaticity. The presence of two nitrogen atoms influences its chemical behavior:
-
Basicity and Acidity : The pyrazole ring contains a pyridine-like nitrogen atom (N2) which is basic and a pyrrole-like nitrogen atom (N1) which is weakly acidic. This amphoteric nature allows it to react with both acids and bases.
-
Proton Acceptor : It can act as a proton acceptor, participating in various chemical reactions, including the formation of coordination complexes with metal ions.
-
Tautomerism : Unsubstituted at the N1 position, this compound can exist in tautomeric forms with 5-Methylpyrazole. This is an important consideration in its reactivity and spectroscopic analysis.
-
Electrophilic Substitution : The pyrazole ring can undergo electrophilic substitution reactions, with the position of substitution being influenced by the existing methyl group and the reaction conditions.
Stability and Storage
This compound is generally stable under recommended storage conditions, which typically involve keeping it in a tightly sealed container in a cool, dry place under an inert atmosphere. However, it can be sensitive to heat and light, which may cause degradation over time. It is incompatible with strong oxidizing agents. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point range of this compound using a standard Mel-Temp apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Mel-Temp apparatus or similar melting point apparatus
-
Mortar and pestle (if sample is solid)
Procedure:
-
Ensure the this compound sample is dry and in a fine powdered form. If necessary, gently crush the solid sample using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting range is reported as T1-T2.
Determination of Aqueous Solubility (Qualitative)
This protocol provides a qualitative method for assessing the solubility of this compound in water and acidic/basic solutions.
Materials:
-
This compound sample
-
Test tubes
-
Deionized water
-
5% (w/v) aqueous NaOH solution
-
5% (v/v) aqueous HCl solution
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Add 1 mL of deionized water to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution. If the compound completely dissolves, it is considered soluble in water.
-
If the compound is insoluble in water, prepare two more test tubes with the sample.
-
To one test tube, add 1 mL of 5% NaOH solution. To the other, add 1 mL of 5% HCl solution.
-
Vortex each tube and observe for solubility. Solubility in 5% NaOH indicates an acidic functional group, while solubility in 5% HCl suggests a basic functional group. Since this compound is reported as miscible with water, it should be fully soluble in the initial step.
Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a method for determining the acid dissociation constant (pKa) using UV-Vis spectroscopy, which is suitable for compounds with a chromophore whose absorbance changes with pH.
Materials:
-
This compound sample
-
DMSO (for stock solution)
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 12)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
Calibrated pH meter
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
In the wells of a 96-well microplate, dispense a fixed volume of each buffer solution across a wide pH range. Prepare blank wells containing only the buffers.
-
Add a small, fixed volume of the this compound stock solution to each buffer-containing well to achieve a final concentration suitable for UV analysis (e.g., 50-100 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on the pKa.
-
Measure the UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using the microplate reader.
-
Identify the wavelength(s) where the absorbance shows the most significant change as a function of pH.
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at half the maximal absorbance change.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the study and application of this compound.
General Synthesis and Purification Workflow
This workflow outlines the typical steps involved in the laboratory synthesis and subsequent purification of a small organic molecule like this compound.
References
An In-depth Technical Guide to 3-Methylpyrazole: Molecular Structure, Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpyrazole is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique structure, characterized by a five-membered ring containing two adjacent nitrogen atoms and a methyl substituent, imparts a range of versatile chemical properties. This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, established synthesis protocols, and characteristic spectral data. It is intended to serve as a technical resource for researchers engaged in its study and application.
Molecular Structure and Formula
This compound is a derivative of pyrazole and possesses the molecular formula C₄H₆N₂ .[1][2] Its molecular weight is approximately 82.10 g/mol .[2] The core of the molecule is a planar, five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. A methyl group is attached to the carbon atom at position 3 of the ring.
A crucial feature of N-unsubstituted pyrazoles like this compound is the phenomenon of annular prototropic tautomerism. The proton on the nitrogen atom can migrate between the two nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole .[3] In solution, this exchange is typically rapid, and the compound is often referred to as 3(5)-methylpyrazole.
Caption: Annular tautomerism of this compound.
Physicochemical Properties
This compound is typically a colorless to light yellow liquid or a low-melting solid under standard conditions.[2] It is moderately soluble in water and shows good solubility in various organic solvents. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₂ | |
| Molecular Weight | 82.10 g/mol | |
| Appearance | Colorless to light yellow liquid/solid | |
| Melting Point | 36.5 °C | |
| Boiling Point | 204 °C (lit.) | |
| Density | 1.02 g/mL at 25 °C (lit.) | |
| Refractive Index (n²⁰/D) | 1.495 (lit.) |
Experimental Protocols: Synthesis
The synthesis of the pyrazole ring is a fundamental process in heterocyclic chemistry. The Knorr pyrazole synthesis is a classic and widely used method. Below is a representative protocol adapted from established procedures for synthesizing substituted pyrazoles.
Knorr Pyrazole Synthesis (General Protocol)
This method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.
Caption: Workflow for the Knorr Pyrazole Synthesis.
Methodology:
-
Reaction Setup: A solution of the hydrazine derivative (e.g., hydrazine sulfate, 1.0 eq) is prepared in a suitable solvent system (e.g., 10% aqueous sodium hydroxide) in a round-bottomed flask equipped with a stirrer and dropping funnel. The flask is cooled in an ice bath.
-
Addition of Dicarbonyl: The 1,3-dicarbonyl compound (e.g., acetylacetone for 3,5-dimethylpyrazole, 1.0 eq) is added dropwise to the cooled hydrazine solution while maintaining a low temperature (e.g., <15 °C) with vigorous stirring.
-
Reaction: After the addition is complete, the mixture is stirred for an additional 1-2 hours at the controlled temperature to allow the condensation and cyclization to proceed.
-
Workup: The reaction mixture is diluted with water to dissolve any precipitated inorganic salts. The aqueous solution is then transferred to a separatory funnel and extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered. The solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) or by vacuum distillation to yield the pure pyrazole derivative.
Spectroscopic Characterization Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The following tables summarize the expected spectral data.
Table 2: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity | Solvent | Reference |
| ¹H | ~10.88 | N-H | broad singlet | CDCl₃ | |
| ~7.48 | C5-H | doublet | CDCl₃ | ||
| ~6.06 | C4-H | doublet | CDCl₃ | ||
| ~2.34 | -CH₃ | singlet | CDCl₃ | ||
| ¹³C | ~145 | C3 | singlet | CDCl₃ | |
| ~135 | C5 | singlet | CDCl₃ | ||
| ~105 | C4 | singlet | CDCl₃ | ||
| ~11 | -CH₃ | singlet | CDCl₃ |
Note: Due to tautomerism and solvent effects, observed chemical shifts can vary. The ¹³C signals for C3 and C5 may be broadened or averaged.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 82 | 100 | [M]⁺ (Molecular Ion) |
| 81 | 59 | [M-H]⁺ |
| 54 | 27 | [M-H-HCN]⁺ or [C₃H₄N]⁺ |
| 53 | 12 | [C₃H₃N]⁺ |
| 42 | 11 | [C₂H₄N]⁺ |
| 27 | 15 | [HCN]⁺ |
Data obtained from GC-MS (Electron Ionization). Source: NIST, PubChem.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include:
-
~3100-3200 cm⁻¹: N-H stretching (often broad)
-
~2900-3000 cm⁻¹: C-H stretching (aromatic and methyl)
-
~1500-1600 cm⁻¹: C=N and C=C ring stretching vibrations
-
~1400-1480 cm⁻¹: C-H bending vibrations
Key Chemical Reactivity
The pyrazole ring is a versatile scaffold in organic synthesis. One notable transformation involving related heterocyclic systems is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. While classically demonstrated in pyrimidines, this mechanistic pathway is relevant to the broader chemistry of azoles and illustrates their susceptibility to nucleophilic attack and ring transformation under certain conditions.
Caption: The logical steps of the ANRORC mechanism.
This mechanism provides a pathway for nucleophilic substitution that differs from standard SₙAr or elimination-addition (aryne) mechanisms, and it is a key concept in the synthesis and transformation of nitrogen-containing heterocycles.
References
The Biological Versatility of Pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically significant drugs. This technical guide provides a comprehensive overview of the diverse pharmacological properties of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative activity data, and visual representations of key signaling pathways and experimental workflows.
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often centered on the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various pyrazole derivatives is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected pyrazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MCF-7 (Breast) | 0.042 | [1] |
| PC3 (Prostate) | 0.61 | [1] | |
| A549 (Lung) | 0.76 | [1] | |
| Compound 2 | HCT116 (Colon) | 0.39 | [2] |
| MCF-7 (Breast) | 0.46 | [2] | |
| Compound 3 | WM266.4 (Melanoma) | 0.12 | |
| MCF-7 (Breast) | 0.16 | ||
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | |
| Fused Pyrazole Derivative | HepG2 (Liver) | 0.71 | |
| Pyrazolopyrimidine Compound | HepG2 (Liver) | 10.05 | |
| MCF-7 (Breast) | 17.12 | ||
| A549 (Lung) | 29.95 | ||
| Pyrazolo[4,3-c]pyridine Derivative | MCF-7 (Breast) | 1.937 (µg/mL) | |
| HepG2 (Liver) | 3.695 (µg/mL) | ||
| Selanyl-1H-pyrazole Derivative | HepG2 (Liver) | 13.85 |
Signaling Pathways in Cancer Targeted by Pyrazole Derivatives
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases that play crucial roles in tumor growth and angiogenesis. Many pyrazole derivatives have been designed to inhibit these receptors.
Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for anticancer therapies. Pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest.
Anti-inflammatory Activity of Pyrazole Derivatives
Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Some derivatives show selectivity for COX-2, the inducible isoform overexpressed at sites of inflammation, which can lead to a better safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of pyrazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes in vitro (IC50 values) and to reduce paw edema in the in vivo carrageenan-induced paw edema model in rats (% inhibition).
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Carrageenan-induced Paw Edema (% inhibition) | Reference |
| Celecoxib (Reference) | 4.0 | 0.05 | 80 | - | |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | - | |
| Pyrazole-Thiazole Hybrid | - | 0.03 (COX-2) | - | 75% | |
| - | 0.12 (5-LOX) | ||||
| 3,5-diarylpyrazole | - | 0.01 | - | - | |
| Pyrazolo-pyrimidine | - | 0.015 | - | - | |
| N1-benzensulfonamide Pyrazole | - | - | Preferential to COX-2 | up to 90.40% | |
| Diaryl Pyrazole Derivative | 0.263 | 0.017 | 15.47 | - | |
| Benzenesulfonamide Pyrazole | - | 0.039 (39.43 nM) | 22.21 | - |
NF-κB Signaling Pathway in Inflammation
The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses. It regulates the expression of pro-inflammatory genes, including cytokines and chemokines. Some pyrazole derivatives may exert their anti-inflammatory effects by modulating this pathway.
Antimicrobial Activity of Pyrazole Derivatives
Pyrazole derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of pyrazole derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Hybrid | Staphylococcus aureus (MRSA) | <0.2 (MBC) | |
| Imidazo-pyridine Substituted Pyrazole | E. coli, K. pneumoniae, P. aeruginosa | <1 (MBC) | |
| Triazine-fused Pyrazole | Staphylococcus epidermidis | 0.97 | |
| Enterobacter cloacae | 0.48 | ||
| Thiazolidinone-clubbed Pyrazole | E. coli | 16 | |
| Pyrazole-1-carbothiohydrazide | S. aureus | 62.5-125 | |
| B. subtilis | 62.5-125 | ||
| K. pneumoniae | 62.5-125 | ||
| A. niger | 2.9-7.8 | ||
| Pyrazole Derivative 3 | E. coli | 0.25 | |
| Pyrazole Derivative 4 | S. epidermidis | 0.25 |
Antiviral and Anticonvulsant Activities
Antiviral Activity
Certain pyrazole derivatives have shown promise as antiviral agents, with activity reported against a range of viruses. Their mechanisms can include the inhibition of viral replication enzymes or interference with viral entry into host cells.
Quantitative Antiviral Activity Data
| Compound/Derivative | Virus | EC50 | Reference |
| N-acetyl 4,5-dihydropyrazole | Vaccinia virus | 7 µg/mL | |
| Aryl substituted pyrazole | HIV-1 (wild-type) | 0.2 nM | |
| Pyrazole Derivative 412 | Measles virus (MeV) | 60 nM | |
| 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazole | Herpes simplex virus type-1 | 0.02 (IC50) | |
| Hydroxyquinoline-pyrazole Derivative | SARS-CoV-2 | Promising selectivity |
Anticonvulsant Activity
The pyrazole scaffold is also found in compounds with anticonvulsant properties, which are evaluated in animal models of epilepsy.
Quantitative Anticonvulsant Activity Data
| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference |
| Pyrazolyl Semicarbazone 6k | sc-PTZ (mice) | 20.4 | |
| Pyrazolone Derivative 11b | PTZ-induced seizures (mice) | Remarkable protection at 20 mg/kg | |
| Benzothiazole Pyrazole 6g | MES (mice) | - | |
| Benzothiazole Pyrazole 6m | MES (mice) | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Workflow for Biological Activity Screening
The evaluation of the biological activity of novel pyrazole derivatives typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Detailed Protocol for MTT Assay (Anticancer)
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Detailed Protocol for Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
Principle: This in vivo assay evaluates the anti-inflammatory activity of a compound by measuring its ability to reduce the edema (swelling) induced by the injection of carrageenan, an inflammatory agent, into the paw of a rodent.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole derivative orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Detailed Protocol for In Vitro COX-1 and COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, typically by quantifying the production of prostaglandins from arachidonic acid.
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, and a solution of the substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the pyrazole derivatives for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: Stop the reaction after a specific time (e.g., 10 minutes) by adding a stopping reagent (e.g., HCl).
-
Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.
Detailed Protocol for Broth Microdilution MIC Assay (Antimicrobial)
Principle: The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the pyrazole derivative in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Detailed Protocol for Plaque Reduction Assay (Antiviral)
Principle: This assay quantifies the ability of a compound to inhibit the replication of a lytic virus by measuring the reduction in the number of plaques (zones of cell death) formed in a monolayer of host cells.
Procedure:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus and Compound Preparation: Prepare serial dilutions of the pyrazole derivative and a standardized dilution of the virus stock.
-
Infection: Infect the cell monolayer with the virus in the presence of the different concentrations of the pyrazole derivative.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix the cells and stain them with a dye (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value.
Conclusion
The pyrazole scaffold continues to be a highly privileged structure in the field of medicinal chemistry, yielding derivatives with a wide array of potent biological activities. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of key molecular pathways, is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel pyrazole-based therapeutic agents. The versatility of the pyrazole ring system, coupled with an ever-expanding understanding of its structure-activity relationships, ensures its continued importance in the quest for new and improved treatments for a multitude of diseases.
References
A Technical Guide to the Mechanism of Action of 3-Methylpyrazole in Biological Systems
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methylpyrazole (3-MP) is a heterocyclic organic compound belonging to the pyrazole family. While its isomer, 4-methylpyrazole (Fomepizole), is more widely recognized as a clinical antidote for toxic alcohol poisoning, this compound also serves as a valuable tool in pharmacological research.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects in biological systems. The primary mechanism is the potent inhibition of alcohol dehydrogenase (ADH), but interactions with other enzyme systems, such as cytochrome P450, are also significant. This guide details these mechanisms, presents quantitative inhibitory data, outlines relevant experimental protocols, and provides visual diagrams of key pathways and workflows.
Primary Mechanism of Action: Inhibition of Alcohol Dehydrogenase (ADH)
The principal mechanism of action for this compound and its analogs is the inhibition of alcohol dehydrogenase (ADH, EC 1.1.1.1), the primary enzyme responsible for the metabolism of primary and secondary alcohols.[2][3]
Kinetics and Mode of Inhibition
This compound acts as a competitive inhibitor of alcohol dehydrogenase.[4] It does not compete with the cofactor nicotinamide adenine dinucleotide (NAD+) but competes directly with the alcohol substrate (e.g., ethanol, methanol, ethylene glycol) for the active site of the enzyme. The inhibition occurs through the formation of a slowly dissociating, inactive ternary complex consisting of the enzyme, NAD+, and the pyrazole inhibitor (Enzyme-NAD+-Inhibitor). The formation of this complex can be observed spectrophotometrically, as it generates a new absorption maximum around 295 nm. The pyrazole ring is thought to bind to the active-site zinc atom within the enzyme, which promotes the interaction and blocks substrate access.
Signaling Pathway: Competitive Inhibition of ADH
Caption: Competitive inhibition of Alcohol Dehydrogenase (ADH) by this compound.
Quantitative Inhibition Data
The potency of pyrazole derivatives as ADH inhibitors is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. While this compound is a known inhibitor, its 4-substituted isomer (4-methylpyrazole) is generally more potent.
| Compound | Enzyme Source | Ki (µM) | Inhibition Type | Reference |
| This compound | Rat Liver ADH | ~18 | Competitive | |
| 4-Methylpyrazole | Human Liver ADH | 0.21 | Competitive | |
| 4-Methylpyrazole | Human ADH Isozymes | 0.062 - 960 (Kis) | Competitive/Noncompetitive* | |
| Pyrazole | Human Liver ADH | 2.6 | Competitive | |
| Pyrazole | Rat Liver ADH | 4.2 | Competitive |
Note: 4-Methylpyrazole acts as a competitive inhibitor for class I ADH isozymes but displays noncompetitive inhibition for ADH1B3, ADH2, and ADH4.
Secondary Mechanisms of Action
Beyond ADH, this compound and its analogs can interact with other enzyme systems, which contributes to their overall biological profile.
Inhibition of Cytochrome P450 Enzymes
Pyrazole and its derivatives, including 4-methylpyrazole, are effective inhibitors of the microsomal ethanol-oxidizing system (MEOS), primarily mediated by the cytochrome P450 isozyme CYP2E1. This inhibition is significant because CYP2E1 is also responsible for metabolizing various xenobiotics and can generate reactive oxygen species.
-
Mechanism: Pyrazole compounds interact with the heme iron of cytochrome P450, producing a characteristic Type II spectral change and inhibiting enzyme activity. The kinetics of inhibition are typically mixed, affecting both the Km and Vmax of the substrate's metabolism.
-
Therapeutic Relevance: The inhibition of CYP2E1 by 4-methylpyrazole has been explored as a protective strategy against cisplatin-induced nephrotoxicity, as CYP2E1 activity in the kidneys contributes to the drug's toxic effects. This suggests a potential therapeutic application for pyrazole derivatives beyond alcohol poisoning.
Interaction with NMDA Receptors
Research has demonstrated that pyrazole has dual effects on N-methyl-D-aspartate (NMDA) receptors in hippocampal neurons. At low concentrations, it can act as an agonist, eliciting single-channel currents. It also functions as a noncompetitive antagonist of the NMDA receptor. This interaction suggests that the therapeutic or toxic effects of pyrazoles could, in part, be related to their modulation of NMDA receptor activity, a key component in synaptic plasticity and neurotransmission.
Experimental Protocols
In Vitro Alcohol Dehydrogenase Inhibition Assay
This protocol describes a standard method for determining the inhibitory potential of a compound like this compound against ADH activity using a continuous spectrophotometric rate determination.
Objective: To measure the rate of NAD+ reduction to NADH by ADH in the presence and absence of an inhibitor, by monitoring the increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer with temperature control (25°C)
-
Quartz or UV-transparent cuvettes
-
Alcohol Dehydrogenase (e.g., from human or horse liver)
-
Buffer: 50 mM Sodium Pyrophosphate or Sodium Phosphate, pH 8.8
-
Substrate: 95% (v/v) Ethanol
-
Cofactor: 15 mM β-NAD+ solution
-
Inhibitor: this compound stock solution
-
Enzyme Diluent: 10 mM Sodium Phosphate buffer, pH 7.5
Procedure:
-
Reagent Preparation: Prepare all solutions in ultrapure water. Prepare a working solution of ADH by diluting the stock solution in cold enzyme diluent immediately before use.
-
Assay Setup: In separate cuvettes, pipette the buffer, β-NAD+ solution, and ethanol. For the test cuvettes, add varying concentrations of the this compound solution. For the control (uninhibited) cuvette, add an equivalent volume of the solvent used for the inhibitor.
-
Equilibration: Mix the contents of the cuvettes by inversion and place them in the spectrophotometer to equilibrate to 25°C.
-
Reaction Initiation: To each cuvette, add the ADH working solution to start the reaction. Immediately mix by inversion.
-
Data Acquisition: Record the increase in absorbance at 340 nm (A340) over a period of approximately 5-6 minutes.
-
Analysis: Calculate the reaction rate (ΔA340/minute) from the linear portion of the curve for both control and inhibited reactions. Determine the percent inhibition for each concentration of this compound. The inhibition constant (Ki) can be determined by plotting the data using methods such as the Dixon or Lineweaver-Burk plots.
Experimental Workflow: ADH Inhibition Assay
Caption: Workflow for a spectrophotometric ADH inhibition assay.
Conclusion
The primary mechanism of action of this compound is the competitive inhibition of alcohol dehydrogenase through the formation of an inactive Enzyme-NAD+-inhibitor ternary complex. This action effectively blocks the metabolism of alcohols to their toxic aldehyde and acid metabolites. Additionally, its ability to inhibit cytochrome P450 enzymes, particularly CYP2E1, and interact with NMDA receptors reveals a more complex pharmacological profile. Understanding these distinct mechanisms is critical for researchers utilizing this compound as a pharmacological tool and for professionals in drug development exploring the therapeutic potential of pyrazole derivatives.
References
- 1. Fomepizole - Wikipedia [en.wikipedia.org]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
solubility and stability of 3-Methylpyrazole in common solvents
An In-depth Technical Guide to the Solubility and Stability of 3-Methylpyrazole in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility and stability in various solvents is paramount for its effective application in research and development, particularly in areas such as reaction chemistry, formulation, and analytical method development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While quantitative solubility data in the public domain is limited, this guide furnishes detailed experimental protocols for determining these crucial parameters, enabling researchers to generate reliable data for their specific applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. Key properties are summarized in the table below. The compound's structure, featuring a polar pyrazole ring with a nonpolar methyl group, suggests a balanced solubility profile. Its melting point of 36.5°C indicates that it can exist as either a solid or a liquid at or near ambient temperatures.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₂ | [1][2] |
| Molecular Weight | 82.10 g/mol | [1][2] |
| Appearance | Clear, light yellow liquid or solid | [3] |
| Melting Point | 36.5°C | |
| Boiling Point | 204°C (lit.) | |
| Density | 1.02 g/mL at 25°C (lit.) | |
| Water Solubility | Miscible | |
| Storage | Store in a refrigerator, under an inert atmosphere. |
Solubility of this compound
Precise quantitative solubility data for this compound in a wide array of common organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and its physicochemical properties provide valuable insights into its expected solubility behavior.
Predicted and Observed Solubility Profile
This compound is described as having moderate solubility in water and being more soluble in organic solvents. It is reported to be "miscible" with water, indicating it can mix in all proportions without separation. Its solubility in dimethyl sulfoxide (DMSO) and methanol is described as "sparingly". Based on its structure, which contains both a hydrogen bond donor (N-H) and acceptor (N), as well as a hydrophobic methyl group, it is anticipated to have good solubility in polar protic and aprotic solvents.
| Solvent | Predicted/Observed Solubility | Rationale |
| Water | Miscible | The polar pyrazole ring can engage in hydrogen bonding with water. |
| Methanol, Ethanol | Soluble (Observed: Sparingly in Methanol) | Polar protic solvents that can act as hydrogen bond donors and acceptors. |
| Acetone, Ethyl Acetate | Likely Soluble | Polar aprotic solvents that can act as hydrogen bond acceptors. |
| Dimethyl Sulfoxide (DMSO) | Soluble (Observed: Sparingly) | A highly polar aprotic solvent. |
| Acetonitrile | Likely Soluble | A polar aprotic solvent. |
| Dichloromethane, Chloroform | Likely Soluble | Solvents of intermediate polarity. |
| Toluene, Hexane | Likely Sparingly Soluble to Insoluble | Nonpolar solvents with limited ability to interact with the polar pyrazole ring. |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for its application to this compound.
Materials:
-
This compound
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that the system reaches solid-liquid equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials.
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC, GC, UV-Vis) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.
-
Stability of this compound
The stability of this compound in solution is a critical factor for its storage, handling, and use in chemical reactions and formulations. It is reported to be sensitive to heat and light, which suggests that degradation can occur under certain conditions. Stability studies are essential to identify potential degradation products and to establish appropriate storage and handling procedures.
Factors Influencing Stability
-
Temperature: Elevated temperatures are likely to accelerate degradation. Storage in a refrigerator is recommended.
-
Light: Exposure to light may induce photochemical degradation. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
pH: The pH of aqueous solutions can influence the stability of pyrazole derivatives. The stability of this compound should be evaluated across a range of pH values relevant to its intended application.
-
Oxidizing Agents: The pyrazole ring can be susceptible to oxidation. Compatibility with oxidizing agents should be assessed.
Experimental Protocol for Stability Assessment
A stability-indicating method, typically a chromatographic method like HPLC, is required to separate and quantify this compound from its potential degradation products. The following protocol outlines a general approach for conducting a stability study.
Materials:
-
This compound
-
Selected solvents (high purity)
-
Volumetric flasks and pipettes
-
pH meter and buffers
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Study Setup:
-
Prepare solutions of this compound in the selected solvents at a known concentration.
-
For aqueous solutions, adjust the pH to the desired levels using appropriate buffers.
-
Dispense the solutions into vials made of an inert material (e.g., Type I glass) and seal them.
-
-
Storage Conditions:
-
Place the vials in stability chambers under various conditions as per ICH guidelines (or other relevant guidelines). Common conditions include:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. Include dark controls to differentiate between light-induced and thermal degradation.
-
-
-
Testing Schedule:
-
Establish a testing schedule with defined time points. For an accelerated study, this might be 0, 1, 3, and 6 months. For a long-term study, it could be 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis:
-
At each time point, withdraw samples from each storage condition.
-
Perform a visual inspection for any changes in color, clarity, or the formation of precipitates.
-
Measure the pH of aqueous samples.
-
Assay the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Identify and quantify any degradation products. The appearance of new peaks or the growth of existing impurity peaks in the chromatogram indicates degradation.
-
-
Data Evaluation:
-
Plot the concentration of this compound versus time for each storage condition.
-
Determine the degradation rate and identify the conditions under which the compound is stable.
-
Based on the results, establish appropriate storage conditions and, if applicable, a retest period or shelf life for the solution.
-
Conclusion
While specific quantitative data on the is not widely available, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. The provided methodologies for solubility and stability testing are robust and based on established scientific principles. By following these protocols, researchers, scientists, and drug development professionals can generate the high-quality data required for their specific applications, ensuring the effective and reliable use of this compound in their work.
References
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 3-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, toxicity, and handling precautions for 3-Methylpyrazole (CAS No. 1453-58-3). The information is intended to support risk assessment and ensure safe laboratory practices when working with this compound. All quantitative data is summarized in tables for clarity, and key experimental protocols are detailed.
Hazard Identification and Classification
This compound is classified as a hazardous substance with acute and chronic health risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards[1][2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Skin Corrosion (Sub-category 1B): Causes severe skin burns and eye damage[1].
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.
-
Specific Target Organ Toxicity (Repeated Exposure) (Category 2): May cause damage to organs through prolonged or repeated exposure.
Signal Word: Danger
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H360D: May damage the unborn child.
-
H373: May cause damage to organs through prolonged or repeated exposure.
Precautionary Statements (P-phrases): A comprehensive list of precautionary statements for prevention, response, storage, and disposal is available in Safety Data Sheets. Key precautions include obtaining special instructions before use, wearing protective gear, and avoiding contact with skin, eyes, and clothing.
Toxicological Profile
The toxicity of this compound has been evaluated through various studies, primarily following OECD guidelines. The following tables summarize the available quantitative toxicological data.
Table 1: Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (female) | Oral | > 300 - < 2000 mg/kg bw | |
| LD50 | Rat | Oral | 710 mg/kg | |
| LC50 | Rat (female) | Inhalation | > 28,000 mg/m³ air | |
| LC50 | Rat | Inhalation | > 28,110 mg/m³ (4 h) | |
| LC50 | Rat | Inhalation | 719 mg/m³ | |
| Dermal LD50 | - | Dermal | No data available |
Table 2: Repeated Dose Toxicity
| Endpoint | Species | Route | Value | Reference |
| NOAEL | Mouse (male/female) | Oral | 5.2 mg/kg |
Table 3: Ecotoxicity Data
| Endpoint | Species | Duration | Value | Reference |
| LC50 | Danio rerio (Zebra fish) | 96 h | > 100 mg/L | |
| EC50 | Daphnia magna (Water flea) | 48 h | 425.55 mg/L | |
| EC50 | Desmodesmus subspicatus (Green algae) | 72 h | 771.22 mg/L | |
| EC50 | Activated sludge | 3 h | > 1000 mg/L |
Summary of Toxicological Effects:
-
Neurotoxicity: this compound is identified as a neurotoxin. Oral lethal-dose studies in mice have shown effects such as spastic paralysis, excitement, and ataxia. In rats, it has caused parasympathomimetic effects, somnolence, and cardiac changes.
-
Skin and Eye Irritation: It is corrosive to the skin and causes serious eye damage.
-
Reproductive and Developmental Toxicity: this compound is classified as a reproductive toxicant, suspected of damaging fertility and the unborn child.
-
Genotoxicity: While data for this compound is not specified, studies on other methyl-pyrazole pesticides have shown the potential to induce DNA damage in human cell lines, likely through a mechanism involving oxidative stress.
Potential Mechanisms of Toxicity
While the precise molecular mechanisms of this compound's toxicity are not fully elucidated in the available literature, inferences can be drawn from its chemical structure and studies on related pyrazole compounds.
Inhibition of Alcohol Dehydrogenase (ADH)
Pyrazole and its derivatives, such as 4-methylpyrazole (fomepizole), are well-known competitive inhibitors of alcohol dehydrogenase (ADH). This enzyme is crucial for the metabolism of alcohols. By binding to the ADH active site, these compounds can prevent the breakdown of alcohols into their toxic metabolites. While this property is utilized therapeutically in the case of fomepizole for treating methanol and ethylene glycol poisoning, the potent inhibition of ADH by this compound could also disrupt normal metabolic processes, contributing to its toxicity.
Potential for Oxidative Stress and Neuronal Effects
Studies on various pyrazole derivatives have demonstrated their capacity to induce reactive oxygen species (ROS) generation, leading to oxidative stress. This can result in damage to cellular components and trigger apoptotic pathways. Furthermore, some pyrazole compounds are known to interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. The observed neurotoxic symptoms of this compound, such as ataxia and paralysis, could potentially be linked to interference with GABAergic signaling or neuronal damage via oxidative stress.
Experimental Protocols
The toxicity data for this compound is primarily based on standardized OECD test guidelines. Below are summaries of the methodologies for the key cited tests.
OECD 423: Acute Oral Toxicity - Acute Toxic Class Method
-
Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into one of several toxicity classes based on the observed mortality.
-
Methodology:
-
Animal Model: Typically, female rats are used. Animals are fasted before administration of the test substance.
-
Dosing: A single oral dose of the substance is administered via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Procedure: The test proceeds in a stepwise manner, usually starting with a dose expected to be moderately toxic. The outcome of the first step (number of mortalities) determines the next step:
-
If mortality is high, the dose for the next step is lowered.
-
If no or low mortality occurs, the dose is increased.
-
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.
-
Endpoint: The substance is classified into a GHS category based on the dose levels at which mortality is observed.
-
OECD 431: In Vitro Skin Corrosion
-
Principle: This test uses a reconstructed human epidermis (RhE) model to assess the corrosive potential of a chemical by measuring cell viability after exposure.
-
Methodology:
-
Test System: A three-dimensional RhE model that mimics the properties of the human epidermis.
-
Procedure: The test chemical is applied topically to the surface of the RhE tissue for specific exposure times (e.g., 3 minutes and 1 hour).
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a quantitative assay, typically the MTT assay. The MTT reagent is converted by viable cells into a colored formazan product, which is then measured spectrophotometrically.
-
Endpoint: A chemical is identified as corrosive if the cell viability falls below a defined threshold (e.g., less than 50% viability after 3 minutes of exposure, or less than 15% after 1 hour).
-
Handling and Safety Precautions
Due to its hazardous properties, strict safety measures must be implemented when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Ensure that emergency eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Use non-sparking tools and prevent electrostatic discharge. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids. Store locked up.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release and Disposal
-
Accidental Release: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
This guide is intended for informational purposes and should be supplemented with a thorough review of the substance's Safety Data Sheet (SDS) and other relevant safety literature before use.
References
Spectroscopic Profile of 3-Methylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylpyrazole (CAS No. 1453-58-3), a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data
The empirical formula for this compound is C₄H₆N₂, with a molecular weight of 82.10 g/mol . Its structure is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a methyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.88 | Singlet (broad) | N-H |
| 7.48 | Doublet | H-5 |
| 6.06 | Doublet | H-4 |
| 2.34 | Singlet | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-3 |
| ~134 | C-5 |
| ~104 | C-4 |
| ~12 | -CH₃ |
Solvent: Not specified, data inferred from related structures.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Broad, Medium | N-H stretching |
| 3000-2850 | Medium-Weak | C-H stretching (aromatic and aliphatic) |
| ~1600 | Medium | C=N stretching |
| ~1500 | Medium | C=C stretching (aromatic) |
| 1450-1350 | Medium | C-H bending (methyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 82 | 100 | [M]⁺ (Molecular Ion) |
| 81 | 59 | [M-H]⁺ |
| 54 | 27 | [M-N₂H]⁺ |
| 53 | 12 | [C₃H₃N]⁺ |
| 42 | 11 | [C₂H₂N]⁺ |
| 41 | 9 | [C₃H₅]⁺ |
| 40 | 7 | [C₃H₄]⁺ |
| 28 | 17 | [N₂]⁺ or [C₂H₄]⁺ |
| 27 | 15 | [HCNH]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Neat Liquid): Place a drop of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).[3] Gently place a second salt plate on top to create a thin liquid film.[3]
-
Instrument Setup: Place the salt plate assembly into the sample holder of the IR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty instrument. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile compound like this compound, this is often done via a gas chromatography (GC) inlet or by direct insertion.
-
Ionization: The sample is ionized, typically using Electron Ionization (EI) for small, volatile molecules. In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion and inducing fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Thermochemical Properties of 3-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 3-methylpyrazole, a heterocyclic compound of significant interest in pharmaceutical and materials science. This document collates experimental data, details the methodologies for their determination, and presents a relevant reaction pathway, offering a centralized resource for researchers and professionals working with this compound.
Core Thermochemical and Physical Data
The following tables summarize the key thermochemical and physical properties of this compound. This data is crucial for understanding its stability, reactivity, and behavior in various chemical processes.
Table 1: Thermochemical Properties of this compound at 298.15 K
| Property | Value | Units |
| Standard Molar Enthalpy of Formation (liquid) | 74.2 ± 1.8 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Combustion (liquid) | -2504.5 ± 1.6 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Vaporization | 65.9 ± 2.0 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Formation (gas) | 140.1 ± 2.6 | kJ·mol⁻¹ |
| Proton Affinity | 906.0 | kJ·mol⁻¹ |
| Gas Basicity | 874.2 | kJ·mol⁻¹ |
Table 2: Physical Properties of this compound
| Property | Value | Units |
| Molecular Formula | C₄H₆N₂ | - |
| Molecular Weight | 82.10 | g·mol⁻¹ |
| Melting Point | 36.5 | °C |
| Boiling Point | 204 | °C |
| Density (at 25 °C) | 1.02 | g·mL⁻¹ |
| Refractive Index (n20/D) | 1.495 | - |
| Water Solubility | Miscible | - |
Experimental Protocols
The determination of the thermochemical data presented above relies on precise calorimetric and analytical techniques. The following sections provide an overview of the methodologies employed.
Static Bomb Combustion Calorimetry (for Enthalpy of Formation)
The standard molar enthalpy of formation of liquid this compound was determined using static bomb calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound (typically in a gelatin capsule for liquids) is placed in a crucible inside a high-pressure vessel, the "bomb."
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 3 MPa).
-
Immersion: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature change of the water bath is meticulously recorded.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.
-
Data Analysis: The standard specific energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. From this, the standard molar enthalpy of combustion is derived. The standard molar enthalpy of formation is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Calvet Microcalorimetry (for Enthalpy of Vaporization)
The standard molar enthalpy of vaporization was measured using a Calvet-type microcalorimeter. This heat-flux calorimeter is highly sensitive and suitable for measuring the heat effects of phase transitions.
Methodology:
-
Sample Loading: A small, accurately weighed sample of this compound is placed in a sample cell.
-
Thermal Equilibration: The sample cell is introduced into the calorimeter, which is maintained at a constant temperature (e.g., 298.15 K), and allowed to reach thermal equilibrium.
-
Vaporization: The sample is vaporized under a controlled atmosphere or vacuum. The heat absorbed during this endothermic process is detected by the thermopiles surrounding the sample cell.
-
Signal Integration: The resulting heat flow signal is integrated over time to determine the total heat of vaporization.
-
Calibration: The instrument is calibrated by the Joule effect, where a known amount of heat is dissipated by a resistor within the sample cell.
Knudsen Effusion Method (for Vapor Pressure and Enthalpy of Sublimation)
Methodology:
-
Sample Placement: A sample of the solid substance is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Temperature Control: The temperature of the cell is carefully controlled and varied.
-
Effusion and Mass Loss Measurement: Molecules effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.
-
Enthalpy of Sublimation Determination: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a van't Hoff plot).
Reaction Pathway Visualization
This compound and its derivatives are versatile building blocks in organic synthesis. The following diagram illustrates a representative reaction mechanism involving a substituted pyrazole, the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) reaction of 3-methyl-1,4-dinitro-1H-pyrazole with an arylhydrazine.[1] This type of reaction highlights the reactivity of the pyrazole ring system.
Caption: ANRORC mechanism for a substituted methylpyrazole.
Experimental Workflow Visualization
The determination of the enthalpy of formation using bomb calorimetry involves a precise and sequential workflow to ensure accuracy. The following diagram outlines the key steps in this experimental process.
Caption: Workflow for Bomb Calorimetry Experiment.
References
Methodological & Application
Application Notes and Protocols: 3-Methylpyrazole as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Methylpyrazole (3-MP) as a versatile ligand in coordination chemistry. The following sections detail its applications in catalysis and materials science, present structured data on resulting coordination complexes, and provide detailed experimental protocols for synthesis and characterization.
Application Notes
Catalysis
Coordination complexes of this compound and its derivatives have demonstrated significant potential as catalysts in various organic transformations and electrochemical reactions. The pyrazole moiety's electronic properties and steric profile, which can be readily tuned through substitution, allow for the fine-tuning of the catalytic activity of the metallic center.
-
Electrocatalysis: Cobalt complexes incorporating 3-methyl-1H-pyrazole-4-carboxylic acid have been shown to be effective bifunctional catalysts for both the Oxygen Evolution Reaction (OER) and the Oxygen Reduction Reaction (ORR), which are crucial for developing renewable energy technologies such as metal-air batteries and fuel cells.[1] The ligand framework facilitates the stabilization of multiple oxidation states of the cobalt center, a key requirement for efficient catalysis of these multi-electron transfer reactions.
-
Oxidation Catalysis: Copper(II) complexes with pyrazole-based ligands have been investigated as catalysts for the oxidation of catechols to o-quinones, mimicking the activity of the enzyme catechol oxidase.[2][3][4] The catalytic efficiency is influenced by the nature of the substituents on the pyrazole ring and the coordination geometry around the copper center.
Materials Science: Luminescent Materials
The rigid structure and aromaticity of the pyrazole ring make this compound an excellent ligand for the construction of luminescent coordination complexes.
-
Solid-State Emitters: Cadmium(II) complexes and three-dimensional coordination polymers based on 3-methyl-1H-pyrazole-4-carboxylic acid exhibit green fluorescence in the solid state.[1] The ligand's ability to form robust, extended networks through coordination and hydrogen bonding helps to minimize non-radiative decay pathways, leading to enhanced emission. These materials have potential applications in solid-state lighting, sensors, and displays.
Data Presentation
The structural parameters of coordination complexes are crucial for understanding their reactivity and properties. The following tables summarize key bond lengths and angles for representative metal complexes containing pyrazole-based ligands.
Table 1: Selected Bond Lengths (Å) for Pyrazole-Based Metal Complexes
| Complex | Metal | Bond Type | Bond Length (Å) | Reference |
| [Cd(HMPCA)2(H2O)4] | Cd(II) | Cd-N | 2.338(3) | |
| [Cd(HMPCA)2(H2O)4] | Cd(II) | Cd-O | 2.294(3) | |
| [Co(Hdmpz)4(H2O)2]Cl2 (Hdmpz = 3,5-dimethylpyrazole) | Co(II) | Co-N | 2.155(2) | |
| [Co(Hdmpz)4(H2O)2]Cl2 | Co(II) | Co-O | 2.130(2) | |
| [Ni(Hdmpz)4(H2O)2]Cl2 | Ni(II) | Ni-N | 2.112(3) | |
| [Ni(Hdmpz)4(H2O)2]Cl2 | Ni(II) | Ni-O | 2.098(3) |
HMPCA = 3-methyl-1H-pyrazole-4-carboxylate
Table 2: Selected Bond Angles (°) for Pyrazole-Based Metal Complexes
| Complex | Metal | Angle Type | Bond Angle (°) | Reference |
| [Cd(HMPCA)2(H2O)4] | Cd(II) | N-Cd-N | 180.0 | |
| [Cd(HMPCA)2(H2O)4] | Cd(II) | O-Cd-O | 90.5(1) | |
| [Co(Hdmpz)4(H2O)2]Cl2 (Hdmpz = 3,5-dimethylpyrazole) | Co(II) | N-Co-N | 90.12(8) | |
| [Co(Hdmpz)4(H2O)2]Cl2 | Co(II) | N-Co-O | 88.93(7) | |
| [Ni(Hdmpz)4(H2O)2]Cl2 | Ni(II) | N-Ni-N | 90.4(1) | |
| [Ni(Hdmpz)4(H2O)2]Cl2 | Ni(II) | N-Ni-O | 89.8(1) |
HMPCA = 3-methyl-1H-pyrazole-4-carboxylate
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of this compound.
Materials:
-
Hydrazine hydrate
-
2-Butene-1,4-diol
-
Sodium iodide
-
Sulfuric acid (80%)
-
Sodium hydroxide solution (25%)
-
1,2-Dichloroethane
Procedure:
-
Prepare a solution of 0.5 g of sodium iodide in 539.0 g of 80% sulfuric acid in a reaction vessel equipped with a stirrer, dropping funnel, and distillation apparatus.
-
Heat the sulfuric acid solution to 120 °C.
-
Prepare a mixture of 100 g (2 mol) of hydrazine hydrate, 193.6 g (2.2 mol) of 2-butene-1,4-diol, and 1.5 g of sodium iodide.
-
Add the hydrazine hydrate mixture dropwise to the hot sulfuric acid solution over 90 minutes.
-
After approximately 70 minutes of addition, begin to remove water by distillation and gradually increase the temperature to 155 °C.
-
After the addition is complete, stir the mixture at 155 °C for an additional 30 minutes.
-
Cool the reaction mixture to 70 °C and neutralize with 775 g of 25% sodium hydroxide solution.
-
Extract the product with 1,2-dichloroethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of a Co(II) Coordination Complex with 3-Methyl-1H-pyrazole-4-carboxylic Acid
This protocol is based on the synthesis of a mononuclear Co(II) complex with catalytic properties.
Materials:
-
3-Methyl-1H-pyrazole-4-carboxylic acid (H2MPCA)
-
Cobalt(II) chloride hexahydrate (CoCl2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve 0.140 g (1 mmol) of 3-Methyl-1H-pyrazole-4-carboxylic acid in 10 mL of DMF.
-
Dissolve 0.119 g (0.5 mmol) of CoCl2·6H2O in 5 mL of deionized water.
-
Slowly add the aqueous solution of CoCl2·6H2O to the DMF solution of the ligand with constant stirring.
-
Continue stirring the resulting solution at room temperature for 24 hours.
-
Filter the solution to remove any insoluble impurities.
-
Allow the filtrate to stand undisturbed at room temperature.
-
Pink block-shaped crystals of [Co(H2MPCA)2(DMF)2(H2O)2]Cl2 will form after several days.
-
Collect the crystals by filtration, wash with a small amount of cold water, and air dry.
Protocol 3: Characterization of Coordination Complexes
A general workflow for the characterization of newly synthesized this compound coordination complexes.
1. Elemental Analysis:
-
Determine the weight percentages of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula of the complex.
2. Infrared (IR) Spectroscopy:
-
Record the IR spectrum of the ligand and the complex in the range of 4000-400 cm⁻¹.
-
Compare the spectra to identify shifts in the vibrational frequencies of the pyrazole ring and any functional groups upon coordination to the metal center. Look for the appearance of new bands corresponding to metal-ligand vibrations.
3. Thermogravimetric Analysis (TGA):
-
Heat the complex from room temperature to approximately 800 °C under a nitrogen atmosphere.
-
Analyze the TGA curve to determine the thermal stability of the complex and to identify the loss of solvent molecules and the decomposition pattern of the ligand.
4. Single-Crystal X-ray Diffraction:
-
Grow suitable single crystals of the complex.
-
Collect diffraction data to determine the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
5. Luminescence Spectroscopy:
-
For potentially luminescent complexes (e.g., with Cd(II) or Zn(II)), record the solid-state excitation and emission spectra at room temperature.
-
Determine the excitation and emission maxima to characterize the photoluminescent properties.
Mandatory Visualizations
Caption: Workflow for the synthesis, characterization, and application testing of this compound metal complexes.
Caption: Experimental workflow for evaluating the electrocatalytic activity of this compound complexes.
References
- 1. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone [mdpi.com]
- 3. Characterization and catechole oxidase activity of a family of copper complexes coordinated by tripodal pyrazole-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methylpyrazole as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of substituted pyrazoles, particularly 3-methylpyrazole and structurally similar analogs, as key intermediates in the synthesis of prominent pharmaceutical agents. This document details the synthetic routes for major drugs, provides specific experimental protocols, and visualizes the associated biological pathways and laboratory workflows.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The metabolic stability and versatile functionality of the pyrazole nucleus make it a cornerstone in the design of drugs targeting a variety of diseases, including inflammatory conditions, cancer, and erectile dysfunction.[2] this compound, a simple substituted pyrazole, and its derivatives serve as crucial building blocks for several blockbuster drugs.
Application Note: Synthesis of Celecoxib using a Substituted Pyrazole Intermediate
Background: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[3] Its synthesis prominently features the formation of a 1,5-diarylpyrazole core. While many syntheses start from a 1,3-dicarbonyl compound, routes utilizing a pre-formed trifluoromethyl-substituted pyrazole offer a clear pathway that can be adapted from this compound.[4]
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the synthesis of Celecoxib and its intermediate.
| Step | Reactants | Product | Yield (%) | Reference |
| 1. Claisen Condensation | p-methylacetophenone, Ethyl trifluoroacetate | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 86-96% | [4] |
| 2. Cyclization (Formation of Pyrazole) | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-hydrazinophenylsulfonamide hydrochloride | Celecoxib | ~70-80% | |
| 3. Direct Arylation (Alternative Route) | 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole, 4-bromotoluene | Celecoxib | 69% |
Experimental Protocol: Synthesis of Celecoxib via Condensation
This protocol describes the synthesis of Celecoxib by condensing a 1,3-dicarbonyl intermediate with a substituted hydrazine. This is a common and efficient method for creating the core pyrazole structure of the drug.
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
Reaction Setup: In a 1000 mL four-necked flask, add 400 mL of toluene and 25g of sodium hydride.
-
Reagent Addition: While stirring at 20-25°C, slowly add 40g of p-methylacetophenone and 50g of ethyl trifluoroacetate concurrently.
-
Reaction: After the addition is complete, heat the mixture to 40-45°C and maintain for 5 hours.
-
Work-up: Cool the reaction to 30°C and slowly add 120 mL of 15% hydrochloric acid. Separate the organic layer and evaporate the solvent under reduced pressure.
-
Crystallization: Add 200 mL of petroleum ether to the residue to crystallize the product.
-
Isolation: Filter the solid to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. Yield: 91% .
Step 2: Synthesis of Celecoxib
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in absolute ethanol.
-
Reagent Addition: Add 1.0 equivalent of 4-hydrazinophenylsulfonamide hydrochloride to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the product.
-
Purification: Filter the solid product and wash with cold ethanol. Recrystallize the crude product from an ethanol/water mixture to yield pure Celecoxib.
Logical Workflow for Celecoxib Synthesis
Caption: Workflow for the synthesis of Celecoxib.
Signaling Pathway of Celecoxib
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.
Caption: Mechanism of action of Celecoxib.
Application Note: Synthesis of Sildenafil using a Pyrazole Intermediate
Background: Sildenafil (Viagra) is a potent inhibitor of phosphodiesterase type 5 (PDE5), used to treat erectile dysfunction and pulmonary arterial hypertension. The synthesis of Sildenafil involves the construction of a pyrazolo[4,3-d]pyrimidin-7-one ring system, which starts with the formation of a substituted pyrazole.
Quantitative Data Summary
The following table outlines the yields for the key steps in a common synthetic route to Sildenafil.
| Step | Reactants | Product | Yield (%) | Reference |
| 1. Pyrazole Formation | Diketoester, Hydrazine | Pyrazole carboxylic acid ester | ~85-90% | |
| 2. N-Methylation | Pyrazole carboxylic acid ester, Dimethyl sulfate | N-methylated pyrazole | High | |
| 3. Nitration and Amidation | N-methylated pyrazole carboxylic acid | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | ~70-80% | |
| 4. Cyclization | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, Acyl chloride | Pyrazolo[4,3-d]pyrimidin-7-one core | High | |
| 5. Final Assembly | Pyrazolo[4,3-d]pyrimidin-7-one core, Substituted sulfonyl chloride | Sildenafil | Up to 95% |
Experimental Protocol: Synthesis of the Pyrazole Core of Sildenafil
This protocol details the initial steps of a common Sildenafil synthesis, focusing on the creation of the essential pyrazole intermediate.
Step 1: Formation of the Pyrazole Ring
-
Reaction Setup: In a suitable reaction vessel, combine a diketoester (e.g., ethyl 2,4-dioxo-heptanoate) (1.0 eq) and hydrazine hydrate (1.1 eq) in acetic acid.
-
Reaction: Heat the mixture under reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyrazole carboxylic acid ester.
Step 2: N-Methylation of the Pyrazole
-
Reaction Setup: Dissolve the pyrazole carboxylic acid ester (1.0 eq) in a suitable solvent such as acetone.
-
Reagent Addition: Add potassium carbonate (1.5 eq) followed by dimethyl sulfate (1.2 eq).
-
Reaction: Heat the mixture to reflux for 8-10 hours.
-
Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the N-methylated pyrazole.
Experimental Workflow for Sildenafil Synthesis
Caption: Synthetic workflow for Sildenafil.
Signaling Pathway of Sildenafil
Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This leads to increased cGMP levels, smooth muscle relaxation, and vasodilation.
Caption: Mechanism of action of Sildenafil.
Conclusion
Substituted pyrazoles, including this compound, are indispensable intermediates in the synthesis of a diverse range of pharmaceuticals. The synthetic protocols for major drugs like Celecoxib and Sildenafil highlight the versatility of the pyrazole scaffold. The methodologies presented here, along with the quantitative data and pathway visualizations, provide a valuable resource for researchers engaged in the design and development of novel therapeutics based on this critical heterocyclic motif.
References
- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Methylpyrazole (3-MP) as a Nitrification Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylpyrazole (3-MP) is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole and its derivatives are recognized for their ability to inhibit the process of nitrification in soil. Nitrification is a two-step microbial process that converts ammonium (NH₄⁺) to nitrate (NO₃⁻). This process is primarily carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA), followed by nitrite-oxidizing bacteria (NOB). The key enzyme in the first and rate-limiting step of this process is ammonia monooxygenase (AMO).
Nitrification inhibitors like 3-MP are valuable tools in agricultural and environmental research. By slowing down the conversion of ammonium to nitrate, they can help reduce nitrogen losses from the soil through nitrate leaching and denitrification, which in turn can decrease nitrous oxide (N₂O) emissions, a potent greenhouse gas. This leads to improved nitrogen use efficiency by crops, potentially enhancing yields and reducing the environmental impact of nitrogen fertilizers.
These application notes provide a summary of the use of this compound and its close analogs as nitrification inhibitors, including quantitative data from relevant studies, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.
Disclaimer: Much of the available research on pyrazole-based nitrification inhibitors has focused on 3,5-dimethylpyrazole (DMP) and 3,4-dimethylpyrazole phosphate (DMPP). While this compound (3-MP) is expected to have a similar mechanism of action, the quantitative data and specific protocols provided below are largely based on studies of these analogs and should be considered as a guide for research with 3-MP.
Mechanism of Action
This compound and other pyrazole-based compounds act as inhibitors of the ammonia monooxygenase (AMO) enzyme. AMO is a copper-containing enzyme found in ammonia-oxidizing bacteria (AOB) that catalyzes the oxidation of ammonia to hydroxylamine, the first step in nitrification. The proposed mechanism of inhibition involves the pyrazole compound binding to the copper active site of the AMO enzyme, preventing it from binding with its substrate, ammonia. This blockage of the initial step of nitrification leads to the accumulation of ammonium in the soil and a reduction in the formation of nitrate.
Data Presentation
The following tables summarize the quantitative effects of pyrazole-based nitrification inhibitors on soil nitrogen dynamics. The data is primarily from studies on 3,5-dimethylpyrazole (DMP), a close structural analog of 3-MP.
Table 1: Effect of 3,5-Dimethylpyrazole (DMP) on Soil Ammonium (NH₄⁺-N) and Nitrate (NO₃⁻-N) Concentrations in a Brown Soil Microcosm Study.
| Treatment (DMP concentration) | Incubation Time (days) | NH₄⁺-N (mg/kg dry soil) | NO₃⁻-N (mg/kg dry soil) | Nitrification Inhibition Rate (%) |
| Control (0 g/kg) | 7 | 48.2 | 165.4 | 0 |
| 14 | 25.1 | 188.5 | 0 | |
| 28 | 15.3 | 198.3 | 0 | |
| 0.005 g/kg | 7 | 125.6 | 88.1 | 46.7 |
| 14 | 98.4 | 115.2 | 38.9 | |
| 28 | 65.7 | 147.9 | 25.4 | |
| 0.025 g/kg | 7 | 188.4 | 25.3 | 84.7 |
| 14 | 165.2 | 48.4 | 74.3 | |
| 28 | 130.1 | 83.5 | 57.9 |
Data adapted from a study on 3,5-dimethylpyrazole (DMP). The inhibition rate is calculated relative to the control treatment.
Table 2: Effect of 3,5-Dimethylpyrazole (DMP) Application Rate on the Time for Ammonium (NH₄⁺-N) Disappearance in a Laboratory Incubation Study at 35°C.
| DMP Application Rate (mg/kg) | Time for NH₄⁺-N Disappearance (weeks) |
| 0 (Control) | < 1 |
| 0.225 - 0.90 | 2 |
| 1.8 - 3.6 | 3 |
Data from a study on 3,5-dimethylpyrazole (DMP) showing the persistence of the inhibitory effect at higher concentrations[1].
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a nitrification inhibitor.
Protocol 1: Soil Incubation Study to Determine Nitrification Inhibition Potential
This protocol outlines a laboratory experiment to quantify the effect of 3-MP on nitrification rates in a controlled environment.
Materials:
-
Fresh soil sample, sieved (<2 mm)
-
This compound (3-MP)
-
Urea or another ammonium-based nitrogen source
-
Incubation vessels (e.g., 250 mL flasks or jars)
-
2 M Potassium Chloride (KCl) solution
-
Analytical equipment for ammonium and nitrate determination (e.g., colorimetric auto-analyzer or ion chromatograph)
-
Incubator
Procedure:
-
Soil Preparation: Collect fresh soil from the desired location. Remove any large debris and sieve the soil through a 2 mm mesh. Determine the initial moisture content.
-
Pre-incubation: Adjust the soil moisture to 50-60% of its water-holding capacity and pre-incubate the soil in the dark at 25°C for 7 days to stabilize microbial activity.
-
Treatment Application:
-
Prepare solutions of urea (or another N source) and 3-MP at desired concentrations.
-
Treat soil samples with the following (for example):
-
Control (no N, no 3-MP)
-
Urea only
-
Urea + low concentration of 3-MP
-
Urea + medium concentration of 3-MP
-
Urea + high concentration of 3-MP
-
-
Thoroughly mix the treatments into the soil samples. Each treatment should have at least three replicates.
-
-
Incubation:
-
Place the treated soil samples (e.g., 50 g dry weight equivalent) into incubation vessels.
-
Cover the vessels with a breathable film to allow gas exchange but minimize moisture loss.
-
Incubate the samples at a constant temperature (e.g., 25°C) in the dark for a period of 28 to 60 days.
-
-
Sampling and Extraction:
-
At specified time intervals (e.g., day 0, 3, 7, 14, 28, and 60), destructively sample the replicates for each treatment.
-
Extract a subsample of soil (e.g., 10 g) with 50 mL of 2 M KCl solution by shaking for 1 hour.
-
-
Analysis:
-
Filter the soil extracts and analyze the filtrate for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using a suitable analytical method.
-
-
Data Calculation:
-
Calculate the net nitrification rate.
-
Determine the nitrification inhibition rate (%) for each 3-MP treatment relative to the "Urea only" control.
-
Protocol 2: Ammonia Monooxygenase (AMO) Activity Assay in Nitrosomonas europaea
This protocol is for determining the direct inhibitory effect of 3-MP on the activity of the AMO enzyme in a pure culture of a common ammonia-oxidizing bacterium.
References
Application Notes and Protocols for the Synthesis of 3-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 3-Methylpyrazole, a heterocyclic organic compound with applications as a building block in the synthesis of pharmaceuticals and agrochemicals, and as a nitrification inhibitor.[1]
Overview of Synthetic Strategies
The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry. The most common and direct methods involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthon with equivalent reactivity. For this compound, several specific strategies have been reported, primarily focusing on the reaction of hydrazine with various four-carbon precursors.
Key synthetic approaches include:
-
Condensation of α,β-Unsaturated Aldehydes with Hydrazine: A prevalent method involves the reaction of crotonaldehyde with hydrazine hydrate, typically in the presence of an acid catalyst.[2]
-
Reaction of Butenediols or Ethynylalkylcarbinols with Hydrazine: This method utilizes butenediols or ethynylalkylcarbinols as starting materials, which react with hydrazine in strong sulfuric acid with an iodine-based catalyst.[3][4]
-
Dehalogenation of Halogenated this compound: A less common but high-yielding method involves the dehalogenation of a precursor like 4-Bromo-3-methylpyrazole.[5]
The choice of synthetic route in a research laboratory setting often depends on the availability of starting materials, desired scale, and safety considerations. The condensation of crotonaldehyde with hydrazine is a straightforward and commonly employed method.
Comparative Data of Synthesis Protocols
The following table summarizes quantitative data from various reported synthesis methods for this compound and related pyrazoles to provide a comparative overview of their efficiency.
| Synthesis Method | Key Reactants | Catalyst/Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Condensation of Crotonaldehyde and Hydrazine Hydrate | Crotonaldehyde, Hydrazine Hydrate | Sulfuric Acid, Potassium Iodide | 140-160 | 3-4 | High | N/A | |
| Reaction of Butenediol and Hydrazine Hydrate | 2-Butene-1,4-diol, Hydrazine Hydrate | Sulfuric Acid, Sodium Iodide | 120-155 | ~2 | >70 | N/A | |
| Dehalogenation of 4-Bromo-3-methylpyrazole | 4-Bromo-3-methylpyrazole, Sodium Tetrahydroborate | Pd/AlO(OH), Water/Methanol | 20 | 2 | >95 | N/A | |
| Condensation of Acetylacetone and Hydrazine Sulfate (for 3,5-dimethylpyrazole) | Acetylacetone, Hydrazine Sulfate | Sodium Hydroxide (10% aq.) | 15 | 1.5 | 77-81 | High | |
| Condensation of Acetylacetone and Hydrazine Hydrate (for 3,5-dimethylpyrazole) | Acetylacetone, Hydrazine Hydrate | Water | 15 | 2 | 95 | High |
Note: "N/A" indicates that the data was not specified in the cited source.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from Crotonaldehyde and Hydrazine Hydrate
This protocol is adapted from a patented procedure and provides a direct route to this compound.
Materials:
-
Crotonaldehyde
-
Hydrazine hydrate
-
Sulfuric acid (concentrated)
-
Potassium iodide
-
Sodium hydroxide solution (for neutralization)
-
1,2-Dichloroethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of the Hydrazine-Crotonaldehyde Adduct: In a reaction vessel, combine crotonaldehyde and hydrazine hydrate in a 1.1:1 molar ratio. The reaction is typically initiated at a temperature between 30-60°C and stirred for 3-4 hours.
-
Cyclization Reaction: In a separate three-necked flask equipped with a stirrer, condenser, and dropping funnel, place a solution of sulfuric acid. Heat the sulfuric acid solution to 140-160°C.
-
Slowly add the pre-formed hydrazine-crotonaldehyde adduct from the dropping funnel into the hot sulfuric acid. Simultaneously, add a catalytic amount of potassium iodide.
-
Maintain the reaction temperature at 140-160°C and continue stirring for the specified reaction time.
-
Work-up: After the reaction is complete, cool the mixture to approximately 70°C. Carefully neutralize the reaction mixture with a sodium hydroxide solution.
-
Transfer the neutralized mixture to a separatory funnel. The mixture will separate into two layers.
-
Separate the upper organic layer. Extract the lower aqueous layer multiple times with 1,2-dichloroethane.
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude product by distillation under reduced pressure to obtain this compound.
Safety Precautions:
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Crotonaldehyde is a lachrymator and is flammable.
-
The reaction is exothermic; careful control of the addition rate and temperature is crucial.
Experimental Workflow and Diagrams
The following diagram illustrates the workflow for the synthesis of this compound from crotonaldehyde and hydrazine hydrate.
Caption: Workflow for the synthesis of this compound.
Concluding Remarks
The synthesis of this compound can be achieved through various methods, with the condensation of crotonaldehyde and hydrazine hydrate being a direct and scalable approach for a research laboratory setting. Careful attention to reaction conditions and safety protocols is paramount, especially when handling hazardous reagents like hydrazine hydrate and concentrated sulfuric acid. The provided protocol and workflow diagram offer a comprehensive guide for researchers and scientists in the field of chemical synthesis and drug development. Further optimization of reaction parameters may be necessary depending on the desired scale and purity requirements.
References
- 1. Cas 1453-58-3,this compound | lookchem [lookchem.com]
- 2. CN110386900A - A kind of preparation method of 3- methylpyrazole - Google Patents [patents.google.com]
- 3. US5128480A - Preparation of this compound - Google Patents [patents.google.com]
- 4. EP0474037B1 - Process for the production of this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 3-Methylpyrazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methylpyrazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. Its structural features allow for versatile substitutions, enabling the optimization of binding affinity and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing the this compound core, targeting a range of clinically relevant kinases.
I. Synthesis of 3-Aminopyrazole-Based Kinase Inhibitors
The 3-aminopyrazole scaffold is a common starting point for the synthesis of various kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).
A. General Synthesis of N-(1H-Pyrazol-3-yl)pyrimidin-4-amine Core
A versatile approach to synthesizing the core structure of many kinase inhibitors involves a nucleophilic aromatic substitution reaction between a 3-aminopyrazole derivative and a substituted pyrimidine.
Experimental Protocol: Synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine
This protocol is adapted from the synthesis of precursors for CDK16 inhibitors.
Materials:
-
5-cyclopropyl-1H-pyrazole-3-amine
-
4-chloropyrimidine
-
Triethylamine (TEA)
-
Isopropanol
Procedure:
-
To a solution of 5-cyclopropyl-1H-pyrazole-3-amine (1.0 eq) in isopropanol, add 4-chloropyrimidine (1.1 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 18-120 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine.
B. Synthesis of 3-Amino-5-methylpyrazole
3-Amino-5-methylpyrazole is a key building block for a variety of kinase inhibitors. A common synthetic route involves the condensation of a β-ketonitrile with hydrazine.[1]
Experimental Protocol: Synthesis of 3-Amino-5-methylpyrazole from Cyanoacetone
This protocol describes a general method for the preparation of 3-amino-5-methylpyrazole.[2][3][4]
Materials:
-
Cyanoacetone or its alkali metal salt (e.g., sodium cyanoacetonate)
-
Hydrazine hydrate or a hydrazinium salt (e.g., hydrazinium monohydrochloride)
-
Toluene
-
Ethanol
Procedure:
-
Heat a suspension of sodium cyanoacetonate (1.0 eq) in toluene to boiling.
-
Over a period of 2 hours, add a 40% (w/w) aqueous solution of hydrazinium monohydrochloride (1.0 eq). Continuously remove water from the reaction mixture using a Dean-Stark apparatus.
-
After the complete removal of water, cool the reaction mixture.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
To the viscous residue, add ethanol to precipitate any remaining salts and filter again.
-
Remove the ethanol from the filtrate under vacuum.
-
The crude 3-amino-5-methylpyrazole can be further purified by vacuum distillation (b.p. 128 °C at 2 mmHg) to yield a product with >99% purity.[4]
II. Synthesis of 4-(Pyrazol-3-yl)-pyridine Kinase Inhibitors
The 4-(pyrazol-3-yl)-pyridine scaffold has been utilized in the development of c-Jun N-terminal kinase (JNK) inhibitors. A key synthetic step often involves a Suzuki-Miyaura cross-coupling reaction.
A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This generalized protocol is based on established methods for Suzuki coupling reactions.
Materials:
-
Aryl or heteroaryl halide (e.g., 4-chloro-pyridine derivative) (1.0 eq)
-
3-Methylpyrazoleboronic acid or its ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide, 3-methylpyrazoleboronic acid, palladium catalyst, and base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Quantitative Data of this compound-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various kinase inhibitors incorporating the this compound scaffold.
Table 1: Inhibitory Activity of 3-Aminopyrazole-Based CDK Inhibitors
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 20 | CDK1 | Sub-micromolar | |
| Compound 21 | CDK1 | Sub-micromolar | |
| Compound 22 | CDK family | 0.192 - 0.924 (against various cell lines) | |
| AT7518 (control) | CDK family | 0.411 - 2.77 (against various cell lines) |
Table 2: Inhibitory Activity of Pyrazole-Based Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line IC₅₀ (µM) | Reference |
| Compound 6 | Aurora A | 160 | 0.39 (HCT116), 0.46 (MCF7) | |
| Compound 7 | Aurora A | 28.9 | 0.381 (HT29) - 5.106 (U937) | |
| Aurora B | 2.2 |
Table 3: Inhibitory Activity of Pyrazole-Based JNK Inhibitors
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 1 | JNK3 | 0.63 | |
| Compound 7 (N-methylated) | JNK3 | 1.45 |
Table 4: Inhibitory Activity of Pyrazole-Based VEGFR2/CDK-2 Inhibitors against HepG2 Cells
| Compound ID | Target Kinase(s) | IC₅₀ (µM) | Reference |
| Compound 4a | VEGFR2/CDK-2 | 4.4 | |
| Compound 5a | VEGFR2/CDK-2 | 3.46 | |
| Compound 6b | VEGFR2/CDK-2 | 2.52 | |
| Sorafenib (control) | Multi-kinase | 2.051 | |
| Roscovitine (control) | CDK | 4.18 |
IV. Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clear understanding of the biological context and experimental design.
A. Signaling Pathways
The following diagrams illustrate the signaling pathways of kinases targeted by this compound-based inhibitors.
Caption: CDK16 Signaling Pathway Activation.
Caption: JNK3 Stress-Activated Signaling Pathway.
Caption: Aurora A Kinase Activation in Mitosis.
Caption: VEGFR2 Signaling Pathway in Angiogenesis.
B. Experimental Workflows
The following diagrams outline typical experimental workflows for the synthesis and evaluation of this compound-based kinase inhibitors.
Caption: General Synthetic Workflow.
Caption: Biological Evaluation Workflow.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Methylpyrazole in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpyrazole (3-MP) and its derivatives, such as 3,4-dimethylpyrazole phosphate (DMPP), are potent nitrification inhibitors used in agriculture to improve nitrogen fertilizer efficiency.[1][2] These compounds function by selectively inhibiting the activity of ammonia-oxidizing bacteria (AOB), which are responsible for the first and rate-limiting step of nitrification: the conversion of ammonium (NH₄⁺) to nitrite (NO₂⁻).[2][3] By slowing this process, 3-MP helps to retain nitrogen in the less mobile ammonium form for longer periods, reducing nitrate leaching and nitrous oxide (N₂O) emissions, a potent greenhouse gas.[4] This document provides detailed application notes and experimental protocols for researchers and scientists involved in the development and evaluation of this compound-based agrochemicals.
Mechanism of Action
This compound and its analogues act as inhibitors of the ammonia monooxygenase (AMO) enzyme, a key enzyme in ammonia-oxidizing bacteria. The proposed mechanism involves the chelation of copper, a critical cofactor for AMO activity. By binding to the copper center of the enzyme, 3-MP blocks the oxidation of ammonia, thereby halting the nitrification process at its initial stage. This targeted inhibition helps to maintain nitrogen in the ammonium form, which is more readily available for plant uptake and less susceptible to environmental losses.
Applications in Agrochemical Development
The primary application of this compound in agrochemical development is as a nitrification inhibitor to be co-formulated with ammonium-based fertilizers. Its use aims to:
-
Enhance Nitrogen Use Efficiency (NUE): By preventing the rapid conversion of ammonium to nitrate, more nitrogen remains in the root zone and available for plant uptake.
-
Reduce Environmental Pollution: Minimizes nitrate leaching into groundwater and surface water, and mitigates the emission of nitrous oxide into the atmosphere.
-
Improve Crop Yield and Quality: By ensuring a sustained supply of nitrogen, 3-MP can contribute to increased crop yields and improved quality parameters.
Data Presentation
Table 1: Efficacy of Dimethylpyrazole Phosphate (DMPP) on Nitrous Oxide (N₂O) Emission Inhibition in Different Soil Types
| Soil Type | N₂O-N Emission Inhibition (%) | Reference |
| Clayey (Marsch) | 56 | |
| Loamy (Östliches Hügelland) | 30 | |
| Sandy (Geest) | 88 |
Table 2: Effect of Dimethylpyrazole Phosphate (DMPP) on Carbon Dioxide (CO₂) Emission in Different Soil Types
| Soil Type | CO₂-C Emission Inhibition (%) | Reference |
| Clayey (Marsch) | 50 | |
| Loamy (Östliches Hügelland) | 64 | |
| Sandy (Geest) | Not specified |
Table 3: Impact of Dimethylpyrazole Phosphate (DMPP) on Maize Yield
| Treatment | Yield Increase over Control (%) | Reference |
| Urea + DMPP | No significant difference | |
| Ammonium Sulfate + DMPP | Varies by soil type |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy as a Nitrification Inhibitor in a Soil Microcosm Study
Objective: To assess the inhibitory effect of this compound on nitrification in a controlled laboratory setting.
Materials:
-
Fresh soil samples, sieved (<2 mm)
-
This compound (3-MP) stock solution of known concentration
-
Ammonium sulfate ((NH₄)₂SO₄) solution
-
Incubation vessels (e.g., 250 mL Erlenmeyer flasks)
-
Deionized water
-
2 M KCl solution for extraction
-
Analytical equipment for nitrate (NO₃⁻) and ammonium (NH₄⁺) determination (e.g., colorimetric assays, ion chromatography)
-
Incubator
Methodology:
-
Soil Preparation: Collect fresh soil from the target field. Sieve the soil to remove large debris and homogenize. Determine the initial moisture content.
-
Microcosm Setup:
-
Weigh 100 g (on an oven-dry basis) of the prepared soil into each incubation vessel.
-
Prepare treatment groups:
-
Control (Soil + Water)
-
Nitrogen control (Soil + (NH₄)₂SO₄ solution)
-
3-MP treatment (Soil + (NH₄)₂SO₄ solution + 3-MP solution at desired concentrations, e.g., 0.5%, 1%, 2% of applied N)
-
Positive control (e.g., Soil + (NH₄)₂SO₄ solution + a known nitrification inhibitor like DCD or DMPP)
-
-
Adjust the moisture content of all samples to 60% of water-holding capacity using deionized water and the respective treatment solutions.
-
Each treatment should have at least three replicates.
-
-
Incubation:
-
Cover the flasks with perforated paraffin film to allow gas exchange while minimizing moisture loss.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a period of 28 days.
-
-
Sampling and Analysis:
-
Collect soil samples at regular intervals (e.g., day 0, 7, 14, 21, 28).
-
At each sampling point, extract a 10 g subsample with 50 mL of 2 M KCl solution by shaking for 1 hour.
-
Filter the extracts and analyze the filtrate for NH₄⁺-N and NO₃⁻-N concentrations.
-
-
Data Analysis:
-
Calculate the net nitrification rate as the change in NO₃⁻-N concentration over time.
-
Determine the percentage of nitrification inhibition by comparing the nitrification rate in the 3-MP treatments to the nitrogen control.
-
Protocol 2: Measurement of Ammonia Monooxygenase (AMO) Activity Inhibition
Objective: To directly measure the inhibitory effect of this compound on the activity of the AMO enzyme in nitrifying bacteria.
Materials:
-
Pure culture of an ammonia-oxidizing bacterium (e.g., Nitrosomonas europaea)
-
Growth medium for the specific bacterial strain
-
This compound (3-MP) stock solution
-
Ammonium chloride (NH₄Cl) solution
-
Oxygen electrode or sensor
-
Spectrophotometer for nitrite determination (Griess assay)
Methodology:
-
Cell Culture: Grow the AOB culture to the late-log phase in the appropriate growth medium.
-
Cell Preparation: Harvest the cells by centrifugation and wash them with a buffer solution to remove residual medium components. Resuspend the cells in a fresh reaction buffer.
-
Inhibition Assay:
-
Set up reaction vials containing the cell suspension.
-
Add 3-MP to the treatment vials at various concentrations. Include a control vial without 3-MP.
-
Pre-incubate the cells with 3-MP for a defined period (e.g., 30 minutes).
-
-
Activity Measurement (Oxygen Uptake):
-
Transfer the cell suspensions to the chamber of an oxygen electrode.
-
Initiate the reaction by adding a known concentration of NH₄Cl.
-
Monitor the rate of oxygen consumption, which is directly proportional to AMO activity.
-
-
Activity Measurement (Nitrite Production):
-
Alternatively, incubate the treated and control cell suspensions with NH₄Cl for a specific time.
-
At intervals, take aliquots of the suspension and stop the reaction (e.g., by adding a strong acid).
-
Measure the concentration of nitrite produced using the Griess assay.
-
-
Data Analysis:
-
Calculate the specific AMO activity as the rate of oxygen uptake or nitrite production per unit of biomass.
-
Determine the percentage of inhibition for each 3-MP concentration by comparing the activity to the control.
-
Visualizations
Caption: Inhibition of the nitrification pathway by this compound.
Caption: Workflow for evaluating this compound efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 3. Frontiers | High-throughput assays to identify archaea-targeting nitrification inhibitors [frontiersin.org]
- 4. Comparative Effectiveness of Four Nitrification Inhibitors for Mitigating Carbon Dioxide and Nitrous Oxide Emissions from Three Different Textured Soils [mdpi.com]
Application Notes and Protocols for Reactions Involving 3-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups for reactions involving 3-methylpyrazole, a versatile heterocyclic compound with significant applications in organic synthesis and drug development. The protocols outlined below are based on established literature and are intended to guide researchers in the synthesis and derivatization of this important scaffold.
I. Synthesis of this compound
This compound can be synthesized through various routes. Below are protocols for two common methods.
Protocol 1: Synthesis from Crotonaldehyde and Hydrazine Hydrate
This method involves the reaction of crotonaldehyde with hydrazine hydrate in the presence of sulfuric acid and an iodide catalyst.[1]
Experimental Protocol:
-
In a reaction vessel, combine 70g of crotonaldehyde and 60g of hydrazine hydrate.
-
Heat the mixture to 60°C and maintain for 3.5 hours with stirring.[1]
-
In a separate vessel, prepare a solution of 210g of 75% sulfuric acid.
-
Slowly add the reactant mixture from step 2 dropwise into the sulfuric acid solution.
-
Simultaneously, add 5g of potassium iodide to the reaction mixture.
-
Control the reaction temperature at 150°C.[1]
-
After the addition is complete, neutralize the reaction mixture.
-
Allow the solution to stand and separate into two layers: an upper oil layer and a lower mother liquor layer.
-
Separate the upper oil layer and extract the lower mother liquor layer with a suitable solvent (e.g., dichloroethane).
-
Combine the oil layer and the extract, and purify by distillation to obtain this compound.
Protocol 2: Synthesis from 2-Butene-1,4-diol and Hydrazine Hydrate
This procedure utilizes 2-butene-1,4-diol and hydrazine hydrate in the presence of sulfuric acid and a sodium iodide catalyst.[2]
Experimental Protocol:
-
Prepare a solution of 0.5 g of sodium iodide in 539.0 g of 80% strength sulfuric acid in a reaction vessel.
-
Heat the solution to 120°C.[2]
-
Over a period of 90 minutes, add a mixture of 100 g of hydrazine hydrate, 193.6 g of 2-butene-1,4-diol, and 1.5 g of sodium iodide.
-
After the addition, heat the mixture to 130°C for 30 minutes, distilling off water.
-
Continue stirring at this temperature for another 30 minutes.
-
Neutralize the reaction mixture with 15% strength sodium hydroxide solution at 70°C.
-
Extract the product with 1,2-dichloroethane.
-
Dry the combined organic extracts, filter, and evaporate the solvent to yield the crude product.
-
Purify by distillation under reduced pressure.
Table 1: Summary of this compound Synthesis Conditions and Yields
| Starting Materials | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield | Reference |
| Crotonaldehyde, Hydrazine Hydrate | Sulfuric Acid, Potassium Iodide | 150 | 3.5 h | Not specified | |
| 2-Butene-1,4-diol, Hydrazine Hydrate | Sulfuric Acid, Sodium Iodide | 120-130 | 2 h | Not specified | |
| 3-Methyl-1-pentyn-3-ol, Hydrazine Hydrate | Sulfuric Acid, Sodium Iodide | 90-150 | 2 h 15 min | Not specified |
Diagram 1: General Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
II. Derivatization of this compound for Drug Development
This compound and its derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities. A common derivatization involves the synthesis of fused pyrazole ring systems.
Protocol 3: Synthesis of Fused Pyrazole Derivatives from 3-Methyl-5-pyrazolone
This protocol describes the synthesis of benzylidene derivatives of pyrazoles and their subsequent conversion to fused pyrazole ring systems.
Experimental Protocol:
-
Synthesis of 3-Methyl-5-pyrazolone: React ethyl acetoacetate with hydrazine hydrate in absolute ethanol.
-
Synthesis of Benzylidene Derivatives: Treat the 3-methyl-5-pyrazolone with various aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde) to form the corresponding benzylidene derivatives.
-
Synthesis of Fused Pyrazoles: React the substituted pyrazoles from step 2 with hydrazine or phenylhydrazine to produce the fused pyrazole ring systems.
-
Purification: Purify the synthesized compounds by recrystallization.
-
Characterization: Characterize the final products using spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry).
Diagram 2: Signaling Pathway for Derivatization of this compound
Caption: Derivatization of 3-methyl-5-pyrazolone.
III. Catalytic Applications of this compound Derivatives
Protic pyrazole complexes have been investigated for their catalytic activity in various chemical transformations.
Application Example: Dehalogenation Reactions
A palladium-supported catalyst can be used for the dehalogenation of aryl halides, with this compound being a potential product from a halogenated precursor.
Experimental Protocol:
-
To a Schlenk tube, add the Pd/AlO(OH) nanoparticle catalyst (40.0 mg, 0.16 mmol %) and 1 mL of a 1:1 (v/v) mixture of H₂O and MeOH.
-
Add the halogenated pyrazole compound (0.25 mmol).
-
Add NaBH₄ (0.75 mmol) to the reaction mixture and close the vessel.
-
Stir the reaction vigorously under ultrasonic conditions at room temperature for 1.5 - 4 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, remove the catalyst by centrifugation at 6000 rpm.
-
Wash the catalyst three times with methanol and water and dry for reuse.
-
Evaporate the solvent from the supernatant under vacuum.
-
Purify the product by flash column chromatography.
-
Confirm the structure of the dehalogenated product (this compound) by ¹H NMR.
Table 2: Quantitative Data for Dehalogenation Reaction
| Parameter | Value | Reference |
| Catalyst | Pd/AlO(OH) nanoparticles | |
| Reactant | Halogenated pyrazole (0.25 mmol) | |
| Reagent | NaBH₄ (0.75 mmol) | |
| Solvent | H₂O/MeOH (1:1 v/v) | |
| Temperature | Room Temperature | |
| Reaction Time | 1.5 - 4 h | |
| Yield | > 95% |
Diagram 3: Experimental Workflow for Catalytic Dehalogenation
Caption: Workflow for catalytic dehalogenation.
References
Application Notes and Protocols: 3-Methylpyrazole as a Versatile Scaffold for Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-methylpyrazole derivatives as fundamental building blocks for the construction of various fused heterocyclic systems. The focus is on the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, classes of compounds renowned for their significant biological activities, including protein kinase inhibition and antidiabetic properties. Detailed experimental protocols for key transformations, quantitative data summaries, and visual representations of synthetic workflows and biological signaling pathways are presented to facilitate research and development in this area.
Synthesis of Fused Heterocycles from this compound Derivatives
This compound and its derivatives, particularly 5-amino-3-methylpyrazole, are versatile precursors for the synthesis of a variety of fused heterocyclic compounds.[1] The most common strategies involve the cyclocondensation of an aminopyrazole with a 1,3-dielectrophilic species.[2] These reactions can often be promoted by acid or base catalysis and may be accelerated by microwave irradiation.[3]
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a prominent class of fused heterocycles synthesized from this compound derivatives. They are recognized as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted cancer therapies.[2][4] The primary synthetic route involves the reaction of 5-amino-3-methylpyrazole with β-dicarbonyl compounds, enaminones, or β-ketonitriles. Palladium-catalyzed cross-coupling reactions have also been employed to introduce diverse functional groups, enhancing the structural diversity and biological activity of these compounds.
Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines represent another important class of fused heterocycles derived from this compound precursors. These compounds have demonstrated a range of biological activities, including antiviral, antibacterial, and antidiabetic properties. A common synthetic approach is the reaction of 5-aminopyrazole derivatives with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. Solvent-free synthesis methods have been developed, offering an efficient and environmentally friendly alternative to conventional refluxing methods.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of representative pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives.
Protocol 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
This protocol describes the synthesis of a dihydroxy-pyrazolo[1,5-a]pyrimidine derivative from 5-amino-3-methylpyrazole and diethyl malonate.
Materials:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium ethanolate
-
Ethanol
Procedure:
-
Dissolve 5-amino-3-methylpyrazole in ethanol.
-
Add sodium ethanolate to the solution to form the corresponding sodium salt.
-
Add diethyl malonate to the reaction mixture.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
Protocol 2: Synthesis of Ethyl 4-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
This protocol details a solvent-free, one-pot synthesis of a pyrazolo[3,4-b]pyridine derivative.
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine
-
Ethyl 2-cyano-3-aryl-3-oxopropanoate
-
Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid)
Procedure:
-
Combine 3-methyl-1-phenyl-1H-pyrazol-5-amine and the ethyl 2-cyano-3-aryl-3-oxopropanoate derivative in a reaction vessel.
-
Add a catalytic amount of the acid.
-
Heat the mixture under solvent-free conditions (e.g., in a sand bath or heating mantle) at a specified temperature for a designated time.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
Triturate the resulting solid with ethanol.
-
Collect the product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and biological evaluation of various fused heterocyclic systems derived from this compound.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate, Reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | |
| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ | Reflux | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 | |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃, Room Temperature | 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94 | |
| 5-Amino-3-phenyl-1H-pyrazole | Ethyl acetoacetate | Glacial acetic acid, Reflux | 7-Hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | Not specified | |
| 5-Aminopyrazole | 1,3-Diketone/β-ketoester | H₂SO₄, Acetic acid | Substituted Pyrazolo[1,5-a]pyrimidines | 87-95 |
Table 2: Biological Activity of Fused Heterocycles
| Compound Class | Target | Compound | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | α-Amylase | Hydrazide derivative 3c | 9.6 ± 0.5 | |
| Pyrazolo[3,4-b]pyridine | α-Amylase | Hydrazone derivative 4c | 13.9 ± 0.7 | |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase | Lead Compound | Submicromolar | |
| Pyrazolo[3,4-b]pyridine | TRKA Kinase | Compound C03 | 0.056 |
Visualizations
The following diagrams illustrate a general experimental workflow and key signaling pathways associated with the synthesized fused heterocyclic systems.
Caption: General experimental workflow for the synthesis and evaluation of fused heterocycles.
Caption: Inhibition of the PI3K signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Caption: Mechanism of action of pyrazolo[3,4-b]pyridine-based α-amylase inhibitors.
References
3-Methylpyrazole: A Versatile Blocking Agent in Biochemical Assays
Introduction
3-Methylpyrazole (3-MP) is a heterocyclic organic compound that serves as a valuable tool for researchers in various biochemical assays. While its structural analog, 4-Methylpyrazole (fomepizole), is a potent competitive inhibitor of alcohol dehydrogenase (ADH), this compound is recognized as a weak or non-inhibitor of this enzyme.[1] This characteristic makes 3-MP an excellent negative control in studies investigating ADH inhibition. Furthermore, its properties allow for its use as a blocking agent to minimize non-specific interactions in a range of biochemical and immunological assays. This document provides detailed application notes and protocols for the use of this compound in biochemical research.
Application Notes
Mechanism of Action as a Blocking Agent
The primary function of a blocking agent in a biochemical assay is to prevent the non-specific binding of antibodies, enzymes, or other reagents to the solid phase (e.g., microplate wells, nitrocellulose membranes). Such non-specific binding can lead to high background signals and inaccurate results. This compound, as a small molecule, can be used to saturate unoccupied binding sites on the solid phase, thereby reducing background noise and improving the signal-to-noise ratio. While not a traditional protein-based blocking agent like bovine serum albumin (BSA) or casein, its utility lies in specific applications where protein-based blockers may interfere with the assay.
Key Applications
-
Negative Control in Alcohol Dehydrogenase (ADH) Inhibition Assays: Due to its structural similarity to potent ADH inhibitors but with significantly weaker inhibitory activity, 3-MP is an ideal negative control to demonstrate the specificity of the inhibitory effects of other compounds.
-
Blocking Agent in Immunoassays (ELISA, Western Blotting): In specific contexts, 3-MP can be explored as a component of a blocking buffer to reduce non-specific binding of detection reagents. This is particularly relevant in assays where protein-based blockers might cross-react with assay components.
-
Enzyme Kinetic Studies: this compound can be utilized to investigate the mechanism of enzyme inhibition, helping to distinguish between specific inhibition and non-specific effects.
-
Drug Metabolism Studies: Given that pyrazole derivatives can interact with metabolic enzymes such as cytochrome P450s, 3-MP can be used as a tool to study the involvement of these enzymes in drug metabolism pathways.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its derivatives as enzyme inhibitors. It is important to note that specific data for 3-MP as a blocking agent is limited, and the provided concentrations in the protocols are based on general practices for similar small molecule blockers.
Table 1: Inhibition of Nitric Oxide Synthase (NOS) by a this compound Derivative
| Compound | Target Enzyme | IC50 (µM) |
| 3-Methyl-PCA | iNOS | 5 |
Data for 3-Methyl-pyrazole-1-carboxamidine (3-Methyl-PCA), a derivative of this compound.[2][3]
Table 2: Dissociation Constants of 3-Substituted Pyrazoles with Horse Liver Alcohol Dehydrogenase
| Compound | Dissociation Constant (K_p) (mM) |
| 3-Substituted Pyrazole Derivative (CH3CO) | 5 |
This value is for a 3-substituted pyrazole and indicates weak inhibition.[4]
Experimental Protocols
Protocol 1: this compound as a Negative Control in an Alcohol Dehydrogenase (ADH) Activity Assay
This protocol describes the use of this compound as a negative control to confirm the specific inhibition of ADH by a test compound.
Materials:
-
This compound (3-MP)
-
Test inhibitor compound
-
Alcohol Dehydrogenase (ADH) from a suitable source (e.g., equine liver)
-
NAD+
-
Ethanol
-
Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.8)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of 3-MP in the assay buffer. The final concentration in the assay should be determined based on preliminary experiments, but a starting point of 1-10 mM is suggested.
-
Prepare a stock solution of the test inhibitor at a known concentration.
-
Prepare the ADH enzyme solution in assay buffer. The concentration should be optimized to yield a linear reaction rate for at least 5-10 minutes.
-
Prepare NAD+ and ethanol solutions in assay buffer.
-
-
Assay Setup:
-
Set up the following reactions in triplicate in cuvettes or a 96-well plate:
-
Control (No Inhibitor): Assay Buffer, ADH, NAD+, and Ethanol.
-
Test Inhibitor: Assay Buffer, ADH, NAD+, Ethanol, and the test inhibitor.
-
Negative Control (3-MP): Assay Buffer, ADH, NAD+, Ethanol, and 3-MP.
-
-
-
Reaction Initiation and Measurement:
-
Add all components except the substrate (ethanol) to the reaction vessels and pre-incubate at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding ethanol.
-
Immediately measure the increase in absorbance at 340 nm (due to the formation of NADH) over time using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each condition from the linear portion of the absorbance vs. time plot.
-
Compare the reaction rate of the test inhibitor to the control and the 3-MP negative control. Significant inhibition by the test compound and minimal to no inhibition by 3-MP would confirm the specific inhibitory effect of the test compound.
-
Protocol 2: this compound as a Blocking Agent in an Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a general procedure for using this compound as a component of a blocking buffer in an ELISA to reduce non-specific background signals. This should be considered an exploratory protocol, and its effectiveness should be compared to standard blocking agents like BSA or casein.
Materials:
-
This compound (3-MP)
-
ELISA plates coated with antigen
-
Blocking Buffer Base (e.g., PBS with 0.05% Tween-20)
-
Primary Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Blocking Buffer:
-
Prepare a stock solution of 3-MP in the Blocking Buffer Base. A starting concentration range of 1-10 mM 3-MP is recommended for optimization.
-
-
Blocking Step:
-
Wash the antigen-coated ELISA plate wells twice with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of the 3-MP-containing blocking buffer (or a standard blocking buffer for comparison) to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Primary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the background signal (wells with no primary antibody) and the specific signal in plates blocked with 3-MP versus standard blocking buffers.
-
Protocol 3: Investigating the Effect of this compound on Horseradish Peroxidase (HRP) Activity
This protocol is designed to determine if this compound interferes with the activity of HRP, a common enzyme conjugate in immunoassays.
Materials:
-
This compound (3-MP)
-
Horseradish Peroxidase (HRP)
-
TMB Substrate
-
Assay Buffer (e.g., phosphate-citrate buffer, pH 5.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of 3-MP in the assay buffer. Create a dilution series to test a range of final concentrations (e.g., 0.1 mM to 10 mM).
-
Prepare a working solution of HRP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Control: Assay Buffer and HRP.
-
Test: Assay Buffer, HRP, and varying concentrations of 3-MP.
-
-
-
Reaction and Measurement:
-
Add 50 µL of the HRP solution to the control and test wells.
-
Add 50 µL of the corresponding 3-MP dilution or assay buffer to the wells.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of TMB substrate to all wells.
-
Immediately measure the change in absorbance at 650 nm over time.
-
-
Data Analysis:
-
Calculate the reaction rates for each concentration of 3-MP and compare them to the control. A significant change in the reaction rate would indicate that 3-MP interacts with HRP activity. Some nitrogenous compounds have been shown to stimulate HRP activity.[5]
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in biochemical assays.
Caption: Alcohol metabolism pathway and the differential inhibitory effects of 4-MP and 3-MP on ADH.
Caption: Workflow for using 3-MP as a negative control in an enzyme inhibition assay.
Caption: Logical diagram illustrating the mechanisms of competitive vs. non-competitive enzyme inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of the activity of horseradish peroxidase by nitrogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Methylpyrazole for Industrial Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of 3-methylpyrazole, a key intermediate in the pharmaceutical and agrochemical industries. The following sections describe the most industrially viable synthesis routes, detailed experimental procedures, and purification methods to obtain high-purity this compound.
Overview of Industrial Synthesis Routes
Two primary routes are predominantly employed for the industrial-scale synthesis of this compound:
-
Route 1: Cyclization of Crotonaldehyde and Hydrazine. This method involves the initial reaction of crotonaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized in the presence of a strong acid and an iodine catalyst. This route is advantageous due to the availability of starting materials and high reported yields.
-
Route 2: Condensation of a 1,3-Dicarbonyl Compound with Hydrazine. This is a classic and versatile method for pyrazole synthesis. For this compound, the required 1,3-dicarbonyl precursor is formylacetone (or its enolate salt, sodium formylacetone). This route offers a straightforward cyclization reaction.
Experimental Protocols
Route 1: Synthesis from Crotonaldehyde and Hydrazine
This protocol is adapted from established industrial methods and is designed for scalability.
Step 1: Formation of Crotonaldehyde Hydrazone
-
Reactor Setup: Charge a suitable reactor with hydrazine hydrate (80% solution).
-
Reagent Addition: Slowly add crotonaldehyde to the hydrazine hydrate while maintaining the temperature at approximately 30°C with cooling. The molar ratio of crotonaldehyde to hydrazine hydrate should be approximately 1.05:1.
-
Reaction: After the addition is complete, stir the mixture for an additional 30 minutes at 25-30°C to ensure complete formation of the hydrazone intermediate.
Step 2: Cyclization to this compound
-
Acidic Medium Preparation: In a separate, larger reactor, prepare a solution of sulfuric acid (e.g., 65-95% strength) and a catalytic amount of an iodide salt, such as sodium iodide or potassium iodide[1].
-
Addition of Intermediate: The hydrazone mixture from Step 1 is added dropwise to the sulfuric acid solution. The reaction is highly exothermic and requires careful temperature control, typically maintained between 140-160°C[1].
-
Reaction and Distillation: During the addition and subsequent stirring, water is distilled off to drive the reaction to completion. The reaction is typically held at temperature for a specified period (e.g., 30 minutes) after the addition is complete.
-
Work-up:
-
Cool the reaction mixture to approximately 70°C.
-
Neutralize the mixture with an aqueous base solution (e.g., sodium hydroxide) to a pH of 8-9.
-
The crude this compound will separate as an oily layer.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., 1,2-dichloroethane or isobutanol) to recover any dissolved product[2][3].
-
Combine the organic extracts with the initial oily layer.
-
Quantitative Data for Route 1
| Parameter | Value | Reference |
| Starting Materials | ||
| Crotonaldehyde | 2.1 mol | [3] |
| Hydrazine Hydrate (80%) | 2.0 mol | |
| Sulfuric Acid (95%) | 4.4 mol | |
| Sodium Iodide | 4.4 mmol | |
| Reaction Conditions | ||
| Hydrazone Formation Temp. | 30°C | |
| Cyclization Temperature | 125°C | |
| Yield and Purity | ||
| Yield | 87% | |
| Purity (post-distillation) | 99.5% |
Route 2: Synthesis from Formylacetone and Hydrazine
This protocol is based on the general synthesis of pyrazoles from 1,3-dicarbonyls and the industrial preparation of sodium formylacetone.
Step 1: Preparation of Sodium Formylacetone (Precursor)
Sodium formylacetone can be prepared industrially by the reaction of acetone and methyl formate with sodium methoxide. This provides the sodium salt of the enol form of formylacetone, which is a key intermediate.
Step 2: Cyclization with Hydrazine
-
Reactor Setup: Charge a reactor with an aqueous solution of hydrazine hydrate.
-
Reagent Addition: Slowly add sodium formylacetone to the hydrazine solution. The reaction is typically carried out at a controlled temperature.
-
Reaction: The mixture is stirred until the reaction is complete, which can be monitored by techniques such as TLC or GC.
-
Work-up:
-
Neutralize the reaction mixture with an acid (e.g., hydrochloric acid).
-
Extract the this compound with a suitable organic solvent.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purification Protocols
High-purity this compound is crucial for its applications in the pharmaceutical and other industries. The following purification methods can be employed on a large scale.
Protocol 1: Vacuum Distillation
-
Setup: Charge the crude this compound into a distillation flask equipped with a vacuum distillation apparatus.
-
Distillation: Heat the flask under reduced pressure. Collect the fraction that distills at the boiling point of this compound (approximately 204°C at atmospheric pressure, lower under vacuum).
-
Collection: Collect the purified this compound as a colorless liquid. Purity of >98% can be achieved with this method.
Protocol 2: Crystallization as an Acid Addition Salt
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as acetone or ethanol.
-
Acid Addition: Add at least an equimolar amount of an inorganic or organic acid (e.g., phosphoric acid or oxalic acid) to the solution. This will form the corresponding pyrazole salt.
-
Crystallization: The acid addition salt will often precipitate or crystallize out of the solution. This process can be aided by cooling the mixture.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Liberation of Free Base: The purified salt can be dissolved in water and neutralized with a base to regenerate the high-purity this compound, which can then be extracted.
Visualizations
Caption: Synthesis workflow for this compound via the crotonaldehyde route.
Caption: General workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methylpyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3-methylpyrazole. The primary focus is on the common synthetic route involving the condensation of hydrazine with a suitable 1,3-dicarbonyl precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common and fundamental method for synthesizing the methylpyrazole core structure?
The most prevalent method for synthesizing simple pyrazole rings is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1] For producing a methyl-substituted pyrazole, this involves reacting hydrazine with a methyl-substituted dicarbonyl. A classic, well-documented example is the synthesis of 3,5-dimethylpyrazole from hydrazine and acetylacetone.[2][3][4] This serves as an excellent model for understanding the reaction conditions for this compound.
Q2: What is prototropic tautomerism in this compound?
This compound exhibits prototropic tautomerism, meaning it exists as a dynamic equilibrium of two forms: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. These tautomers rapidly interconvert through the transfer of a proton between the two nitrogen atoms in the ring.[5] Consequently, they cannot be isolated as separate, stable compounds under normal conditions. For this reason, the compound is often referred to as 3(5)-methylpyrazole.
Q3: What is the difference between using hydrazine hydrate and hydrazine sulfate as the starting material?
Both are common sources of hydrazine for the reaction.
-
Hydrazine Sulfate: This is a stable, crystalline salt. It requires a base, such as sodium hydroxide, to liberate the free hydrazine for the reaction. This method is often preferred as it can prevent the sometimes violent reactions associated with hydrazine hydrate. However, it results in the formation of inorganic salt byproducts (e.g., sodium sulfate) that must be removed during workup.
-
Hydrazine Hydrate: This is a liquid and a more direct source of hydrazine. Its use can lead to higher yields and avoids the creation of inorganic salts, simplifying purification. However, the reaction can be highly exothermic and requires careful temperature control.
Q4: How does the choice of 1,3-dicarbonyl compound affect the final product?
The structure of the 1,3-dicarbonyl compound dictates the substitution pattern on the pyrazole ring.
-
Symmetrical Dicarbonyls: Using a symmetrical dicarbonyl like acetylacetone (2,4-pentanedione) with hydrazine will yield a single product, 3,5-dimethylpyrazole.
-
Unsymmetrical Dicarbonyls: To synthesize this compound specifically, an unsymmetrical dicarbonyl is required. However, reacting an unsymmetrical dicarbonyl with a substituted hydrazine can lead to the formation of two different regioisomers, which can be a significant challenge in purification and yield optimization.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of methylpyrazoles.
Q5: I am experiencing a very low yield. What are the potential causes and how can I fix them?
Low yields are a common issue that can be attributed to several factors. Systematically investigating each possibility is key to optimization.
-
Cause 1: Purity of Starting Materials
-
Diagnosis: Impurities in either the hydrazine source or the dicarbonyl compound can introduce competing side reactions, which reduces the yield and complicates purification.
-
Solution: Ensure high purity of all reagents. If using technical grade acetylacetone, consider purification by distillation. Verify the concentration of the hydrazine hydrate solution.
-
-
Cause 2: Suboptimal Reaction Conditions
-
Diagnosis: The reaction is sensitive to temperature, solvent, and reaction time. For instance, in related syntheses, increasing temperature from 40°C to 120°C was found to decrease the yield, while extending the reaction time from 1 to 2 hours improved it.
-
Solution: Carefully control the reaction parameters. Maintain the recommended temperature during the addition of reagents (e.g., around 15°C for the acetylacetone addition) and during the subsequent stirring period. Optimize reaction time by monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Cause 3: Inefficient Product Extraction
-
Diagnosis: The pyrazole product may have moderate solubility in the aqueous reaction mixture, leading to losses during the workup phase.
-
Solution: Perform multiple extractions with a suitable organic solvent like ether. Combining four or five smaller volume extractions is more efficient than one large volume extraction. After extraction, washing the combined organic layers with a saturated sodium chloride solution can help to remove dissolved water and improve the separation of the layers.
-
Troubleshooting Low Yield: A Summary Table
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Reagent Purity | Analyze starting materials via GC, NMR, or titration. | Use high-purity reagents (>98%). Purify lower-grade materials before use. |
| Reaction Temperature | Monitor internal reaction temperature continuously. | Use an ice bath to maintain low temperatures (e.g., 15°C) during exothermic additions. |
| Reaction Time | Track reaction progress with TLC or GC at set time intervals. | Stir for the recommended duration (e.g., 1-2 hours post-addition). Optimize based on monitoring. |
| Inefficient Extraction | Analyze the aqueous layer post-extraction for remaining product. | Perform multiple extractions (4-5 times) with a suitable solvent (e.g., ether). |
| pH of Medium | Check the pH of the reaction mixture. | For hydrazine sulfate, ensure the solution is sufficiently basic (e.g., 10% NaOH) to free the hydrazine. For acid-catalyzed reactions, optimize the amount of acid. |
Q6: My final product is difficult to purify. What strategies can I employ?
Purification challenges often arise from the presence of closely related impurities or the physical properties of the product itself.
-
Problem: Presence of Side Products or Isomers
-
Solution: If side reactions are the issue, revisit the reaction conditions to minimize them (e.g., lower temperature). If regioisomers are forming from an unsymmetrical precursor, purification by column chromatography is often necessary. The choice of solvent can be critical; polar aprotic solvents like DMF or DMSO are often effective for Knorr synthesis. In some cases, using fluorinated alcohols as solvents can significantly improve regioselectivity.
-
-
Problem: High Polarity of the Product
-
Solution: Highly polar products can be difficult to purify with standard silica gel chromatography. Consider using a more polar stationary phase like alumina or a different eluent system. An alternative method is to convert the pyrazole into a salt (e.g., a hydrochloride) to facilitate isolation by recrystallization. The free base can then be liberated after purification.
-
Visualizing the Process
Reaction Mechanism and Workflow Diagrams
Understanding the reaction pathway and experimental sequence is crucial for optimization and troubleshooting.
Caption: The Knorr pyrazole synthesis mechanism.
Caption: A typical experimental workflow for pyrazole synthesis.
Caption: A troubleshooting decision tree for low reaction yield.
Detailed Experimental Protocol
This protocol details the synthesis of 3,5-dimethylpyrazole, which serves as a reliable model for methylpyrazole synthesis.
Materials and Equipment:
-
Hydrazine sulfate (65g, 0.50 mol)
-
10% Sodium hydroxide solution (400 mL)
-
Acetylacetone (2,4-pentanedione) (50g, 0.50 mol)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous potassium carbonate or sodium sulfate
-
1 L round-bottomed flask with magnetic stirrer, dropping funnel, and thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation: In a 1 L round-bottomed flask, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.
-
Cooling: Place the flask in an ice bath and cool the stirred solution to 15°C. A precipitate of sodium sulfate may form at this stage.
-
Addition of Dicarbonyl: Add 50 g (0.50 mole) of acetylacetone dropwise from the dropping funnel. The addition should take about 30 minutes, and the internal temperature must be maintained at approximately 15°C throughout.
-
Reaction: After the addition is complete, continue to stir the mixture at 15°C for an additional hour.
-
Workup - Dilution: Remove the flask from the ice bath and add 200 mL of water to dissolve the precipitated inorganic salts.
-
Workup - Extraction: Transfer the entire mixture to a 1 L separatory funnel. Perform an initial extraction with 125 mL of ether. Separate the layers and then extract the aqueous layer four more times with 40 mL portions of ether.
-
Workup - Washing and Drying: Combine all the ether extracts in the separatory funnel. Wash the combined extracts once with a saturated sodium chloride solution. Transfer the ether layer to a flask and dry it over anhydrous potassium carbonate.
-
Isolation: Remove the ether by distillation or rotary evaporation. The remaining residue is crystalline 3,5-dimethylpyrazole.
-
Purification (Optional): The product is often of good quality (77–81% yield). If further purification is needed, it can be recrystallized from petroleum ether.
References
Technical Support Center: Optimizing the Synthesis of 3-Methylpyrazole Derivatives
Welcome to the technical support center for the synthesis of 3-methylpyrazole and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and improve reaction yields.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives.
Q1: My reaction yield is consistently low. What are the common contributing factors?
A1: Low yields in pyrazole synthesis can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in your reactants can lead to undesired side reactions, consuming starting materials and complicating purification, which ultimately reduces the overall yield.[1] It is crucial to use high-purity reagents, for instance, those with over 98.0% purity confirmed by HPLC, to ensure more predictable outcomes.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction rate and yield. Each synthesis method has an optimal set of conditions that may require empirical optimization.[2]
-
Reactivity of Hydrazine: The nucleophilicity of the hydrazine derivative is critical. Electron-withdrawing groups on the hydrazine can decrease its reactivity, necessitating harsher reaction conditions.[2]
-
Side Reactions: The formation of regioisomers, especially with unsymmetrical 1,3-dicarbonyl compounds, is a common side reaction that can lower the yield of the desired product.[2] Incomplete cyclization is another potential issue.
-
Purification Challenges: The polarity of the final product can make separation from impurities difficult, leading to product loss during workup and purification.
Q2: How can I optimize the reaction conditions to improve my yield?
A2: To enhance your reaction yield, consider systematically optimizing the following parameters:
-
Solvent: The choice of solvent is critical. For the cyclocondensation of aryl hydrazines with 1,3-diketones, polar aprotic solvents like DMF or DMSO are often more effective than polar protic solvents such as ethanol. In some cases, high-boiling point solvents can be beneficial.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, particularly when using a deactivated hydrazine. For instance, in certain protocols, adjusting the temperature to 60 °C has been shown to improve product yield.
-
Catalyst: The use of a catalyst can significantly improve reaction rates and yields. For example, nano-ZnO has been used as an efficient catalyst, affording yields of up to 95% with short reaction times. Silver-catalyzed reactions have also been employed for the synthesis of specific pyrazole derivatives.
-
pH Control: The pH of the reaction medium can be crucial. While acidic conditions can catalyze key steps like imine formation, an excessively low pH can protonate the hydrazine, reducing its nucleophilicity.
Q3: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. To favor the formation of the desired isomer, you can:
-
Optimize Reaction Solvent and Temperature: The solvent can influence the regioselectivity. For instance, fluorinated alcohols have been shown to improve regioselectivity in some pyrazole syntheses.
-
Control Reagent Addition: The rate and order of addition of your reactants can sometimes influence the product distribution. Careful, slow addition of the hydrazine derivative, particularly if the reaction is exothermic, is advisable.
-
Purification: If a mixture of regioisomers is unavoidable, efficient purification techniques are essential. Column chromatography is often effective in separating isomers due to their differing polarities.
Q4: What are the best practices for purifying this compound derivatives?
A4: The purification strategy will depend on the physical properties of your specific derivative. Common techniques include:
-
Distillation: For liquid products, vacuum distillation can be an effective method for purification.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is a powerful purification technique. However, the high solubility of some pyrazoles in common solvents like methanol or ethanol can make achieving good recovery challenging. Petroleum ether has been used successfully for the recrystallization of 3,5-dimethylpyrazole.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from impurities and side products, especially for highly polar compounds or for separating regioisomers.
-
Acid-Base Extraction: For derivatives with basic nitrogen atoms, acid-base extraction can be a useful purification step to separate them from non-basic impurities.
Quantitative Data on Reaction Yields
The following tables summarize yields of this compound and its derivatives under various reaction conditions as reported in the literature.
Table 1: Synthesis of 3,5-Dimethylpyrazole
| Starting Materials | Solvent | Yield (%) | Reference |
| Hydrazine sulfate and acetylacetone | Aqueous NaOH/Ether | 77-81 | |
| Hydrazine hydrate and acetylacetone | Ethanol | Not specified, but noted as sometimes violent |
Table 2: Synthesis of 3-Amino-5-methylpyrazole
| Starting Materials | Solvent/Conditions | Yield (%) | Purity (%) | Reference |
| Sodium cyanoacetone and hydrazinium monohydrochloride | Toluene, reflux with water removal | 72 | >98 | |
| Sodium cyanoacetone and hydrazinium monohydrochloride | Toluene, boiling | 83.3 | >95 | |
| Aqueous hydrazinium monohydrochloride and NaCyA | Toluene, 35 °C then water removal and ethanol precipitation | 88.6 | >89 |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound derivatives.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Hydrazine Sulfate and Acetylacetone
-
Preparation of Hydrazine Solution: Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-liter round-bottomed flask equipped with a separatory funnel, a thermometer, and a stirrer.
-
Cooling: Immerse the flask in an ice bath and cool the solution to 15 °C. A precipitate of sodium sulfate may form.
-
Addition of Acetylacetone: While maintaining the temperature at approximately 15 °C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring. The addition should take about 30 minutes.
-
Reaction: Stir the mixture for 1 hour at 15 °C. The 3,5-dimethylpyrazole will precipitate during this time.
-
Workup:
-
Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
-
Isolation: Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole. Dry the product under reduced pressure (approximately 20 mm) to obtain 37–39 g (77–81% yield) with a melting point of 107–108 °C.
-
Recrystallization (Optional): The product can be recrystallized from about 250 ml of 90–100° petroleum ether for further purification.
Protocol 2: General Procedure for the Synthesis of this compound via Dehalogenation
-
Catalyst and Solvent Preparation: In a Schlenk tube, add the Pd/AlO(OH) nanoparticle catalyst (40.0 mg, 0.16 mmol %) and 1 mL of a 1:1 (v/v) mixture of H₂O/MeOH.
-
Addition of Halogenated Precursor: Add the halogenated pyrazole compound (0.25 mmol) to the mixture.
-
Initiation of Reaction: Add NaBH₄ (0.75 mmol) to the reaction mixture and close the vessel.
-
Reaction Conditions: Stir the reaction vigorously under ultrasonic conditions at room temperature. Monitor the reaction progress by GC. Most reactions are complete within 1.5 - 4 hours.
-
Catalyst Removal: After the reaction is complete, remove the catalyst by centrifugation at 6000 rpm. Wash the catalyst three times with methanol and water and dry for reuse.
-
Product Isolation: Evaporate the solvent from the supernatant under vacuum.
-
Purification: Purify the product by flash column chromatography.
Visualized Workflows and Pathways
The following diagrams illustrate key processes and relationships in the synthesis of this compound derivatives.
Caption: A generalized experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A logical troubleshooting guide for addressing low yields in pyrazole synthesis.
References
troubleshooting low yield in Paal-Knorr pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Paal-Knorr pyrazole synthesis, specifically focusing on overcoming low product yields. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Paal-Knorr pyrazole synthesis is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I troubleshoot this?
Low yields in pyrazole synthesis can arise from several factors, including suboptimal reaction conditions and the nature of the starting materials. Below is a step-by-step guide to address these issues.
Troubleshooting Steps:
-
pH Optimization: The pH of the reaction medium is critical. Acid catalysis is generally necessary for both the initial hydrazone formation and the subsequent cyclization.[1] However, excessively acidic conditions can promote the formation of byproducts.[1]
-
Recommendation: For reactions involving β-ketoesters, the addition of a few drops of glacial acetic acid is often sufficient to catalyze the reaction.[1] The optimal pH may need to be determined empirically for your specific substrates. If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic. Adding a mild base, like sodium acetate, can help neutralize excess acid and lead to a cleaner reaction.[1]
-
-
Temperature and Reaction Time: The Paal-Knorr synthesis is often exothermic and can proceed quickly.[1] However, less reactive substrates may require heating to achieve a reasonable reaction rate.
-
Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and to ensure the consumption of the starting material. Avoid unnecessarily prolonged heating, as this can lead to degradation of the product.
-
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and overall outcome.
-
Recommendation: Protic solvents like ethanol are commonly used and often effective. Experimenting with different solvents may be necessary to find the optimal conditions for your specific substrates.
-
-
Reactant Quality and Stoichiometry: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is crucial. Impurities can interfere with the reaction. An excess of the hydrazine derivative is sometimes used to drive the reaction to completion.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of colored impurities that may arise from oxidative side reactions.
Q2: I am observing the formation of significant byproducts. What are they likely to be and how can I minimize them?
The most common byproduct in reactions aiming for pyrazoles, especially under strongly acidic conditions, is the corresponding furan.
Troubleshooting Steps:
-
pH Control: The formation of furans is a competing reaction pathway that is favored under highly acidic conditions (pH < 3).
-
Recommendation: Carefully control the pH of your reaction. Avoid using strong mineral acids if possible, or use them in catalytic amounts. Acetic acid is a milder alternative that can effectively catalyze the pyrazole formation without excessively promoting the furan synthesis.
-
Q3: My crude product is highly colored. What causes this and how can I purify it?
The formation of colored byproducts can be due to side reactions or the degradation of starting materials or products, sometimes caused by oxidative processes.
Purification Strategies:
-
Washing: Washing the crude product with a non-polar solvent, such as toluene, may help remove some of the colored impurities before further purification steps.
-
Recrystallization: This is a common and effective method for purifying solid pyrazole products.
-
Recommendation: A good solvent for recrystallizing pyrazoles is often an alcohol like ethanol or a mixture of solvents such as methanol/water.
-
-
Column Chromatography: For more challenging purifications, column chromatography using silica gel can be employed to separate the desired pyrazole from impurities.
-
Distillation: For volatile liquid pyrazoles, distillation under reduced pressure can be an effective purification method.
Data Presentation: Optimizing Reaction Conditions
The yield of the Paal-Knorr pyrazole synthesis is highly dependent on the chosen catalyst. The following table summarizes the effect of different Brønsted acid catalysts on the yield of a model reaction.
| Entry | Catalyst | pKa | Yield (%) |
| 1 | p-toluenesulfonic acid | -2.8 | 0 |
| 2 | Benzenesulfonic acid | -2.8 | 0 |
| 3 | Methanesulfonic acid | -1.9 | 0 |
| 4 | Sulfamic acid | 1.0 | 29 |
| 5 | Oxalic acid | 1.2 | Good to Moderate |
| 6 | Acetic Acid | 4.76 | Good to Moderate |
| 7 | Saccharin | 1.6 | Good |
Data adapted from a study on Brønsted acid catalyzed pyrrole synthesis, illustrating the principle of catalyst selection.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis from a β-Ketoester:
This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the β-ketoester (e.g., ethyl benzoylacetate, 1.0 equivalent) and hydrazine hydrate (2.0 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as 1-propanol, and a few drops of glacial acetic acid as a catalyst.
-
Heating: Heat the reaction mixture to approximately 100°C with stirring.
-
Reaction Monitoring: Monitor the reaction for completion (typically 1 hour) by TLC, using a mobile phase such as 30% ethyl acetate/70% hexane, to check for the consumption of the starting ketoester.
-
Workup and Isolation: Once the reaction is complete, add water to the hot reaction mixture with stirring to precipitate the product. Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold water to remove any water-soluble impurities. Allow the product to air dry or dry it in a desiccator.
-
Analysis: Determine the yield, melting point, and purity of the product by TLC, HPLC, and NMR.
Protocol for Purification by Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the pyrazole product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or a methanol/water mixture are often good choices.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered to remove the charcoal and colored impurities.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals to a constant weight.
Mandatory Visualizations
Paal-Knorr Pyrazole Synthesis Mechanism
The generally accepted mechanism for the Knorr pyrazole synthesis involves the initial condensation of a hydrazine with a 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: General mechanism of the Paal-Knorr pyrazole synthesis.
Troubleshooting Workflow for Low Yield
When encountering low yields, a systematic approach to troubleshooting can help identify and resolve the underlying issue efficiently.
Caption: A flowchart for troubleshooting low yield in pyrazole synthesis.
References
Technical Support Center: Recrystallization of 3-Methylpyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Methylpyrazole via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
A1: Based on the physicochemical properties of this compound and general practices for pyrazole derivatives, a good starting point for solvent selection would be a mixed solvent system of ethanol and water . This compound is reported to have moderate solubility in water and is more soluble in organic solvents like ethanol.[1] This allows for the dissolution of the compound in a minimal amount of hot ethanol, followed by the addition of hot water as an anti-solvent to induce crystallization upon cooling. Other potential single solvents to screen include isopropanol, acetone, and ethyl acetate.[2][3]
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue, particularly with compounds that have a relatively low melting point like this compound (approximately 36.5°C).[4] This phenomenon occurs when the saturated solution's temperature is above the melting point of the solute. To address this, you can try the following:
-
Increase the solvent volume: Add more of the primary solvent (e.g., ethanol) to the hot solution to decrease the saturation temperature.[5]
-
Lower the crystallization temperature slowly: Allow the solution to cool to room temperature gradually before moving it to an ice bath. Rapid cooling can promote oiling.
-
Change the solvent system: A solvent with a lower boiling point might be beneficial. Alternatively, a different solvent-antisolvent combination could be explored.
-
Use a seed crystal: If a small amount of pure, solid this compound is available, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: Low recovery can be due to several factors. To improve your yield, consider the following:
-
Minimize the amount of hot solvent: Use only the absolute minimum volume of hot solvent required to completely dissolve the crude this compound.
-
Ensure thorough cooling: Allow the solution to cool in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize precipitation.
-
Check the mother liquor: After filtration, you can cool the filtrate further to see if more crystals form. If a significant amount of product remains in the mother liquor, you may have used too much solvent.
-
Wash the crystals with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
Q4: My recrystallized this compound is still colored. How can I remove the color?
A4: If your product remains colored after recrystallization, you can try treating the hot solution with activated charcoal before the hot filtration step. The charcoal will adsorb many colored impurities. Use a small amount of charcoal, as excessive use can also adsorb your product and reduce the yield.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The compound is very soluble in the chosen solvent even at low temperatures. | Consider using a different solvent or a mixed solvent system with an anti-solvent. | |
| Crystals form too quickly. | The solution is highly supersaturated. | Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation. |
| The product appears as a fine powder instead of distinct crystals. | Nucleation was too rapid. | Allow the solution to cool more slowly without disturbance. Scratching the inside of the flask can sometimes promote the growth of larger crystals. |
| Insoluble impurities are present in the final product. | The hot filtration step was not performed or was inefficient. | Ensure you perform a hot gravity filtration of the dissolved crude product before allowing it to cool. |
Data Presentation
Table 1: Solubility of 3,5-Dimethylpyrazole in Various Solvents (mole fraction, x)
| Temperature (K) | Methanol | Ethanol | Isopropanol | Ethyl Acetate | Acetone |
| 283.15 | 0.3854 | 0.3845 | 0.3541 | 0.3921 | 0.3987 |
| 288.15 | 0.4352 | 0.4312 | 0.4012 | 0.4412 | 0.4498 |
| 293.15 | 0.4891 | 0.4815 | 0.4521 | 0.4935 | 0.5041 |
| 298.15 | 0.5472 | 0.5358 | 0.5071 | 0.5498 | 0.5612 |
| 303.15 | 0.6091 | 0.5941 | 0.5665 | 0.6091 | 0.6215 |
| 308.15 | 0.6745 | 0.6561 | 0.6301 | 0.6712 | 0.6845 |
| 313.15 | 0.7431 | 0.7215 | 0.6978 | 0.7358 | 0.7501 |
Data is illustrative and based on a structurally similar compound. Experimental verification of solvent suitability for this compound is recommended.
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Mixed Solvent System (Ethanol/Water)
Methodology:
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of hot ethanol (95%). Heat the mixture on a hot plate with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper.
-
Addition of Anti-solvent: To the hot, clear filtrate, add hot water dropwise with continuous swirling until the solution becomes faintly turbid.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v).
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
Protocol 2: Purification of this compound via Acid Addition Salt Crystallization
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as acetone, ethanol, or isopropanol.
-
Acid Addition: Cool the solution in an ice bath and add an equimolar amount of an acid (e.g., 85% ortho-phosphoric acid or oxalic acid) dropwise with stirring.
-
Crystallization: The acid addition salt of this compound should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation of the Salt: Collect the salt crystals by vacuum filtration and wash with a small amount of the cold organic solvent.
-
Liberation of the Free Base: Dissolve the purified salt in a minimal amount of water and neutralize the solution with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the pH is neutral or slightly basic.
-
Extraction: Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental Workflow for Recrystallization.
Caption: Troubleshooting Decision Tree.
References
managing exothermic reactions in 3-Methylpyrazole synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of 3-Methylpyrazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to ensure safe and successful experiments.
Troubleshooting Exothermic Reactions
Uncontrolled heat release is a primary concern in the synthesis of this compound, potentially leading to reduced yields, impurity formation, and safety hazards. Below are common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Increase | - Reagent addition is too fast.- Inadequate cooling.- Insufficient stirring leading to localized hot spots. | - Immediately stop reagent addition.- Enhance cooling by immersing the reaction vessel in an ice-water bath.- Ensure vigorous and efficient stirring.[1] |
| Low Product Yield | - Excessive reaction temperature promoting side reactions or product degradation.- Incorrect stoichiometry of reactants.- Inappropriate solvent. | - Maintain strict temperature control within the recommended range.- Use precise measurements for all reagents.- Select a solvent with a suitable boiling point for the reaction temperature.[1] |
| Formation of Dark, Tarry Mixture | - Poor temperature control leading to polymerization or decomposition of starting materials or the product. | - Implement robust temperature control measures, such as slow reagent addition and efficient cooling.- Ensure the reaction is conducted under an inert atmosphere if starting materials are air-sensitive. |
| Incomplete Reaction | - Reaction temperature is too low.- Insufficient reaction time. | - Gradually increase the temperature while carefully monitoring for any exotherm.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the main exothermic step in the synthesis of this compound?
A1: The primary exothermic event is the initial condensation reaction between the hydrazine source (e.g., hydrazine hydrate) and the carbonyl compound.[1] This step involves the formation of the pyrazole ring and releases a significant amount of heat.
Q2: How can I proactively manage the exothermic reaction from the start?
A2: Proactive management involves several key steps:
-
Slow Addition: Add the more reactive reagent (often the hydrazine) dropwise to the other reactant. This allows the rate of heat generation to be controlled.
-
Cooling: Begin the addition at a reduced temperature (e.g., 0-10 °C) using an ice bath to dissipate the initial heat of reaction.[1]
-
Continuous Monitoring: Constantly monitor the internal temperature of the reaction with a calibrated thermometer.
-
Adequate Headspace: Ensure the reaction vessel is large enough to accommodate any potential foaming or rapid boiling.
Q3: What are the visual or physical indicators of a potential runaway reaction?
A3: Be vigilant for the following signs:
-
A rapid and accelerating increase in temperature that is unresponsive to cooling.
-
Sudden and vigorous boiling of the solvent.
-
A noticeable increase in pressure within the reaction vessel.
-
Rapid changes in the color or viscosity of the reaction mixture.
-
Significant evolution of gas or fumes.[1]
Q4: What should I do in the event of a thermal runaway?
A4: Your immediate priority is personal safety. Follow your laboratory's emergency procedures, which should include:
-
Alerting personnel in the vicinity.
-
Removing any external heat source.
-
Maximizing cooling by using a larger ice bath or other available methods.
-
Stopping all reagent addition.
-
If the situation escalates, evacuate the area and follow emergency shutdown protocols.
Q5: Does the scale of the reaction affect the management of the exotherm?
A5: Yes, scaling up a reaction significantly impacts heat dissipation. The surface-area-to-volume ratio decreases as the scale increases, making it more challenging to remove heat efficiently. Therefore, what was a manageable exotherm on a small scale can become a serious hazard on a larger scale. It is crucial to conduct a thorough safety assessment before scaling up any exothermic reaction.
Experimental Protocol: Synthesis of this compound from Crotonaldehyde and Hydrazine Hydrate
This protocol is based on established chemical principles for pyrazole synthesis and incorporates critical safety measures for managing the exothermic reaction.
Materials:
-
Crotonaldehyde
-
Hydrazine hydrate (80% solution)
-
Sulfuric acid (e.g., 70%)
-
Sodium iodide
-
Sodium hydroxide solution (for neutralization)
-
An appropriate extraction solvent (e.g., 1,2-dichloroethane)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Condenser
-
Magnetic stirrer or overhead stirrer
-
Ice-water bath
Procedure:
-
Initial Reaction (Exothermic Step):
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the hydrazine hydrate.
-
Begin cooling the flask in an ice-water bath.
-
Slowly add the crotonaldehyde dropwise to the cooled hydrazine hydrate while maintaining the internal temperature at approximately 30°C. The reaction is exothermic, so careful control of the addition rate is crucial to prevent a temperature spike.
-
After the addition is complete, continue stirring the mixture at 25-30°C for an additional 30 minutes.
-
-
Cyclization:
-
In a separate reaction vessel, prepare a solution of sulfuric acid and a catalytic amount of sodium iodide.
-
Heat the sulfuric acid solution to the target temperature (e.g., 155°C).
-
Carefully add the reaction mixture from step 1 to the hot sulfuric acid solution. Water will distill off during this addition.
-
After the addition is complete, continue to heat and stir the mixture for a specified period (e.g., 30 minutes) to ensure the completion of the cyclization.
-
-
Work-up and Purification:
-
Cool the reaction mixture to a safe temperature (e.g., 70°C).
-
Carefully neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., 1,2-dichloroethane) multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
-
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound and its analogs. Note that specific conditions may vary depending on the exact substrates and scale.
| Parameter | Value | Reference |
| Initial Reaction Temperature | 30°C (maintained with cooling) | |
| Cyclization Temperature | 155°C | |
| Typical Yield | >90% (for analogous compounds) | |
| Initial Reaction Time | 30 minutes post-addition | |
| Cyclization Time | 30 minutes |
Visualizations
Caption: A step-by-step workflow for the synthesis of this compound.
References
stability issues of 3-Methylpyrazole under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methylpyrazole under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals to address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
This compound is a relatively stable aromatic heterocyclic compound. However, like many organic molecules, it can be susceptible to degradation under forced conditions, such as in the presence of strong acids or bases, especially at elevated temperatures. The pyrazole ring is generally robust, but prolonged exposure to harsh pH conditions can lead to degradation.
Q2: What are the likely degradation pathways for this compound under acidic or basic stress?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms for pyrazole-containing compounds under hydrolytic stress may involve:
-
Acid-Catalyzed Degradation: Protonation of the nitrogen atoms in the pyrazole ring can make the ring more susceptible to nucleophilic attack by water, potentially leading to ring-opening products. However, the aromatic nature of the pyrazole ring confers significant stability, and harsh conditions (e.g., high acid concentration and temperature) would likely be necessary to induce significant degradation.
-
Base-Catalyzed Degradation: In strongly basic conditions, deprotonation of the N-H group can occur. The resulting anion might be more susceptible to oxidative degradation if oxygen is present. Ring-opening is less common for simple alkylpyrazoles under basic conditions compared to acid-catalyzed hydrolysis.
Q3: What are the potential degradation products of this compound?
Identifying the exact degradation products requires experimental analysis, typically using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Hypothetical degradation could lead to ring-opened structures or products of side-chain reactions under extreme conditions. For initial investigations, researchers should monitor for the appearance of new peaks in their chromatograms during forced degradation studies.
Q4: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the intact this compound from any potential degradation products.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of this compound in an acidic solution.
-
Potential Cause: The acidic conditions are too harsh (e.g., high concentration of a strong acid, elevated temperature).
-
Troubleshooting Steps:
-
Reduce the concentration of the acid (e.g., from 1 N HCl to 0.1 N HCl).
-
Lower the temperature of the experiment.
-
Perform the experiment at room temperature first to establish a baseline degradation rate.
-
Ensure the this compound starting material is of high purity, as impurities could catalyze degradation.
-
Issue 2: Inconsistent results in stability studies under basic conditions.
-
Potential Cause: Presence of atmospheric oxygen, which can lead to oxidative degradation of the deprotonated pyrazole. The pH of the solution may not be stable.
-
Troubleshooting Steps:
-
Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use a buffered solution to maintain a constant pH throughout the experiment.
-
Ensure the base used is free of carbonate impurities, which can affect the pH.
-
Issue 3: Appearance of multiple unknown peaks in the HPLC chromatogram after stress testing.
-
Potential Cause: Formation of multiple degradation products or interaction with excipients in a formulation.
-
Troubleshooting Steps:
-
Develop a gradient HPLC method to achieve better separation of all peaks.
-
Employ a Peak Purity analysis using a photodiode array (PDA) detector to check for co-eluting peaks.
-
Use LC-MS to obtain the mass of the unknown peaks to aid in their identification.
-
If working with a formulation, run a blank stress study with the excipients alone to identify any peaks originating from them.
-
Data Presentation
The following tables present illustrative quantitative data from hypothetical forced degradation studies on this compound. This data is for guidance purposes and should be confirmed by experimental studies.
Table 1: Illustrative Degradation of this compound in 0.1 N HCl at Different Temperatures
| Temperature (°C) | Incubation Time (hours) | % Degradation (Illustrative) |
| 25 | 24 | < 1% |
| 40 | 24 | ~2% |
| 60 | 24 | ~8% |
| 80 | 8 | ~15% |
Table 2: Illustrative Degradation of this compound in 0.1 N NaOH at Different Temperatures
| Temperature (°C) | Incubation Time (hours) | % Degradation (Illustrative) |
| 25 | 24 | < 1% |
| 40 | 24 | ~3% |
| 60 | 24 | ~10% |
| 80 | 8 | ~18% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath with temperature control
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
In a series of reaction vessels, add a known volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Basic Degradation:
-
In a series of reaction vessels, add a known volume of the stock solution and dilute with 0.1 N NaOH to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Data Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed sample (time zero).
Mandatory Visualization
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical workflow for troubleshooting stability issues.
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a significant challenge?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can potentially yield multiple products. In pyrazole synthesis, a primary challenge arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. This reaction can result in two different regioisomeric pyrazoles.[1][2] Controlling the formation to favor a specific isomer is crucial, as different regioisomers can exhibit distinct biological activities.[1] The difficulty in separating these isomers often leads to reduced yields of the desired product.[3]
Q2: What are the key factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction is governed by several interconnected factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction pathway, favoring the attack at the less hindered carbonyl group.[1]
-
Electronic Effects: The electronic properties of the substituents play a critical role. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.
-
Reaction Conditions: Parameters such as pH, temperature, and solvent choice can dramatically influence which regioisomer is predominantly formed. For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.
Q3: Are there alternative synthetic strategies to the classical Knorr condensation for achieving high regioselectivity?
A3: Yes, several methods have been developed to overcome the regioselectivity limitations of the Knorr condensation. These include:
-
Use of 1,3-Dicarbonyl Surrogates: Compounds like β-enaminones can be used in place of 1,3-dicarbonyls to achieve better regiocontrol.
-
1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene, offering an alternative pathway to the pyrazole core with potentially excellent regioselectivity.
-
Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often facilitated by catalysts.
Q4: How can I definitively determine the regiochemistry of my synthesized pyrazole?
A4: Unambiguous characterization of pyrazole regioisomers is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are definitive. A NOESY experiment can detect spatial proximity between protons on the pyrazole ring and adjacent substituents, allowing for a conclusive assignment of the isomeric structure.
Troubleshooting Guides
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.
This is a frequent problem when the substituents on the unsymmetrical 1,3-dicarbonyl compound exhibit similar steric and electronic properties.
| Troubleshooting Steps | Rationale |
| Modify Reaction Conditions | Systematically vary the solvent, temperature, and pH. The choice of solvent can significantly impact regioselectivity; for example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some cases. Temperature adjustments can also influence the kinetic versus thermodynamic product distribution. Altering the pH with catalytic amounts of acid or base can change the nucleophilicity of the hydrazine nitrogens. |
| Utilize a Dicarbonyl Surrogate | If modifying conditions is ineffective, consider a different synthetic approach. Using a β-enaminone or an α-oxoketene N,S-acetal introduces a predefined difference in reactivity between the two electrophilic centers, thereby forcing the reaction to proceed with higher regioselectivity. |
| Microwave-Assisted Synthesis | Investigate the use of microwave irradiation. Microwave-assisted organic synthesis (MAOS) can lead to shorter reaction times, higher yields, and in some cases, improved selectivity due to selective dielectric heating that may favor the formation of one regioisomer. |
Issue 2: The reaction predominantly forms the undesired regioisomer.
This occurs when the inherent electronic and steric properties of your substrates favor the formation of the unwanted isomer under standard reaction conditions.
| Troubleshooting Steps | Rationale |
| Reverse the Polarity of the Reagents | Consider alternative synthetic routes where the nucleophilic and electrophilic partners are reversed. For example, a 1,3-dipolar cycloaddition between a nitrile imine and an alkyne can provide access to the desired regioisomer that is difficult to obtain through a condensation reaction. |
| Employ a Different Catalyst | The use of specific catalysts, such as Lewis acids in multicomponent reactions, can direct the regiochemical outcome. |
| Protecting Group Strategy | In some cases, a protecting group can be used to temporarily block one of the reactive sites, directing the reaction to the desired position. Subsequent deprotection would then yield the target molecule. |
Data Presentation
Table 1: Effect of Solvent on the Regioisomeric Ratio in the Reaction of 1,3-Diketones with Methylhydrazine.
| Entry | R¹ | R² | Solvent | Ratio (2:4)¹ | Combined Yield (%) |
| 1 | CF₃ | Ph | EtOH | 50:50 | 92 |
| 2 | CF₃ | Ph | TFE | 90:10 | 95 |
| 3 | CF₃ | Ph | HFIP | >99:1 | 98 |
| 4 | CF₃ | 4-MeO-Ph | EtOH | 60:40 | 90 |
| 5 | CF₃ | 4-MeO-Ph | HFIP | >99:1 | 97 |
| 6 | CF₃ | 4-Cl-Ph | EtOH | 45:55 | 93 |
| 7 | CF₃ | 4-Cl-Ph | HFIP | >99:1 | 99 |
¹ Isomer 2 corresponds to 1-methyl-3-R¹-5-R²-pyrazole and isomer 4 corresponds to 1-methyl-3-R²-5-R¹-pyrazole. Data adapted from J. Org. Chem. 2008, 73, 9, 3523–3526.
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using a Fluorinated Alcohol Solvent
This protocol is adapted from a general procedure for the Knorr condensation reaction with improved regioselectivity.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
Dissolve the 1,3-diketone in HFIP in a round-bottom flask equipped with a magnetic stirrer.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
-
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles
This protocol provides a general method for microwave-assisted pyrazole synthesis.
-
Materials:
-
α,β-unsaturated ketone (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial acetic acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone and the arylhydrazine in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid as the solvent and catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 120 °C for 10-30 minutes).
-
After the reaction, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Visualizations
Caption: Troubleshooting workflow for improving regioselectivity in pyrazole synthesis.
Caption: Competing pathways in Knorr pyrazole synthesis from an unsymmetrical diketone.
References
Technical Support Center: Purification of Commercial 3-Methylpyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Methylpyrazole. Our goal is to offer practical solutions to common issues encountered during the purification of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain a variety of impurities stemming from its synthesis and storage. These can include:
-
Isomeric Impurities: 5-Methylpyrazole is a common isomer that can be formed during synthesis.
-
Unreacted Starting Materials: Depending on the synthetic route, this may include hydrazine and various carbonyl compounds.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps may be present.
-
Water: Due to its hygroscopic nature, this compound can absorb atmospheric moisture.
-
Oxidation and Degradation Products: Prolonged exposure to air or light can lead to the formation of colored impurities.
-
Byproducts from Synthesis: Side reactions can generate various heterocyclic and polymeric byproducts.
Q2: My this compound is a yellow or brownish liquid. Is this normal?
A2: Pure this compound is typically a colorless to pale yellow liquid or a low-melting solid.[1] A distinct yellow or brown color often indicates the presence of oxidation products or other chromophoric impurities. For applications sensitive to such impurities, purification is recommended.
Q3: What is the best general-purpose method for purifying this compound?
A3: For general-purpose purification to remove non-volatile impurities and some colored materials, vacuum distillation is a highly effective method.[2] For removal of specific impurities or to obtain very high purity material, fractional distillation or recrystallization (if the sample is solid at room temperature or can be induced to crystallize) may be necessary.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography (GC): Ideal for separating and quantifying volatile impurities, including isomeric pyrazoles and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integrals of impurity peaks to the product peaks.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile impurities.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS) or LC (LC-MS) to identify the molecular weights of impurities, aiding in their structural elucidation.[3]
Q5: How should I store purified this compound?
A5: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. It is also advisable to protect it from light and store it in a cool, dry place.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | - Superheating of the liquid.- Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar before heating.- Ensure smooth and vigorous stirring. |
| Poor separation of impurities | - Inefficient distillation column.- Distillation rate is too high.- Similar boiling points of the product and impurity. | - Use a fractionating column with a higher number of theoretical plates.- Reduce the heating rate to allow for proper equilibration.- Consider an alternative purification method like recrystallization or chromatography. |
| Product decomposition in the distillation pot | - Overheating of the sample.- Presence of non-volatile, heat-sensitive impurities. | - Use vacuum distillation to lower the boiling point.- Ensure the heating mantle temperature is not excessively high. |
| Low recovery of purified product | - Hold-up in the distillation apparatus.- Leaks in the vacuum system. | - Use a smaller distillation setup for small quantities.- Check all joints and connections for a proper seal. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Evaporate some of the solvent and allow the solution to cool again.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Oiling out instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly. | - Use a lower-boiling solvent or a solvent mixture.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Colored impurities remain in the crystals | - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the crystal surface. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization. |
| Low yield of crystals | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Cool the solution in an ice bath for a longer period to maximize crystal formation.- Heat the filtration funnel and receiving flask to prevent premature crystallization. |
Quantitative Data on Purification Methods
The following table summarizes the expected purity and yield for common purification methods for this compound. These values are estimates and can vary depending on the initial purity of the commercial sample and the specific experimental conditions.
| Purification Method | Typical Starting Purity (%) | Expected Final Purity (%) | Expected Yield (%) | Primary Impurities Removed |
| Simple Vacuum Distillation | 95 - 98 | 99.0 - 99.5 | 80 - 90 | Non-volatile impurities, some colored byproducts |
| Fractional Vacuum Distillation | 95 - 98 | > 99.8 | 70 - 85 | Isomeric impurities, other volatile byproducts |
| Recrystallization | 90 - 97 | > 99.5 | 60 - 80 | Soluble impurities, some colored byproducts |
| Acid Addition Salt Formation & Crystallization | 90 - 98 | > 99.8 | 50 - 75 | A broad range of impurities, including isomers |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.
-
Sample Preparation: Place the commercial this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation: Close the system and slowly apply vacuum.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., approx. 109 °C at 35 torr).[2] Discard any initial lower-boiling fractions and stop the distillation before all the material has evaporated to avoid concentrating non-volatile impurities.
-
Storage: Transfer the purified, colorless liquid to a clean, dry, and inert-gas-flushed container for storage.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Instrument Setup: Use a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar stationary phase for good separation of pyrazole isomers).
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or acetone).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: Run the GC under optimized temperature programming to separate all volatile components.
-
Data Interpretation: Identify the this compound peak based on its retention time (confirmed by injecting a pure standard if available). Calculate the area percentage of the this compound peak relative to the total area of all peaks to estimate the purity.
Visualizations
Caption: Workflow for selecting a purification method for this compound.
Caption: Troubleshooting common issues in this compound purification.
References
Technical Support Center: Optimizing 3-Methylpyrazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3-Methylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound and its derivatives typically involves the cyclocondensation reaction between a hydrazine source and a 1,3-dicarbonyl compound. For 3,5-dimethylpyrazole, the common reactants are hydrazine (or its salts like hydrazine sulfate) and acetylacetone (2,4-pentanedione).[1][2][3] For other substituted pyrazoles, various derivatives of hydrazine and 1,3-diketones are used.[4]
Q2: What are the primary challenges encountered during the synthesis of substituted pyrazoles like this compound?
A primary challenge in the synthesis of asymmetrically substituted pyrazoles is controlling regioselectivity. The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to the formation of two different regioisomers.[5] Other common issues include low reaction yields, incomplete reactions, and the formation of byproducts.
Q3: How can I improve the regioselectivity of my pyrazole synthesis?
Several strategies can be employed to improve regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent has been shown to significantly improve the regioselectivity of the reaction.
-
pH Control: The pH of the reaction medium can influence the cyclization and favor the formation of one isomer over the other. Acidic conditions are often employed.
-
Catalyst Selection: The choice of catalyst can also play a role in directing the regioselectivity of the reaction.
Q4: What types of catalysts are typically used for pyrazole synthesis?
A variety of catalysts can be used for pyrazole synthesis, ranging from simple acids to more complex metal-based systems. Common categories include:
-
Acid Catalysts: Glacial acetic acid, formic acid, and p-toluenesulfonic acid are frequently used to catalyze the condensation reaction.
-
Lewis Acids: Lewis acids can also be effective catalysts.
-
Heterogeneous Catalysts: Solid catalysts like ZnO nanoparticles and nickel-based heterogeneous catalysts offer advantages such as easy separation and potential for reuse.
-
Palladium Catalysts: For cross-coupling reactions to further functionalize the pyrazole ring, palladium catalysts with various phosphine-based ligands are commonly employed.
-
Silver Catalysts: Silver triflate (AgOTf) has been used effectively for the synthesis of trifluoromethyl-substituted pyrazoles.
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Potential Cause(s) | Recommended Solution(s) |
| Inactive or impure reagents. | Use fresh or purified starting materials. Ensure reagents are dry, especially for moisture-sensitive reactions. |
| Insufficient reaction time or temperature. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely using techniques like TLC or GC-MS. |
| Ineffective catalyst. | Try a different acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid. For specific reactions, consider specialized catalysts like palladium or silver catalysts. |
| Suboptimal reaction conditions. | Optimize the solvent and temperature. For instance, refluxing the reaction mixture typically leads to higher conversion rates. |
Issue 2: Formation of a Mixture of Regioisomers
| Potential Cause(s) | Recommended Solution(s) |
| Similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound. | Employ chromatographic techniques such as column chromatography to separate the isomers based on their differing polarities. |
| Suboptimal solvent choice. | Use fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) which have been shown to improve regioselectivity. |
| Uncontrolled addition of hydrazine. | Carefully control the dropwise addition of the hydrazine derivative, particularly if the reaction is exothermic. |
Issue 3: Presence of Multiple Byproducts
| Potential Cause(s) | Recommended Solution(s) |
| Side reactions such as self-condensation of starting materials. | Optimize the stoichiometry of the reactants. A slight excess of the hydrazine component might be beneficial. |
| Decomposition of starting materials or product under harsh reaction conditions. | Lower the reaction temperature and extend the reaction time. Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air oxidation. |
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives, providing a comparison of their efficacy under different experimental conditions.
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported |
| ZnO Nanoparticles | Cinnamaldehyde derivative, Hydrazine hydrate | 2 equivalents | Microwave | Varies | Short | Good | Yes |
| Nickel-based heterogeneous catalyst | Acetophenone, Hydrazine, Benzaldehyde | 10 mol% | Ethanol | Room Temp | 3 h | Good | Yes |
| Glacial Acetic Acid | Acetylacetone, Hydrazine hydrate | Catalytic | Water | 50 | 3 h | >90% | Not Reported |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis using Acetic Acid
This protocol describes a general procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine using a catalytic amount of acetic acid.
-
To a solution of a 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate or a substituted hydrazine (1 mmol).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.
Protocol 2: Synthesis of 3,5-Dimethylpyrazole
This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.
-
Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
Add 50 g (0.50 mole) of acetylacetone dropwise with stirring while maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the contents with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with ether (1 x 125 ml, then 4 x 40 ml).
-
Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain a crystalline residue of 3,5-dimethylpyrazole.
Visualized Workflows and Logic
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low product yield.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 3-Methylpyrazole: The qNMR Advantage
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical entities like 3-Methylpyrazole is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for purity assessment, supported by experimental data and detailed protocols.
Unveiling the Purity Landscape: qNMR vs. Chromatographic Techniques
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the precise and accurate quantification of organic molecules, offering distinct advantages over conventional techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. This allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1]
In contrast, chromatographic methods are relative techniques that necessitate a well-characterized reference standard of the same compound for accurate quantification. While highly sensitive and widely used, HPLC and GC can be susceptible to issues related to response factors, which can vary between the analyte and its impurities.
Table 1: Comparison of Analytical Methods for Purity Determination
| Feature | qNMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with relative quantification against a reference standard. | Separation based on volatility and interaction with a stationary phase, with relative quantification against a reference standard. |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound. | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
| Accuracy | High, with reported recoveries typically between 98-102%.[3][4] | Good, with recoveries generally in the range of 98-102%. | Good, with recoveries typically within a similar range to HPLC. |
| Precision (%RSD) | Excellent, typically <1% for intra-day precision. | Good, with intra-day precision typically <2%. | Good, with intra-day precision typically <2%. |
| Limit of Detection (LOD) | Generally in the low µg/mL to high ng/mL range. | Can reach low ng/mL to pg/mL levels. | Can reach low ng/mL to pg/mL levels. |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range. | Can reach ng/mL levels. | Can reach ng/mL levels. |
| Impurity Detection | Excellent for identifying and quantifying structurally related and unrelated impurities, including residual solvents and water. | Good for separating and quantifying impurities, but may require specific methods for different impurity types. | Best suited for volatile impurities. |
| Sample Throughput | Moderate, with each analysis taking several minutes. | High, especially with modern UHPLC systems. | High, with fast run times possible. |
| Universality | Universal detector for all protons, allowing for the quantification of a wide range of compounds. | Requires chromophores for UV detection; other detectors like mass spectrometry offer broader applicability. | Limited to volatile and thermally stable compounds. |
Experimental Protocol: Purity Validation of this compound by ¹H-qNMR
This section details a robust protocol for the determination of this compound purity using ¹H-qNMR with an internal standard.
Materials and Reagents
-
This compound sample (of unknown purity)
-
Maleic acid (certified reference material, purity ≥ 99.5%) as the internal standard
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR tubes (5 mm, high precision)
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks and pipettes
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H-qNMR Data Acquisition
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard 90° pulse-acquire sequence (e.g., zg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 16 ppm
-
Number of Data Points (TD): 65536
-
Acquisition Time (AQ): At least 2.5 seconds
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans (NS): 16
-
Receiver Gain (RG): Adjusted to avoid signal clipping
-
-
Temperature: 298 K
Data Processing and Purity Calculation
-
Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
-
Manually phase the spectrum and perform baseline correction across the entire spectral width.
-
Integrate the well-resolved signals of both this compound and the internal standard (maleic acid). For this compound, the signals corresponding to the methyl protons and the aromatic protons can be used. For maleic acid, the signal for the two olefinic protons is used.
-
Calculate the purity of the this compound sample using the following equation:
Where:
-
I_sample = Integral of the selected this compound signal
-
N_sample = Number of protons corresponding to the integrated this compound signal
-
I_IS = Integral of the maleic acid signal
-
N_IS = Number of protons for the maleic acid signal (2 protons)
-
MW_sample = Molecular weight of this compound (82.10 g/mol )
-
MW_IS = Molecular weight of maleic acid (116.07 g/mol )
-
m_sample = Mass of the this compound sample
-
m_IS = Mass of the maleic acid internal standard
-
Purity_IS = Purity of the maleic acid internal standard
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the qNMR experiment and the signaling pathway for purity determination.
Caption: Experimental workflow for the purity determination of this compound by qNMR.
Caption: Signaling pathway for the calculation of this compound purity from qNMR data.
Conclusion
For the validation of this compound purity, qNMR spectroscopy offers a robust, accurate, and direct method that complements and, in many cases, surpasses traditional chromatographic techniques. Its ability to provide absolute quantification without a compound-specific reference standard, coupled with its capacity to identify and quantify a wide range of impurities, makes it an invaluable tool for researchers and professionals in the pharmaceutical industry. The detailed protocol and workflows provided in this guide offer a clear path to implementing this powerful analytical technique for reliable purity assessment.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
A Comparative Analysis of 3-Methylpyrazole and 1-Methylpyrazole for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazole derivatives stand out as versatile scaffolds in drug discovery and development, exhibiting a wide array of biological activities. Among the simplest of these, 3-Methylpyrazole and its isomer, 1-Methylpyrazole, serve as crucial building blocks for more complex therapeutic agents. This guide provides an objective comparative analysis of these two fundamental pyrazoles, summarizing their physicochemical properties, synthesis, and reported biological activities to aid researchers, scientists, and drug development professionals in their work. While direct head-to-head comparative experimental data is scarce in publicly available literature, this document collates existing data to facilitate a comprehensive understanding of their respective profiles.
Physicochemical Properties: A Tale of Two Isomers
The seemingly minor difference in the position of the methyl group between this compound and 1-Methylpyrazole leads to notable variations in their physical and chemical characteristics. These differences can significantly impact their reactivity, solubility, and interactions with biological targets.
| Property | This compound | 1-Methylpyrazole |
| CAS Number | 1453-58-3 | 930-36-9 |
| Molecular Formula | C₄H₆N₂ | C₄H₆N₂ |
| Molecular Weight | 82.10 g/mol | 82.10 g/mol |
| Appearance | Clear light yellow liquid | Clear colorless to light yellow liquid[1] |
| Boiling Point | 204 °C[2][3] | 127 °C[1] |
| Melting Point | 36.5 °C | Not available |
| Density | 1.02 g/mL at 25 °C[2] | 0.988 g/mL at 20 °C |
| Refractive Index | n20/D 1.495 | n20/D 1.477 |
| pKa | 2.25 (predicted) | 2.25 (predicted) |
| Solubility | Miscible in water | Soluble in water |
Synthesis and Experimental Protocols
The synthesis of this compound and 1-Methylpyrazole can be achieved through various established methods in organic chemistry. Below are representative experimental protocols for their synthesis.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a butenediol or a related precursor with hydrazine in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
-
Reactants: 2-Butene-1,4-diol, Hydrazine hydrate, Sulfuric acid, Sodium iodide.
-
Procedure:
-
A solution of sodium iodide in 80% sulfuric acid is prepared in a reaction vessel and heated to 120°C.
-
A mixture of hydrazine hydrate, 2-butene-1,4-diol, and sodium iodide is added to the heated sulfuric acid solution over a period of 90 minutes.
-
The reaction mixture is maintained at 120°C during the addition.
-
Upon completion, the this compound product is isolated and purified.
-
Synthesis of 1-Methylpyrazole
1-Methylpyrazole is often synthesized by the condensation of a 1,3-dielectrophile with methylhydrazine.
Experimental Protocol: Synthesis of 1-Methylpyrazole
-
Reactants: 1,1,3,3-Tetraethoxypropane, Methylhydrazine.
-
Procedure:
-
1,1,3,3-Tetraethoxypropane is condensed with methylhydrazine.
-
The reaction mixture is typically heated to facilitate the cyclization and formation of the pyrazole ring.
-
The resulting 1-Methylpyrazole is then isolated and purified, often by distillation.
-
Comparative Biological and Pharmacological Profile
Both this compound and 1-Methylpyrazole are recognized as important pharmacophores in drug discovery. Their utility often lies in their role as starting materials for the synthesis of more complex molecules with specific biological activities.
This compound:
-
Kinase Inhibition: Derivatives of this compound have been investigated as kinase inhibitors. For instance, it has been shown to inhibit the growth of prostate cancer cells and decrease the expression of phosphorylated p38 mitogen-activated protein kinase (MAPK).
-
Other Biological Activities: Fused pyrazole ring systems derived from 3-methyl-5-pyrazolone have demonstrated antioxidant and antimicrobial properties. It is also used as a nitrification inhibitor in agriculture.
1-Methylpyrazole:
-
Kinase Inhibition: The 1-methylpyrazole moiety is considered a promising architectural element in the design of novel therapeutic agents, particularly kinase inhibitors for anticancer therapy.
-
Other Biological Activities: 1-Methylpyrazole has applications in the treatment of methanol and ethylene glycol poisoning by competitively inhibiting the enzymes responsible for their metabolism. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
While both isomers are precursors to bioactive molecules, the specific substitution patterns and resulting three-dimensional structures of their derivatives dictate the ultimate biological target and activity.
Signaling Pathways in Drug Discovery
The development of kinase inhibitors is a major focus in oncology drug discovery. Pyrazole derivatives, including those derived from 3- and 1-Methylpyrazole, often exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Conclusion
This compound and 1-Methylpyrazole, while simple in structure, represent foundational molecules in the development of a diverse range of biologically active compounds. Their distinct physicochemical properties, arising from the isomeric placement of the methyl group, influence their synthetic utility and the pharmacological profiles of their derivatives. Although direct comparative studies are limited, the available data indicates that both isomers are valuable scaffolds for targeting key enzymes like kinases. For researchers and drug development professionals, the choice between these two isomers will depend on the specific synthetic route planned and the desired orientation of substituents in the final target molecule to optimize interactions with the biological target. Further head-to-head comparative studies are warranted to fully elucidate the subtle but potentially significant differences in their performance as precursors in drug discovery.
References
Characterization of 3-Methylpyrazole: A Comparative NMR Analysis
A comprehensive guide to the ¹H and ¹³C NMR spectral features of 3-methylpyrazole, with a comparative analysis against its parent compound, pyrazole. This guide provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and a logical workflow for the structural characterization of pyrazole derivatives.
The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, pyrazole and its derivatives are of significant interest due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of these molecules. This guide presents a detailed comparison of the ¹H and ¹³C NMR spectra of this compound and its parent, pyrazole, supported by experimental data.
Comparative ¹H and ¹³C NMR Data
The introduction of a methyl group at the C3 position of the pyrazole ring induces notable changes in the chemical shifts of the ring protons and carbons. A summary of the experimental ¹H and ¹³C NMR data for this compound and pyrazole in deuterated chloroform (CDCl₃) is presented below.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H4 | 6.06 | d | 2.2 |
| H5 | 7.48 | d | 2.2 | |
| CH₃ | 2.34 | s | - | |
| NH | 10.88 | br s | - | |
| Pyrazole | H3, H5 | 7.66 | d | 2.3 |
| H4 | 6.37 | t | 2.3 | |
| NH | 12.7 (in DMSO-d₆) | br s | - |
Note: The NH proton of pyrazole is often broad and its chemical shift is highly dependent on solvent and concentration. The value provided is a typical shift in DMSO-d₆.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C3 | 148.4 |
| C4 | 105.8 | |
| C5 | 134.7 | |
| CH₃ | 13.5 | |
| Pyrazole | C3, C5 | 134.6 |
| C4 | 105.9 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and pyrazole.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Vortex the sample until fully dissolved.
-
Filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
2. Instrument Setup and ¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
Set the following typical acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8-16 scans are typically sufficient for concentrations of 5-10 mg.
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.
-
-
Acquire and process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
3. ¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Set the following typical acquisition parameters for a proton-decoupled ¹³C spectrum:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more, depending on the sample concentration).
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.
-
-
Acquire and process the FID, apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz), and perform a Fourier transform.
-
Phase the spectrum and reference the chemical shifts.
Logical Workflow for NMR-based Structural Characterization
The process of characterizing a novel compound using NMR spectroscopy follows a logical progression from sample preparation to final structure elucidation. This workflow ensures a systematic and thorough analysis.
Caption: A logical workflow for the characterization of an organic compound using NMR spectroscopy.
A Comparative Guide to RP-HPLC Methods for the Purity Assessment of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological activities, is a critical parameter in drug discovery and development. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted analytical technique for the purity assessment of these compounds. This guide provides an objective comparison of various RP-HPLC methods, supported by experimental data, to assist researchers in selecting and developing optimal analytical strategies.
Comparative Analysis of RP-HPLC Methods
The selection of an appropriate RP-HPLC method is crucial for achieving accurate and reliable purity determination of pyrazole derivatives. The following table summarizes key chromatographic parameters and performance data from different validated methods reported in the literature. This allows for a direct comparison of their effectiveness in separating pyrazole derivatives from potential impurities.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Eclipse XDB C18 (150mm x 4.6mm, 5µm)[1][2] | Luna 5µ C18 (2) (250 x 4.80 mm)[3] | Shim-pack GIST C18 (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | 0.1% Trifluoroacetic acid: Methanol (20:80 v/v)[1] | Acetonitrile: Water (90:10 v/v) | Acetonitrile: 0.1% TFA in water (75:25 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5 mL/min |
| Detection Wavelength | 206 nm | 237 nm | 333 nm |
| Column Temperature | 25 ± 2°C | Not Specified | Not Specified |
| Retention Time | 5.6 min | 7.3 min | Not Specified |
| Linearity Range | 50 - 150 µg/mL | Not Specified | 2.5 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | Not Specified | 0.9994 |
| LOD | 4 µg/mL | Not Specified | 2.43 µg/mL |
| LOQ | 15 µg/mL | Not Specified | 7.38 µg/mL |
| Precision (%RSD) | < 2.0% | 0.3% | < 2% |
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting these methods for specific pyrazole derivatives.
Method 1: For a Pyrazoline Derivative with Anti-inflammatory Activity
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v). The mobile phase was filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at 25 ± 2°C.
-
Injection Volume: 5.0 µL.
-
Detection: UV detection at a wavelength of 206 nm.
-
Sample Preparation: A stock solution of the synthesized compound was prepared by dissolving it in the mobile phase. Further dilutions were made to achieve the desired concentrations for linearity and other validation studies.
Method 2: For a Newly Synthesized Pyrazolone Derivative
-
Chromatographic System: An RP-HPLC system with a suitable detector.
-
Column: Luna 5µ C18 (2) (250 x 4.80 mm).
-
Mobile Phase: A mixture of acetonitrile and water in a ratio of 90:10 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at an optimized wavelength of 237 nm.
-
Procedure: The method was validated for accuracy, precision, and sensitivity. The retention time for the target compound was found to be 7.3 minutes.
Method 3: For a Nanosuspension of a Pyrazole Derivative
-
Chromatographic System: An RP-HPLC system with a Photodiode Array (PDA) detector.
-
Column: Shim-pack GIST C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.1% trifluoroacetic acid in water in a ratio of 75:25 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: PDA detection at 333 nm.
-
Validation: The method was validated according to ICH Q2 (R1) guidelines, demonstrating excellent linearity, precision, and accuracy.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for RP-HPLC method development and the logical relationship of validation parameters, providing a visual guide for researchers.
Caption: Workflow for RP-HPLC Purity Assessment of Pyrazole Derivatives.
Caption: Interrelationship of HPLC Method Validation Parameters.
References
A Comparative Guide to the Biological Activities of Substituted Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Substituted Pyrazole Isomers' Performance in Anticancer Applications, Supported by Experimental Data.
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of biologically active compounds. The arrangement of substituents on this five-membered heterocyclic ring gives rise to various isomers, often with distinct pharmacological profiles. This guide provides a comparative analysis of the biological activities of substituted pyrazole isomers, with a focus on their potential as anticancer agents. By presenting quantitative data from head-to-head studies, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to furnish researchers with the critical information needed to guide future drug discovery efforts.
Unraveling the Impact of Isomerism on Anticancer Efficacy
The precise positioning of substituents on the pyrazole ring can profoundly influence a compound's interaction with biological targets, thereby dictating its therapeutic efficacy. This is particularly evident in the context of cancer therapy, where subtle structural changes can lead to significant differences in cytotoxicity and target enzyme inhibition.
A key area of investigation involves the comparison of regioisomers, such as N-1 versus N-2 substituted pyrazoles, and positional isomers where substituents occupy different carbons on the pyrazole ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective anticancer drug candidates.
Comparative Cytotoxicity of 1,3,5-Trisubstituted Pyrazole Derivatives
A study focused on 1,3,5-trisubstituted pyrazoles carrying a benzenesulfonamide moiety revealed the significant impact of substituent patterns on their anticancer and enzyme inhibitory activities. The synthesized compounds were evaluated for their in vitro cytotoxicity against human oral squamous cell carcinoma (HSC-2) and normal human gingival fibroblast (HGF) cell lines. Furthermore, their inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, and the tumor-associated isoform IX was determined.
| Compound | Substitution Pattern | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | Cytotoxicity against HSC-2 (IC50, µM) |
| 6 | R = 4-F | 11.4 | 6.8 | 25.4 | >100 |
| 8 | R = 4-Cl | 12.1 | 7.2 | 21.5 | 85.3 |
| 9 | R = 4-Br | 10.5 | 6.2 | 8.9 | 65.7 |
| 11 | R = 3-NO2 | 16.2 | 8.1 | 15.3 | 45.2 |
| 12 | R = 4-NO2 | 14.8 | 9.5 | 9.8 | 33.6 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | - |
Data sourced from a study on 1,3,5-trisubstituted pyrazoles carrying benzenesulfonamide as potential anticancer agents and selective hCA IX inhibitors.[1]
The results indicate that compounds 9 and 12 displayed potent inhibitory activity against the cancer-associated hCA IX isoform, with Ki values of 8.9 nM and 9.8 nM, respectively.[1] Notably, these compounds also exhibited the highest cytotoxicity against the HSC-2 cancer cell line among the tested analogs.[1] This suggests a potential correlation between hCA IX inhibition and the observed anticancer effects.
The Underlying Mechanisms: Targeting Key Signaling Pathways
Substituted pyrazoles often exert their anticancer effects by targeting critical signaling pathways that are dysregulated in cancer cells. One of the most common mechanisms is the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.
Inhibition of Kinase Signaling Pathways
Many pyrazole derivatives are designed as kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and mitogen-activated protein kinases like ERK. The pyrazole core can act as a scaffold that presents substituents in a specific orientation to bind to the ATP-binding pocket of the kinase, thereby blocking its activity.
Below is a generalized diagram illustrating how a substituted pyrazole isomer might inhibit a receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.
References
Unraveling the Structures of 3-Methylpyrazole Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, a precise understanding of reaction outcomes is paramount. This guide provides a comparative analysis of the structural elucidation of products derived from two common reaction types involving 3-methylpyrazole: the synthesis of fused pyrazolo[1,5-a]pyrimidines and the regioselective N-alkylation of the pyrazole ring. Detailed experimental data and protocols are presented to offer a comprehensive resource for laboratorio practice.
Introduction to this compound Reactivity
This compound is a versatile heterocyclic building block in organic synthesis, prized for its two nucleophilic nitrogen atoms and reactive carbon positions. Its tautomeric nature, existing as 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole, adds a layer of complexity and opportunity in directing reaction regioselectivity. This guide will explore two distinct reaction pathways, highlighting the analytical techniques used to unequivocally determine the structure of the resulting products.
Comparison of Reaction Products and Structural Elucidation Data
This section provides a side-by-side comparison of the synthesis of a pyrazolo[1,5-a]pyrimidine derivative and the N-alkylation of this compound.
| Feature | Reaction 1: Synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine | Reaction 2: N-Alkylation of this compound with Benzyl Bromide |
| Reaction Type | Cyclocondensation | Nucleophilic Substitution |
| Starting Material | 3-Amino-5-methylpyrazole | This compound |
| Reagent(s) | Benzoylacetone | Benzyl bromide, Potassium Carbonate |
| Product(s) | 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine | 1-Benzyl-3-methyl-1H-pyrazole and 1-Benzyl-5-methyl-1H-pyrazole |
| Yield | ~85% | Major Isomer (1-benzyl-5-methyl): ~70%, Minor Isomer (1-benzyl-3-methyl): ~20% |
| Melting Point | 142-144 °C | Not typically isolated as solids for this reaction. |
| ¹H NMR (CDCl₃, δ ppm) | 2.60 (s, 3H, CH₃), 2.80 (s, 3H, CH₃), 6.70 (s, 1H, pyrimidine H), 7.45-7.55 (m, 3H, Ar-H), 8.00-8.05 (m, 2H, Ar-H), 6.10 (s, 1H, pyrazole H) | Major Isomer: 7.30-7.40 (m, 5H, Ar-H), 5.30 (s, 2H, CH₂), 7.25 (d, 1H, pyrazole H), 6.00 (d, 1H, pyrazole H), 2.30 (s, 3H, CH₃). Minor Isomer: 7.30-7.40 (m, 5H, Ar-H), 5.25 (s, 2H, CH₂), 7.15 (d, 1H, pyrazole H), 6.10 (d, 1H, pyrazole H), 2.25 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, δ ppm) | 16.5, 25.0, 108.5, 110.0, 128.5, 129.0, 130.0, 137.0, 145.0, 148.0, 152.0, 155.0 | Major Isomer: 13.5, 53.0, 106.0, 127.5, 128.0, 129.0, 137.0, 139.0, 148.0. Minor Isomer: 11.0, 52.5, 107.0, 127.8, 128.2, 129.0, 136.5, 140.0, 150.0. |
| Mass Spec (m/z) | 237 (M⁺) | 172 (M⁺) |
Experimental Protocols
Reaction 1: Synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine
Materials:
-
3-Amino-5-methylpyrazole (1 mmol)
-
Benzoylacetone (1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
A mixture of 3-amino-5-methylpyrazole (1 mmol) and benzoylacetone (1 mmol) in glacial acetic acid (5 mL) is heated at reflux for 4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine.
Reaction 2: N-Alkylation of this compound with Benzyl Bromide
Materials:
-
This compound (1 mmol)
-
Benzyl bromide (1.1 mmol)
-
Potassium Carbonate (1.5 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
To a solution of this compound (1 mmol) in acetonitrile (10 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 15 minutes.
-
Benzyl bromide (1.1 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 24 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product, a mixture of regioisomers, is purified by column chromatography on silica gel to separate the major and minor isomers.
Visualizing Reaction Pathways and Workflows
To further clarify the processes, the following diagrams illustrate the reaction pathways and the general workflow for structural elucidation.
Figure 1. Reaction pathway for the synthesis of a pyrazolo[1,5-a]pyrimidine.
Figure 2. Regioselective N-alkylation of this compound.
Figure 3. General workflow for structural elucidation of reaction products.
Conclusion
The structural elucidation of this compound reaction products relies on a combination of synthetic strategy and rigorous analytical characterization. As demonstrated, the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and the regioselective substitution at the nitrogen atoms lead to distinct products with unique spectral signatures. By carefully controlling reaction conditions and employing a suite of spectroscopic techniques, researchers can confidently determine the structures of these valuable compounds, paving the way for their application in medicinal chemistry and materials science.
comparative study of different synthetic routes to pyrazoles
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals. The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most prevalent and effective methods for pyrazole synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.
The construction of the pyrazole ring is dominated by several robust and versatile strategies. The classical Knorr synthesis, relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used method.[1][2][3][4] Paralleling this is the cyclization of α,β-unsaturated carbonyl compounds.[1] More contemporary approaches, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), offer alternative pathways with distinct advantages in efficiency and molecular diversity. This guide will delve into a head-to-head comparison of these four key methodologies.
Performance Comparison of Synthesis Routes
The choice of synthesis route is often a trade-off between yield, reaction time, substrate availability, and control over regioselectivity. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Synthetic Route | Starting Materials | Key Reagents | General Conditions | Yields | Key Advantages | Limitations |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compounds, β-Ketoesters | Hydrazine or substituted hydrazines, Acid catalyst (e.g., Acetic Acid) | Heating in a protic solvent (e.g., ethanol, propanol) | Good to excellent (often >70%) | Readily available starting materials, straightforward procedure, high yields for simple substrates. | Potential for regioisomer formation with unsymmetrical dicarbonyls and substituted hydrazines, harsh conditions may not be suitable for sensitive functional groups. |
| Synthesis from α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehydes/Ketones (e.g., Chalcones) | Hydrazine or substituted hydrazines | Reflux in a suitable solvent (e.g., ethanol, acetic acid), sometimes with an oxidant (e.g., I2) | Good to excellent (up to 92%) | Wide availability of precursors, good for specific substitution patterns (e.g., 3,5-diarylpyrazoles). | May require an additional oxidation step to form the pyrazole from the intermediate pyrazoline. |
| 1,3-Dipolar Cycloaddition | Alkynes, Alkenes (as alkyne surrogates) | Diazo compounds or Nitrile imines (often generated in situ) | Varies from heating in a solvent (e.g., toluene) to catalyst-free conditions. | High yields, often without the need for purification. | Highly regioselective, ideal for constructing complex, polysubstituted pyrazoles. | Requires the synthesis of sometimes unstable 1,3-dipoles. |
| Multicomponent Reactions (MCRs) | Varies (e.g., Aldehydes, Malononitrile, Hydrazines) | Often catalyst-mediated (e.g., nano-ZnO, iodine) | One-pot reactions, can be performed under mild or environmentally friendly conditions. | Moderate to excellent yields. | High atom economy, operational simplicity, and the ability to generate diverse libraries of compounds quickly. | Optimization of reaction conditions for multiple components can be complex. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol is a classic example of the Knorr synthesis, reacting a 1,3-diketone with hydrazine.
Materials:
-
Acetylacetone (1,3-diketone)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve acetylacetone in ethanol.
-
Slowly add hydrazine hydrate to the solution while stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or distillation to yield 3,5-dimethylpyrazole.
Protocol 2: Synthesis of a Pyrazole from a Chalcone
This method illustrates the synthesis of a pyrazole from an α,β-unsaturated ketone.
Materials:
-
Chalcone (α,β-unsaturated ketone)
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
Molecular Iodine (optional, as an oxidant)
Procedure:
-
Dissolve the chalcone and hydrazine hydrate in ethanol or acetic acid in a round-bottom flask.
-
If using an oxidant like iodine, add it to the mixture.
-
Heat the mixture under reflux for several hours (e.g., 6.5 hours). Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent.
Protocol 3: 1,3-Dipolar Cycloaddition Synthesis of a Pyrazole
This protocol describes a modern approach to pyrazole synthesis with high regioselectivity.
Materials:
-
Hydrazonoyl halide (nitrile imine precursor)
-
An alkyne
-
A non-nucleophilic base (e.g., triethylamine)
-
An inert solvent (e.g., toluene)
Procedure:
-
Dissolve the hydrazonoyl halide and the alkyne in an inert solvent in a reaction flask.
-
Slowly add the base to the mixture at room temperature. The base facilitates the in-situ generation of the nitrile imine.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as indicated by TLC.
-
The reaction mixture is then worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated.
-
The resulting pyrazole is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthetic routes for pyrazoles.
Caption: Workflow of the Knorr Pyrazole Synthesis.
Caption: Pyrazole synthesis from α,β-unsaturated carbonyls.
Caption: 1,3-Dipolar cycloaddition for pyrazole synthesis.
References
A Comparative Guide to the Analysis of Impurities in 3-Methylpyrazole by GC-MS
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Impurity Profiling.
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the rigorous identification and quantification of impurities are paramount to ensure the safety and efficacy of the final drug product. 3-Methylpyrazole, a key building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the analysis of impurities in this compound, supported by detailed experimental protocols and comparative data.
Potential Impurities in this compound
The impurity profile of this compound is largely dependent on its synthetic route. Common methods for its synthesis involve the condensation of a β-dicarbonyl compound or its equivalent with hydrazine or its derivatives. Based on these synthetic pathways, potential impurities may include:
-
Unreacted Starting Materials: Such as hydrazine, 2-butene-1,4-diol, or various ethynylalkylcarbinols.
-
Isomeric Impurities: Positional isomers like 5-Methylpyrazole may be formed.
-
By-products: Resulting from side reactions during the synthesis.
-
Degradation Products: Arising from the instability of this compound under certain conditions.
Comparative Analysis: GC-MS vs. HPLC
Both GC-MS and HPLC are powerful analytical techniques for impurity profiling. The choice between them depends on the specific analytical requirements, including the nature of the impurities, the required sensitivity, and the sample matrix.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection and identification. | Separation of compounds in a liquid phase based on their interactions with a stationary phase, typically with UV detection. |
| Applicability | Ideal for volatile and semi-volatile impurities such as residual solvents, starting materials, and some by-products. | Suitable for a wide range of non-volatile and thermally labile compounds, including many polar impurities and degradation products. |
| Sensitivity | Generally offers high sensitivity, especially with selective ion monitoring (SIM) or tandem mass spectrometry (MS/MS). | Sensitivity is dependent on the detector used (e.g., UV, DAD, MS) and the chromophoric properties of the impurities. |
| Identification | Provides structural information through mass fragmentation patterns, enabling confident identification of unknown impurities. | Identification is primarily based on retention time comparison with reference standards. Coupling with a mass spectrometer (LC-MS) is required for structural elucidation. |
| Sample Preparation | May require derivatization for non-volatile compounds. The sample is typically dissolved in a volatile organic solvent. | Generally straightforward, involving dissolution in a suitable solvent compatible with the mobile phase. |
Hypothetical Quantitative Data Summary
The following table presents a hypothetical impurity profile for a batch of this compound, as determined by GC-MS and a developed stability-indicating HPLC method. This data is for illustrative purposes to highlight the comparative performance of the two techniques.
| Impurity | GC-MS Results (% Area) | HPLC-UV Results (% Area) |
| Hydrazine | 0.08 | Not Detected (Not amenable to RP-HPLC) |
| 5-Methylpyrazole | 0.15 | 0.16 |
| Unreacted Precursor A | 0.05 | 0.06 |
| Unknown Impurity 1 (Volatile) | 0.03 | Not Detected |
| Degradation Product 1 (Polar) | Not Detected | 0.12 |
| This compound Assay | 99.69 | 99.60 |
Experimental Protocols
GC-MS Method for Impurity Profiling of this compound
This method is designed for the separation and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.
-
GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of methanol.
Stability-Indicating HPLC Method for this compound
This method is suitable for the quantification of this compound and the separation of its non-volatile impurities and degradation products.
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh about 20 mg of the this compound sample and dissolve it in 20 mL of a 50:50 mixture of water and acetonitrile.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the workflows for impurity analysis.
Caption: A generalized workflow for impurity profiling of this compound using GC-MS.
Caption: A generalized workflow for impurity profiling of this compound using HPLC.
Conclusion
Both GC-MS and HPLC are indispensable tools for the comprehensive analysis of impurities in this compound. GC-MS excels in the identification and quantification of volatile and semi-volatile impurities, providing valuable structural information. Conversely, HPLC is a robust and versatile technique for the analysis of a broader range of impurities, particularly those that are non-volatile or thermally sensitive. For a complete and robust impurity profile of this compound, a combination of both techniques is often recommended, leveraging the strengths of each to ensure the highest standards of product quality and safety.
Validating the Structure of Novel 3-Methylpyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, particularly 3-methylpyrazole derivatives, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The precise structural elucidation of novel this compound derivatives is a critical step in drug discovery and development, as subtle changes in their three-dimensional architecture can significantly impact their biological activity and safety profiles. This guide provides a comparative overview of standard analytical techniques for validating the structure of these compounds, supported by experimental data and detailed protocols.
Spectroscopic and Crystallographic Validation Techniques
A multi-pronged approach utilizing various spectroscopic and crystallographic techniques is essential for the unambiguous structural determination of novel this compound derivatives. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Data Presentation: Comparative Analysis of Spectroscopic and Crystallographic Data
The following tables summarize key quantitative data obtained from the structural characterization of representative this compound derivatives. This data serves as a benchmark for researchers synthesizing and validating new analogues.
Table 1: Comparative ¹H NMR and ¹³C NMR Chemical Shift Data (ppm)
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| General this compound | CH₃: ~2.3, Pyrazole-H: ~6.0-7.5 | CH₃: ~11-14, Pyrazole-C: ~100-150 | [1][2] |
| 1,3,5-trisubstituted pyrazoline | CH₂: 3.58–3.78, CH: 5.78–5.85, OCH₃: 3.80–3.91 | CH₂: 42.06–44.90, CH: 51.51–52.72, OCH₃: 55.26–55.61, C=O (N-formyl): 160.31–160.44, C=O (N-acetyl): 169.12–176.55 | [3] |
| 4-[(4-substitutedphenyl)-diazenyl]-3, 5-dimethyl-1H-pyrazole | CH₃: ~2.3-2.5, Aromatic-H: ~7.0-8.0, NH: ~13.0 | CH₃: ~10-14, Aromatic-C: ~115-150, Pyrazole-C: ~105-155 | [2] |
| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | CH₃: ~2.5, Aromatic-H: ~7.5-8.0 | CH₃: ~12, Aromatic-C: ~120-140, Pyrazole-C: ~110-160, C=O: ~180 | [4] |
| 4a–f (halogenoaminopyrazole) | CH₂ (NHCH₂): 5.34–5.55 (singlet) | CH₂: 59.3–60.7 | |
| 5a–e (bis-halogenoaminopyrazole) | CH₂ (NCH₂N): 5.45–5.60 (singlet) | CH₂: 65.1–66.4 |
Table 2: Mass Spectrometry Data
| Compound/Derivative | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) | Reference |
| This compound | EI-B | 82 | 54, 42, 28, 27 | |
| 4-(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | EI | 459.95 | Not specified | |
| 4-(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | EI | 477 | Not specified |
Table 3: X-ray Crystallography Data for Pyrazole Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Pyrazole derivative 4 | Triclinic | P-1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.493(6) | 87.318(6) | 84.676(6) | |
| Pyrazole derivative 5a | Monoclinic | P2₁/n | 21.54552(17) | 7.38135(7) | 22.77667(19) | 90 | 101.0921(8) | 90 | |
| 4-Iodo-1H-pyrazole | Orthorhombic | Pnma | 13.921(3) | 10.380(2) | 3.8210(8) | 90 | 90 | 90 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental results. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings.
-
Perform Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons.
-
Perform Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations (2-3 bonds), which is crucial for establishing the connectivity of the pyrazole ring and its substituents.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization:
-
Electron Ionization (EI): Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Use a standard electron energy of 70 eV. This method is suitable for volatile and thermally stable compounds and often provides rich fragmentation patterns useful for structural elucidation.
-
Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. ESI is a soft ionization technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It typically produces protonated molecules [M+H]⁺ or other adducts.
-
-
Mass Analysis: Acquire spectra in the appropriate mass range to detect the molecular ion. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of structure, stereochemistry, and conformation.
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation). Data is typically collected at a low temperature (e.g., 172 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected diffraction data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Mandatory Visualizations
Diagrams are powerful tools for visualizing complex information. The following diagrams illustrate a typical experimental workflow for structure validation and a relevant biological signaling pathway.
Caption: Experimental workflow for the synthesis and structural validation of novel this compound derivatives.
Many this compound derivatives have shown potential as protein kinase inhibitors, which are crucial regulators of cell signaling pathways implicated in diseases like cancer.
Caption: Simplified MAPK/ERK and PI3K/Akt signaling pathways, potential targets for this compound derivatives.
References
A Comparative Analysis of 3-Methylpyrazole and Other Heterocyclic Blocking Agents in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Methylpyrazole and other heterocyclic compounds as blocking agents, with a primary focus on their inhibitory effects on alcohol dehydrogenase (ADH). The information presented is supported by experimental data to aid researchers in selecting appropriate blocking agents for their studies.
Introduction to Heterocyclic Blocking Agents
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental scaffolds in medicinal chemistry and drug discovery.[1][2] Their structural diversity allows for the fine-tuning of biological activity, making them ideal candidates for enzyme inhibitors.[1][2] Pyrazoles, a class of five-membered heterocyclic rings containing two adjacent nitrogen atoms, have been extensively studied as inhibitors of various enzymes.[3] Notably, pyrazole and its derivatives are well-established inhibitors of alcohol dehydrogenase (ADH).
This compound and its Isomer 4-Methylpyrazole (Fomepizole)
This compound is a substituted pyrazole that has been investigated for its inhibitory effects on enzymes. However, its isomer, 4-Methylpyrazole, commercially known as Fomepizole, is a much more potent and widely recognized competitive inhibitor of alcohol dehydrogenase. Fomepizole is an FDA-approved drug used as an antidote for methanol and ethylene glycol poisoning. It functions by competitively blocking the active site of ADH, thereby preventing the metabolism of these toxic alcohols into their harmful acidic metabolites.
Studies have shown that the position of the substituent on the pyrazole ring significantly impacts its inhibitory activity on ADH. 4-substituted pyrazoles, such as 4-Methylpyrazole, are generally more potent inhibitors than their 3-substituted counterparts. 3-substituted pyrazoles have been found to bind to the enzyme-NAD+ complex with dissociation constants that are considerably higher (indicating weaker binding) than the corresponding 4-substituted pyrazoles.
Comparative Inhibitory Data
The following table summarizes the available quantitative data on the inhibitory potency of this compound, its derivatives, and other heterocyclic compounds against alcohol dehydrogenase.
| Compound Class | Compound | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| Pyrazoles | 3-Substituted Pyrazoles (general) | Horse Liver ADH | 40 - 200 µM (dissociation constant) | - | |
| 4-Methylpyrazole (Fomepizole) | Human Liver ADH | ~1.2 µM | - | ||
| 4-Iodopyrazole | Human Liver ADH | ~0.6 µM | - | ||
| 4-Bromopyrazole | Human Liver ADH | ~0.8 µM | - | ||
| Pyrazole | Human Liver ADH | ~4.2 µM | - | ||
| Thiol Compounds | 2-Mercaptoethanol | Horse Liver ADH | Strong inhibitor (Ki not specified) | - | |
| Amide-containing | p-Butoxyphenol acetamide (BPA) | Horse Liver ADH | 22 µM | - | |
| Compounds | N-(p-butoxybenzyl)formamide (BBF) | Horse Liver ADH | 0.14 µM | - |
Mechanism of Action: Inhibition of Alcohol Dehydrogenase
The primary mechanism by which pyrazole derivatives inhibit alcohol dehydrogenase is through competitive inhibition. These compounds bind to the active site of the ADH-NAD+ complex, preventing the binding of the alcohol substrate.
Alcohol Metabolism Pathway
The enzymatic conversion of ethanol to acetate involves two key enzymes: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). The inhibition of ADH is a critical therapeutic strategy for preventing toxic metabolite formation from alcohols like methanol and ethylene glycol.
Figure 1. Simplified pathway of alcohol metabolism.
Experimental Protocols
In Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds against ADH.
Materials:
-
Purified alcohol dehydrogenase (e.g., from horse or human liver)
-
NAD+ solution
-
Ethanol (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compound (inhibitor) dissolved in a suitable solvent
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, NAD+ solution, and the test compound at various concentrations. A control reaction should be prepared without the inhibitor.
-
Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.
-
Enzyme Addition: Add the ADH enzyme solution to the cuvette to a final desired concentration.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, ethanol.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time. This absorbance change corresponds to the reduction of NAD+ to NADH.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for both the control and inhibitor-containing reactions.
-
Determination of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control rate. IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determination of Inhibition Constant (Kᵢ): To determine the Kᵢ for competitive inhibitors, the experiment should be repeated with varying concentrations of both the substrate (ethanol) and the inhibitor. The data can then be analyzed using methods such as the Dixon plot or non-linear regression analysis of the Michaelis-Menten equation.
Experimental Workflow for ADH Inhibition Assay
The following diagram illustrates the general workflow for an in vitro ADH inhibition assay.
References
A Researcher's Guide to Navigating Regioselectivity in Pyrazole Synthesis
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. However, the synthesis of unsymmetrically substituted pyrazoles often presents a significant challenge in controlling regioselectivity, leading to isomeric mixtures that can be difficult to separate and characterize. This guide provides an objective comparison of common pyrazole synthesis methods, focusing on their regiochemical outcomes and supported by experimental data and detailed protocols.
The Knorr Pyrazole Synthesis: The Classical Approach and Its Regiochemical Nuances
The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, is a widely used and versatile method for constructing the pyrazole ring.[1] However, when an unsymmetrical 1,3-dicarbonyl is employed, the reaction can yield two regioisomeric products, posing a significant purification challenge.[2] The regioselectivity of the Knorr synthesis is influenced by a delicate interplay of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[3]
The reaction mechanism involves the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.[4] The direction of this initial attack dictates the final regiochemical outcome. Factors that can influence this initial step include the relative electrophilicity of the two carbonyl carbons and steric hindrance around them.
dot
Caption: Knorr Pyrazole Synthesis Regioselectivity.
Data Presentation: Regioselectivity in Knorr Pyrazole Synthesis
The choice of solvent can dramatically influence the regioselectivity of the Knorr synthesis. For instance, fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the preference for one regioisomer.[5]
| 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) | Hydrazine (R3-NHNH2) | Solvent | Regioisomeric Ratio (A:B) | Reference |
| R1=Ph, R2=CF3 | PhNHNH2 | EtOH | 50:50 | |
| R1=Ph, R2=CF3 | PhNHNH2 | HFIP | >95:5 | |
| R1=Me, R2=Ph | MeNHNH2 | EtOH | 60:40 | |
| R1=Me, R2=Ph | MeNHNH2 | HFIP | 85:15 |
Experimental Protocol: Regioselective Knorr Synthesis using HFIP
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (5 mL).
-
To the stirred solution, add methylhydrazine (1.1 mmol) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the major regioisomer.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isomeric ratio.
Synthesis from β-Enaminones: A Strategy for Enhanced Regiocontrol
To overcome the regioselectivity issues inherent in the classical Knorr synthesis, the use of 1,3-dicarbonyl surrogates, such as β-enaminones, has emerged as a powerful strategy. In this approach, one of the carbonyl groups is masked as an enamine, which directs the initial attack of the hydrazine to the remaining carbonyl group, thus leading to a single regioisomer. The regioselectivity is therefore "locked in" before the cyclization step.
The reaction of a β-enaminone with a hydrazine proceeds via a Michael-type addition of the hydrazine to the enaminone, followed by an intramolecular cyclization and elimination of an amine. The initial regioselective addition is the key to the high regioselectivity of this method.
dot
Caption: Regioselective Pyrazole Synthesis from β-Enaminones.
Data Presentation: Regioselectivity in Pyrazole Synthesis from β-Enaminones
The use of β-enaminones generally affords high to excellent regioselectivity. The solvent can also play a role in further enhancing the selectivity.
| β-Enaminone (R1-CO-CH=C(NR'2)-R2) | Hydrazine (R3-NHNH2) | Solvent | Regioisomeric Ratio | Reference |
| R1=Ph, R2=Me, NR'2=NMe2 | PhNHNH2 | EtOH | >98:2 | |
| R1=CF3, R2=Ph, NR'2=NMe2 | PhNHNH2 | AcOH | >99:1 | |
| R1=Me, R2=COOEt, NR'2=NHPh | MeNHNH2 | Toluene | >95:5 |
Experimental Protocol: Synthesis of Pyrazoles from β-Enaminones
Materials:
-
β-Enaminone (1.0 mmol)
-
Hydrazine hydrate or substituted hydrazine (1.2 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of the β-enaminone (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate or the substituted hydrazine (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for the appropriate time (monitor by TLC).
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole derivative.
1,3-Dipolar Cycloaddition: A Modern and Highly Regioselective Route
The 1,3-dipolar cycloaddition reaction between a 1,3-dipole (such as a diazo compound or a nitrile imine) and a dipolarophile (such as an alkyne or an alkene) offers a powerful and often highly regioselective method for the synthesis of pyrazoles. The regioselectivity of this reaction is primarily governed by the electronic properties of the substituents on both the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory.
In a typical example, the reaction of a nitrile imine with an alkyne surrogate can lead to the formation of a single regioisomer of a tetrasubstituted pyrazole. The regiochemistry is determined by the alignment of the dipole and dipolarophile during the concerted cycloaddition step.
dot
Caption: Regioselective Pyrazole Synthesis via 1,3-Dipolar Cycloaddition.
Data Presentation: Regioselectivity in 1,3-Dipolar Cycloaddition
This method typically provides excellent regioselectivity, often leading to a single isolable product.
| 1,3-Dipole | Dipolarophile | Conditions | Regioisomeric Ratio | Reference |
| Ph-C≡N+-N-Ph | α-Bromocinnamaldehyde | Et3N, CH2Cl2, rt | Single regioisomer | |
| Ts-N=N+-CH-Ph | Nitroalkene | Base, rt | Single regioisomer | |
| Ethyl diazoacetate | Methyl propiolate | TPGS-750-M/H2O, pH 5.5 | Single regioisomer |
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition
Materials:
-
Hydrazonoyl chloride (precursor to nitrile imine) (1.0 mmol)
-
Alkyne or alkyne surrogate (1.1 mmol)
-
Triethylamine (1.2 mmol)
-
Anhydrous solvent (e.g., CH2Cl2 or toluene) (10 mL)
Procedure:
-
To a solution of the hydrazonoyl chloride (1.0 mmol) and the alkyne or alkyne surrogate (1.1 mmol) in the anhydrous solvent (10 mL), add triethylamine (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. The nitrile imine is generated in situ and undergoes cycloaddition.
-
After the reaction is complete, the triethylamine hydrochloride salt can be removed by filtration.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford the pure pyrazole.
Synthesis from α,β-Unsaturated Carbonyls: A Versatile Alternative
The reaction of α,β-unsaturated carbonyl compounds (chalcones and their analogues) with hydrazines provides another important route to pyrazoles. This method involves a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration. The regioselectivity is generally high, as the initial nucleophilic attack is directed to the β-position of the Michael acceptor.
The reaction mechanism ensures that the substituent from the hydrazine (R3) is located at the N1 position, and the R1 and R2 substituents from the α,β-unsaturated carbonyl are at the C5 and C3 positions of the pyrazole ring, respectively.
dot
Caption: Regioselective Pyrazole Synthesis from α,β-Unsaturated Carbonyls.
Data Presentation: Regioselectivity in Pyrazole Synthesis from α,β-Unsaturated Carbonyls
This method generally affords a single regioisomer due to the directed nature of the initial Michael addition.
| α,β-Unsaturated Carbonyl (R1-CH=CH-CO-R2) | Hydrazine (R3-NHNH2) | Conditions | Regioisomeric Ratio | Reference |
| Ph-CH=CH-CO-Ph | PhNHNH2 | AcOH, reflux | Single regioisomer | |
| 4-MeO-Ph-CH=CH-CO-Me | MeNHNH2 | EtOH, reflux | Single regioisomer | |
| 4-Cl-Ph-CH=CH-CO-Ph | H2NNH2·H2O | I2, DMSO, 100 °C | Single regioisomer |
Experimental Protocol: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
Phenylhydrazine (1.1 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 mmol) and phenylhydrazine (1.1 mmol) in glacial acetic acid (5 mL).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Conclusion
The regioselective synthesis of unsymmetrically substituted pyrazoles is a critical aspect of medicinal and materials chemistry. While the classical Knorr synthesis can suffer from a lack of regiocontrol, modern methodologies offer excellent alternatives. The use of β-enaminones provides a pre-determined regiochemical outcome, and 1,3-dipolar cycloadditions offer a highly predictable and regioselective route based on electronic control. The synthesis from α,β-unsaturated carbonyls also provides a reliable method for obtaining single regioisomers. The choice of synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the desired level of regiocontrol. This guide provides a comparative framework to assist researchers in selecting the most appropriate method for their specific synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Methylpyrazole: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of 3-methylpyrazole, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety. This compound, a combustible liquid with significant health hazards, requires strict adherence to established disposal protocols to mitigate risks. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, in line with safety data sheet (SDS) recommendations.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns[1][2][3]:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Skin Corrosion/Irritation: Causes severe skin burns.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.
-
Flammability: Combustible liquid.
Due to these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative and physical properties of this compound.
| Property | Value |
| CAS Number | 1453-58-3 |
| Molecular Formula | C4H6N2 |
| Molecular Weight | 82.10 g/mol |
| Appearance | Light yellow liquid |
| Boiling Point | 204 °C / 399.2 °F @ 760 mmHg |
| Flash Point | 93 °C / 199.4 °F (closed cup) |
| Density | 1.02 g/mL at 25 °C |
| Solubility | Soluble in water |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.
-
Respiratory Protection: Use only under a chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the work area.
2. Waste Collection:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads). High-density polyethylene (HDPE) containers are generally a suitable choice.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name "this compound". If it is a mixture, list all components and their approximate percentages.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
3. Spill Management:
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wear the appropriate PPE before attempting to clean the spill.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.
-
Clean the spill area thoroughly, and dispose of all cleaning materials as hazardous waste.
4. Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from heat, sparks, and open flames.
-
The storage area should be a corrosives area if applicable.
-
Keep the container tightly closed when not in use.
5. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Incineration: The recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company or to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance: Ensure that all disposal procedures comply with local, state, and federal environmental regulations. Do not attempt to transport hazardous waste off-site yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Methylpyrazole
Essential Safety and Handling Guide for 3-Methylpyrazole
This guide provides critical safety, operational, and disposal information for the handling of this compound (CAS No. 1453-58-3), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors.[1][2][3] It is a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[1][2] Prolonged or repeated exposure may also cause organ damage.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Danger | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage |
| Reproductive Toxicity | Category 1B | Danger | H360D: May damage the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Danger | H373: May cause damage to organs through prolonged or repeated exposure |
| Flammable Liquids | Category 4 | Warning | Combustible liquid |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure risks when handling this compound. The following table outlines the required PPE.
| Protection Type | Specific PPE | Recommended Standard | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash hazard. | ANSI Z87.1 / EN 166 | To protect against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | ASTM F739 / EN 374 | To prevent skin contact, which can lead to severe burns and absorption of the chemical. |
| Body Protection | Laboratory coat or a chemical-resistant apron. For larger quantities, chemical-resistant coveralls are recommended. | N/A | To protect the skin from accidental splashes and contact. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387)) is necessary. | NIOSH / EN 149 | To prevent inhalation of harmful vapors and mists. |
Operational Plan for Safe Handling
A systematic workflow is crucial for handling this compound safely from receipt to disposal. The following diagram illustrates the key steps.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Before starting any work, ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Verify that a safety shower and eyewash station are readily accessible and functioning correctly.
-
Have an appropriate spill cleanup kit (containing inert absorbent material like vermiculite or sand) available.
-
Obtain and read all safety instructions before use.
-
-
Handling and Use :
-
Wear all personal protective equipment as specified in the table above.
-
Conduct all handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Use compatible and clearly labeled labware. Keep containers tightly closed when not in use.
-
Avoid actions that could create aerosols or mists. Do not eat, drink, or smoke in the handling area.
-
Emergency and Disposal Plans
Immediate and appropriate action is critical in the event of an emergency.
Emergency Procedures: Accidental Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. Wash contaminated clothing before reuse. |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills : Evacuate personnel from the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material into a suitable, sealed, and labeled container for disposal.
-
Large Spills : Evacuate the area immediately and keep people upwind of the spill. Prevent the chemical from entering drains. Contact your institution's emergency response team.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of this compound and any contaminated materials as hazardous waste. Solutions should be offered to a licensed disposal company. Do not mix with other waste.
-
Contaminated Materials : Any items used for cleanup, including absorbent pads and contaminated PPE, must be treated as hazardous waste and placed in a sealed, labeled container for disposal.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Dispose of the cleaned container according to institutional and local regulations. All chemical waste must be handled by a licensed hazardous waste disposal service.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
